molecular formula C10H10FNO4 B3137806 Ethyl 2-(3-fluoro-4-nitrophenyl)acetate CAS No. 441713-85-5

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Cat. No.: B3137806
CAS No.: 441713-85-5
M. Wt: 227.19 g/mol
InChI Key: ZCKVAUOQFVWSKN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10FNO4 and its molecular weight is 227.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-fluoro-4-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-9(12(14)15)8(11)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVAUOQFVWSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS 441713-85-5): A Comprehensive Technical Guide on Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogenated aromatic building blocks is a cornerstone of rational drug design. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly versatile synthetic intermediate[1]. Characterized by its unique 3-fluoro-4-nitro substitution pattern on a phenylacetic acid scaffold, this compound serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including fluorinated indoles, oxindoles, and substituted phenylaminopyrimidines.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural advantages, and experimental workflows associated with this compound, specifically tailored for researchers and process chemists developing targeted kinase inhibitors[2][3].

Physicochemical Properties & Molecular Characterization

Understanding the baseline properties of this compound is essential for optimizing downstream reactions such as reductions, hydrolyses, or cross-couplings. The ethyl ester masking group provides enhanced lipophilicity compared to the free acid, facilitating easier handling during liquid-liquid extractions and preventing premature decarboxylation during harsh synthetic steps.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name This compound
CAS Registry Number 441713-85-5[1]
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol [1]
Purity (Commercial Standard) ≥ 95%[1][4]
Physical State Solid / Crystalline Powder (Typical)
InChI Key ZCKVAUOQFVWSKN-UHFFFAOYSA-N[1]
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in H₂O

Note: Boiling point and exact density metrics are highly dependent on the specific polymorphic form and ambient pressure, and are typically determined empirically per batch.

The Causality of Structural Design: Why 3-Fluoro-4-Nitro?

The selection of this specific building block in medicinal chemistry is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements and synthetic logic[5][6]:

  • The Fluorine Effect (Position 3): Fluorine is the second most utilized heteroatom in drug design[7]. Its small atomic radius (1.47 Å) and high electronegativity make it an ideal bioisostere for hydrogen[8]. Placed ortho to the nitro group, the fluorine atom exerts a strong inductive electron-withdrawing effect. Once the nitro group is reduced to an amine, the adjacent fluorine lowers the pKa of the resulting aniline, which can dramatically improve the membrane permeability and metabolic stability of the final drug by blocking cytochrome P450-mediated oxidation[6].

  • The Nitro Group (Position 4): The nitro group acts as a robust, "masked" amine. It remains inert during various upstream alkylations or cross-coupling reactions. At the desired late stage, it can be cleanly reduced to an aniline, triggering spontaneous or acid-catalyzed intramolecular cyclization to form rigid bicyclic scaffolds like oxindoles[9].

  • The Ethyl Ester: Why not use the free acid? The free phenylacetic acid is highly polar. Esterification improves solubility in organic solvents and prevents the carboxylic acid from interfering with transition-metal catalysts. The ethyl ester is specifically chosen over the methyl ester in many industrial workflows because it is slightly more lipophilic, aiding in phase separations, and is less volatile, reducing mass loss during vacuum concentration.

Experimental Workflows and Self-Validating Protocols

The most critical transformation of this compound is the reduction of the nitro group to an amine, followed by cyclization. Below is a field-proven, self-validating protocol for this workflow.

Protocol: Catalytic Hydrogenation to Ethyl 2-(4-amino-3-fluorophenyl)acetate

Causality of Reagent Choice: Palladium on Carbon (Pd/C) with hydrogen gas is selected over dissolving metal reductions (e.g., Iron/HCl) to avoid the generation of heavy metal waste and to prevent unwanted hydrolytic cleavage of the ethyl ester[10][11].

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous ethanol (0.2 M concentration) within a high-pressure reactor.

  • Catalyst Addition: Purge the vessel with Argon. Carefully add 10 wt% Pd/C (0.05 eq Pd). Safety Note: Dry Pd/C is pyrophoric; always add under an inert atmosphere or use water-wet catalyst.[11]

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize the reactor to 30 psi with H₂ and stir vigorously at 25°C for 4–6 hours.

  • Self-Validating Reaction Monitoring (HPLC-UV):

    • Mechanism of Validation: Take a 50 µL aliquot, filter through a syringe filter, and inject into an HPLC. The starting nitroaromatic compound exhibits a strong UV absorbance at ~270 nm. As the reaction proceeds, this peak must completely disappear, replaced by a more polar peak (shorter retention time on a C18 column) corresponding to the aniline. If a bridged azo or azoxy intermediate is detected, it indicates incomplete reduction due to insufficient H₂ mass transfer[11].

  • Workup: Once validated, filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine, which is typically >95% pure and ready for immediate cyclization.

NMR Structural Validation: To confirm the integrity of the product, conduct ¹H NMR (CDCl₃). The ethyl group provides an internal self-validating standard: look for a distinct quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The aromatic region will display complex splitting due to the spin-½ fluorine atom coupling with the adjacent aromatic protons, confirming that defluorination did not occur during hydrogenation.

Applications in Drug Development: Kinase Inhibitors

This compound is prominently featured in the patent literature for the development of targeted therapeutics.

  • Boehringer Ingelheim (US2011/59954 A1): Utilizes this scaffold to synthesize substituted oxindoles and pyrimidines acting as kinase inhibitors[2][12].

  • Bayer Healthcare AG (WO2005/108397): Employs the compound in the synthesis of substituted phenylaminopyrimidines, which are critical in cardiovascular and oncology indications (e.g., Rho kinase inhibition)[3][13].

The synthetic journey from the raw ester to a complex API is visualized below.

SynthWorkflow A This compound (CAS: 441713-85-5) B Catalytic Hydrogenation (Pd/C, H2, EtOH) A->B Nitro Reduction C Ethyl 2-(4-amino-3-fluorophenyl)acetate B->C Yield >90% D Saponification / Amidation C->D Intermediate Prep E Intramolecular Cyclization D->E Acid Catalysis F Fluorinated Oxindole Scaffold E->F Scaffold Formation G Kinase Inhibitor API (e.g., FLT3 / Rho Kinase Inhibitor) F->G Late-Stage Diversification

Caption: Synthetic workflow from CAS 441713-85-5 to fluorinated oxindole kinase inhibitors.

Mechanism of Action: Downstream APIs

Once synthesized, the fluorinated oxindoles derived from CAS 441713-85-5 act as potent competitive inhibitors at the ATP-binding site of various Receptor Tyrosine Kinases (RTKs), such as FLT3. By blocking these receptors, the downstream PI3K/AKT and RAS/MAPK proliferation pathways are starved of phosphorylation signals, ultimately inducing apoptosis in malignant cells[14].

BioPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Oxindole-based Inhibitor (Derived from CAS 441713-85-5) Inhibitor->Receptor Competitive Binding Inhibitor->PI3K Blocks Inhibitor->MAPK Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Mechanism of action for oxindole-derived kinase inhibitors blocking proliferation pathways.

References

  • Cymit Química S.L. "this compound | CymitQuimica". Cymitquimica.com.
  • AK Scientific, Inc. "this compound 441713-85-5". Aksci.com.
  • Boehringer Ingelheim International GmbH. "Patent US2011/59954 A1: Kinase Inhibitors". Guidechem.com.
  • Bayer Healthcare AG. "Patent WO2005/108397: Substituted Phenylaminopyrimidines". Bidepharm.com.
  • "Fluorine in Medicinal Chemistry: In Perspective to COVID-19". National Institutes of Health (PMC).
  • "Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C". National Institutes of Health (PMC).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation". Acsgcipr.org.

Sources

Synthesis Pathways for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a highly valued fluorinated aromatic building block used extensively in the development of active pharmaceutical ingredients (APIs), including modified vancomycin binding pockets and flurbiprofen analogs[1]. Synthesizing this molecule presents a classic regioselectivity challenge: installing an acetic ester side chain, a fluorine atom, and a nitro group in a specific 1,3,4-arrangement. This whitepaper evaluates two distinct synthetic pathways—the highly scalable SNAr-Krapcho sequence and the rapid direct nitration route—detailing the mechanistic causality, self-validating protocols, and quantitative metrics for each.

Retrosynthetic Strategy & Mechanistic Rationale

The 1,3,4-substitution pattern of the target molecule dictates two primary retrosynthetic disconnections:

  • C–C Bond Formation (SNAr): Disconnecting the acetate side chain leads to 2,4-difluoronitrobenzene. The strategic use of a malonate nucleophile allows for regioselective displacement of the para-fluorine, followed by decarboxylation.

  • C–N Bond Formation (Nitration): Disconnecting the nitro group leads to ethyl 3-fluorophenylacetate. This relies on the synergistic electrophilic directing effects of the fluorine and alkyl groups.

Pathway 1: The SNAr-Krapcho Sequence (Industrial Standard)

This two-step sequence is the preferred route for large-scale synthesis due to its exceptional regiocontrol and avoidance of hazardous nitration conditions[2].

Causality & Logic

Regioselectivity of SNAr: In 2,4-difluoronitrobenzene, the strongly electron-withdrawing nitro group activates both the ortho (C2) and para (C4) fluorine atoms toward nucleophilic attack. However, the bulky diethyl malonate enolate experiences severe steric repulsion from the adjacent nitro group at the C2 position. Consequently, nucleophilic attack is directed almost exclusively to the less hindered C4 position, yielding the 3-fluoro-4-nitrophenyl architecture[2].

The Krapcho Advantage: Traditional ester hydrolysis followed by decarboxylation requires harsh basic or acidic conditions, which risk hydrolyzing the remaining ester or causing side reactions with the activated fluoro-nitro system. The Krapcho decarboxylation circumvents this by using neutral salts (LiCl) in wet DMSO[3]. The chloride ion acts as a nucleophile to attack the ethyl group of one ester via an


 mechanism, releasing ethyl chloride gas. The resulting carboxylate intermediate rapidly decarboxylates under thermal conditions, leaving the target mono-ester intact.

SNAr_Workflow SM 2,4-Difluoronitrobenzene (Starting Material) Reagents1 Diethyl Malonate K2CO3, DMF, 80°C SM->Reagents1 Int Diethyl 2-(3-fluoro-4-nitrophenyl)malonate (Intermediate) Reagents1->Int SNAr (Para-F displacement) Reagents2 LiCl, H2O DMSO, 130-150°C Int->Reagents2 Prod This compound (Target Product) Reagents2->Prod Krapcho Decarboxylation

Workflow of the SNAr-Krapcho synthesis route for the target ester.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 2,4-difluoronitrobenzene (1.0 eq), diethyl malonate (1.1 eq), anhydrous

    
     (2.0 eq), DMF (solvent).
    
  • Procedure:

    • Suspend

      
       in DMF and add diethyl malonate. Stir at room temperature for 30 minutes to generate the enolate.
      
    • Add 2,4-difluoronitrobenzene dropwise. Elevate the temperature to 80 °C.

    • In-Process Control (IPC): Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The reaction is self-validating when the distinct yellow color of the nitroarene starting material shifts and the SM peak is consumed (typically 6-8 hours).

  • Workup: Cool to room temperature and quench with ice water to dissolve the inorganic salts. Extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF. Dry over

    
     and concentrate to yield diethyl 2-(3-fluoro-4-nitrophenyl)malonate.
    
Protocol 2: Krapcho Decarboxylation
  • Reagents: Diethyl 2-(3-fluoro-4-nitrophenyl)malonate (1.0 eq), LiCl (2.0 eq),

    
     (2.0 eq), DMSO (solvent).
    
  • Procedure:

    • Dissolve the diester in DMSO. Add LiCl and water.

    • Heat the mixture to 130-150 °C. Evolution of gas (

      
       and ethyl chloride) will be observed.
      
    • IPC: Monitor by LC-MS. The process is complete when the diester mass (

      
      ) is fully replaced by the monoester mass (
      
      
      
      ).
  • Workup: Cool to room temperature. Dilute heavily with water and extract with MTBE. Wash the organic phase 3x with water to ensure complete removal of DMSO. Concentrate to afford this compound.

Pathway 2: Direct Nitration (Discovery Route)

For rapid access to the scaffold in a medicinal chemistry setting, direct nitration of ethyl 3-fluorophenylacetate can be employed, though it requires chromatographic separation.

Causality & Logic

In ethyl 3-fluorophenylacetate, the aromatic ring is substituted by a fluorine atom (an ortho/para directing, deactivating group) and an acetate-bearing alkyl chain (an ortho/para directing, weakly activating group). Electrophilic attack by the nitronium ion (


) is synergistically directed to positions C4 and C6.
  • C4 Attack: Para to the alkyl group and ortho to the fluorine.

  • C6 Attack: Ortho to the alkyl group and para to the fluorine.

The C4 position is favored as the major product due to the lower steric profile of the fluorine atom compared to the bulkier ethyl acetate side chain.

Nitration_Regio SM Ethyl 3-fluorophenylacetate (Starting Material) Reagents HNO3 / H2SO4 0°C to RT SM->Reagents Major This compound (Major Isomer: C4 Attack) Reagents->Major Sterically Favored Minor Ethyl 2-(5-fluoro-2-nitrophenyl)acetate (Minor Isomer: C6 Attack) Reagents->Minor Sterically Hindered

Regioselectivity distribution in the direct nitration pathway.

Protocol 3: Electrophilic Aromatic Substitution
  • Reagents: Ethyl 3-fluorophenylacetate (1.0 eq), concentrated

    
     (solvent), fuming 
    
    
    
    (1.1 eq).
  • Procedure:

    • Dissolve the starting material in concentrated

      
       and cool to 0 °C.
      
    • Add fuming

      
       dropwise to maintain the internal temperature below 5 °C.
      
    • IPC: Stir for 2 hours at 0 °C. Monitor by GC-MS to confirm the disappearance of the starting material and the formation of the two isomeric products.

  • Workup: Pour the highly acidic mixture over crushed ice (self-validating quench to prevent over-nitration). Extract with DCM. Wash the organic layer with saturated

    
     until gas evolution ceases and the aqueous layer reaches pH ~7.
    
  • Purification: Subject the crude mixture to silica gel column chromatography (Hexane/EtOAc gradient) to isolate the major C4-nitro isomer from the minor C6-nitro isomer.

Quantitative Data & Route Comparison

The following table summarizes the key metrics for both synthetic pathways, allowing researchers to select the optimal route based on scale and purity requirements.

MetricPathway 1: SNAr-Krapcho RoutePathway 2: Direct Nitration Route
Overall Yield 65–75% (Over 2 steps)30–45% (After chromatographic separation)
Regiopurity >98% (Highly selective for C4)~65:35 mixture of C4:C6 isomers
Scalability Excellent (Industrial standard)Poor (Requires intensive chromatography)
Key Reagents 2,4-Difluoronitrobenzene, Diethyl malonate, LiClEthyl 3-fluorophenylacetate,

,

Safety Profile Thermal hazards at 150 °C (DMSO)Exothermic nitration, strong acid handling

References

  • "Process For Preparation Of Flurbiprofen" (US P
  • "Krapcho Decarboxylation".
  • "2-(3-Fluoro-4-nitrophenyl)acetic acid". Advanced ChemBlocks.
  • "1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5". Benchchem.

Sources

Physical and chemical properties of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a high-value bifunctional intermediate extensively utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and oxazolidinone antibiotics. Its structural core combines a phenylacetic ester moiety (versatile for chain elongation or cyclization) with a 3-fluoro-4-nitro substitution pattern .

This specific substitution pattern is not arbitrary; it serves as a "molecular handle" for two distinct strategic pathways:

  • Retention of Fluorine: The fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and adjusts the pKa of the resulting aniline after nitro reduction.

  • Nucleophilic Functionalization: The nitro group activates the ortho-fluorine, enabling controlled Nucleophilic Aromatic Substitution (

    
    ) to introduce complex amines prior to reduction.
    

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to support researchers in optimizing yield and purity.

Molecular Identity & Physicochemical Profile

Understanding the physical constants is prerequisite for process scaling. Note that while often handled as a solution, the pure compound exists as a low-melting solid or viscous oil depending on purity and ambient temperature.

Table 1: Chemical Identity & Physical Constants
PropertyValue / Description
IUPAC Name This compound
CAS Number 441713-85-5
Molecular Formula

Molecular Weight 227.19 g/mol
Physical State Pale yellow crystalline solid or viscous oil (highly dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water
LogP (Predicted) ~2.6 (Lipophilic, cell-permeable)
Boiling Point >250°C (Predicted); Decomposes before boiling at atm pressure
Key Functional Groups Ester (labile to hydrolysis), Nitro (reducible), Aryl Fluoride (activated)

SMILES: CCOC(=O)CC1=CC(F)=C(N(=O)=O)C=C1 InChI Key: ZCKVAUOQFVWSKN-UHFFFAOYSA-N

Synthetic Pathways & Manufacturing

Two primary routes exist for the synthesis of this compound. Method A (Esterification) is preferred for high-purity applications (GMP), while Method B (Nitration) is a cost-effective industrial route requiring rigorous isomer separation.

Method A: Direct Esterification (Recommended)

This protocol minimizes regiochemical ambiguity by starting with the purified acid.

  • Precursor: (3-Fluoro-4-nitrophenyl)acetic acid.

  • Reagents: Ethanol (solvent/reactant), Thionyl Chloride (

    
    ) or 
    
    
    
    (catalyst).
  • Mechanism: Fischer Esterification.

Method B: Nitration of Ethyl (3-fluorophenyl)acetate
  • Precursor: Ethyl (3-fluorophenyl)acetate.

  • Reagents:

    
    .
    
  • Challenge: The 3-fluoro group directs ortho/para, and the alkyl group directs ortho/para. This leads to a mixture of the 4-nitro (desired), 2-nitro, and 6-nitro isomers, necessitating high-performance liquid chromatography (HPLC) or fractional crystallization for purification.

Visualization: Synthetic Logic

Synthesis cluster_0 Preferred Route (Method A) Acid (3-Fluoro-4-nitrophenyl) acetic acid Product Ethyl 2-(3-fluoro-4-nitrophenyl) acetate Acid->Product EtOH, SOCl2 (Reflux, >95% Yield) Ester Ethyl (3-fluorophenyl) acetate Isomers Mixture of Isomers (2-, 4-, 6-Nitro) Ester->Isomers HNO3, H2SO4 (Nitration) Isomers->Product Purification (Crystallization/HPLC)

Figure 1: Comparison of Synthetic Routes. Method A is superior for research due to regiochemical certainty.

Chemical Reactivity & Transformations[5]

The utility of this compound lies in its divergent reactivity . The researcher must choose the order of operations carefully to avoid unwanted side reactions.

A. The "Fluorine Trap" ( Susceptibility)

The fluorine atom at position 3 is ortho to the strongly electron-withdrawing nitro group at position 4. This activates the fluorine toward nucleophilic aromatic substitution (


).
  • Implication: If the reaction medium contains strong nucleophiles (primary amines, alkoxides, thiols) before the nitro group is reduced, the fluorine will be displaced.

  • Strategic Use: This can be exploited to synthesize 3-amino-4-nitro derivatives.

  • Precaution: To retain the fluorine, avoid basic nucleophiles; use non-nucleophilic bases (e.g., DIPEA) if necessary.

B. Nitro Reduction

The most common transformation is the reduction of the nitro group to an aniline (


).
  • Standard Protocol:

    
     (1 atm) + 10% Pd/C in Ethanol/EtOAc.
    
  • Chemoselective Protocol: Iron (

    
    ) powder + 
    
    
    
    in Ethanol/Water (prevents hydrogenolysis of the C-F bond, though aryl fluorides are generally stable to Pd/C compared to chlorides/bromides).
Visualization: Divergent Reactivity

Reactivity Start Ethyl 2-(3-fluoro-4-nitrophenyl) acetate Aniline Ethyl 2-(4-amino-3-fluorophenyl) acetate (Key Drug Intermediate) Start->Aniline Reduction (H2/Pd or Fe/NH4Cl) Substituted Ethyl 2-(3-(alkylamino)-4-nitrophenyl) acetate (Fluorine Displaced) Start->Substituted SNAr (R-NH2, Heat) AcidDeriv 2-(3-Fluoro-4-nitrophenyl) acetic acid Start->AcidDeriv Hydrolysis (LiOH/THF)

Figure 2: Reactivity Profile. The path to the aniline (green) preserves the fluorine, while nucleophilic attack (red) displaces it.

Experimental Protocols

Protocol 1: Synthesis via Esterification (Method A)

This protocol assumes the use of (3-Fluoro-4-nitrophenyl)acetic acid.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Charge: Add 10.0 g (50 mmol) of (3-Fluoro-4-nitrophenyl)acetic acid and 100 mL of anhydrous Ethanol.

  • Activation: Cool to 0°C in an ice bath. Dropwise add 4.0 mL (55 mmol) of Thionyl Chloride (

    
    ) over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Remove ice bath and heat to reflux (approx. 78°C) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate under reduced pressure to remove Ethanol. Dissolve residue in EtOAc (100 mL), wash with Sat.

    
     (2 x 50 mL) to remove unreacted acid, then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. The product typically solidifies upon standing or cooling.
    
Protocol 2: Nitro Reduction (Preserving Fluorine)
  • Charge: Dissolve 1.0 eq of this compound in Ethanol.

  • Catalyst: Add 10 wt% of 10% Pd/C.

  • Hydrogenation: Stir under a balloon of

    
     gas at Room Temperature for 4–12 hours.
    
  • Validation: Monitor by LC-MS for the disappearance of the Nitro peak (M+) and appearance of the Aniline peak (M-30+2 = M-28? No,

    
    , mass loss of 30).
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

Handling, Stability & Safety

  • Storage: Store in a cool (2–8°C), dry place under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

  • Stability: Stable under standard conditions.[2] Avoid prolonged exposure to moisture (ester hydrolysis).

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Nitro Aromatics: potentially toxic if ingested; precursors to anilines which may be allergenic.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (Nitrogen oxides emission).

References

  • PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (Analogous Data). National Library of Medicine. Available at: [Link]

Sources

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structural elucidation and analytical profiling of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, designed for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

The incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design, highly prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter binding affinities to biological targets[1]. When paired with a strongly electron-withdrawing nitro group, the resulting fluorinated nitroaromatic system becomes a highly versatile synthetic building block[2].

This compound (CAS: 441713-85-5) exemplifies this strategic combination[3]. The nitro group strongly deactivates the aromatic ring while simultaneously activating the ortho and para positions for nucleophilic aromatic substitution (SNAr)[1][4]. In this molecule, the fluorine atom serves as an excellent leaving group for SNAr reactions, while the nitro group can later be reduced to an aniline derivative for further functionalization. Additionally, the ethyl acetate moiety provides a highly reactive handle for aliphatic chain extensions or ester hydrolysis, making this compound an invaluable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling

Quantitative baseline data for this compound is summarized below to establish a foundation for analytical characterization.

PropertyValue
Chemical Name This compound
CAS Registry Number 441713-85-5
Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
InChI Key ZCKVAUOQFVWSKN-UHFFFAOYSA-N
Target Purity (Commercial) ≥ 95%

(Data sourced from commercial reference standards[3])

Multinuclear NMR Spectroscopy: The 19F-Centred Approach

The structural confirmation of fluorinated compounds is uniquely facilitated by 19F NMR spectroscopy. Because the 19F nucleus has a 100% natural isotopic abundance and a high gyromagnetic ratio, it acts as a highly sensitive "spectroscopic spy" within the molecule[5].

Causality Insight: The fluorine chemical shift is exquisitely sensitive to its local electronic environment, spanning a potential range of over 500 ppm[6][7]. In this compound, the strong electron-withdrawing effect of the adjacent nitro group deshields the fluorine atom, resulting in a distinct chemical shift.

Furthermore, 19F introduces complex spin-spin coupling (


-coupling) across all dimensions of heteronuclear NMR[6]. The far-reaching couplings with 1H (

) and 13C (

) provide a rich source of connectivity information, enabling complete structure elucidation without necessarily relying on external standards[8]. For instance, the 13C spectrum will exhibit a massive one-bond coupling (

Hz) at the C-3 position, accompanied by smaller two-bond (

Hz) and three-bond (

Hz) couplings throughout the aromatic ring.

To simplify the interpretation of 13C and 1H spectra, modern analytical workflows employ HFX dual-tune probes that allow simultaneous 1H observation with 19F decoupling (or vice versa)[6]. Removing the


 and 

multiplets collapses the signals into sharp singlets, drastically increasing the signal-to-noise ratio and spectral clarity[6].

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by three primary features:

  • Nitro Group (NO₂): Aromatic nitro compounds exhibit two highly characteristic stretching vibrations due to the symmetric and asymmetric modes of the N-O bonds. The asymmetric stretch (

    
    ) typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretch (
    
    
    
    ) is found between 1360–1290 cm⁻¹[2][4].
  • Ester Carbonyl (C=O): The ethyl acetate moiety produces a strong, sharp stretching band around 1735 cm⁻¹.

  • Carbon-Fluorine Bond (C-F): The C-F stretch manifests as a strong absorption in the 1400–1000 cm⁻¹ "fingerprint" region[4].

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry confirms the exact mass. The protonated molecular ion


 is observed at 

228.06. The fragmentation pattern is heavily influenced by the ester and nitro groups, typically showing a neutral loss of ethanol or the ethoxy radical, followed by the loss of the nitro group[2].

Workflow Start Sample Prep (this compound) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR IR FT-IR Spectroscopy (ATR Mode) Start->IR MS HRMS (ESI-TOF) Fragmentation Analysis Start->MS Data Data Integration & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: Comprehensive analytical workflow for the structural elucidation of fluorinated nitroaromatics.

MS_Frag M [M+H]+ m/z 228.06 F1 Loss of Ethoxy (-45 Da) m/z 183.03 M->F1 -OEt F2 Loss of Acetate (-87 Da) m/z 141.02 M->F2 -CH2COOEt F3 Loss of NO2 (-46 Da) m/z 137.03 F1->F3 -NO2

Caption: Proposed ESI-MS fragmentation pathway for this compound.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for the structural analysis of this compound.

Protocol 1: 19F-Decoupled Multinuclear NMR Acquisition

Objective: Acquire high-resolution 1H, 13C, and 19F NMR spectra while mitigating complex heteronuclear


-coupling.
  • Sample Preparation: Dissolve 15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning: Insert the sample into an NMR spectrometer equipped with a dedicated HFX probe. Magnetically tune the probe to balance the relative efficiencies of 19F and 1H[6].

  • 19F Acquisition: Acquire the 1D 19F spectrum first to determine the exact resonance frequency of the fluorine atom. Calibrate the transmitter offset to this frequency.

  • 13C{1H, 19F} Acquisition: Set up a 1D 13C experiment. Enable continuous wave (CW) or adiabatic decoupling on both the 1H and 19F channels.

    • Causality Insight: Decoupling 19F removes the large

      
       and 
      
      
      
      splittings, collapsing the carbon signals of C-3, C-2, and C-4 into sharp singlets. This maximizes sensitivity and prevents signal overlap, making carbon assignment unambiguous[6].
  • Data Processing: Apply a 1.0 Hz exponential line broadening function, Fourier transform, and phase correct. Reference the 13C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Analysis

Objective: Identify characteristic vibrational modes of the nitro, fluoro, and ester functional groups.

  • Background Collection: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application: Deposit 1-2 mg of the neat compound directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks.

    • Causality Insight: Intimate contact between the solid sample and the high-refractive-index crystal is strictly required. This ensures the infrared evanescent wave penetrates the sample sufficiently, maximizing the signal-to-noise ratio of the resulting spectrum.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the presence of the

    
     band at ~1520 cm⁻¹ and the 
    
    
    
    band at ~1350 cm⁻¹[2].

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. By leveraging 19F-centred NMR techniques, analysts can exploit the unique properties of the fluorine atom to map the carbon skeleton unambiguously. When combined with the functional group validation of FT-IR and the exact mass confirmation of HRMS, these self-validating protocols ensure the highest degree of confidence in the structural integrity of this critical pharmaceutical building block.

References

Sources

Spectroscopic Profiling of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: A Comprehensive Guide to NMR, IR, and MS Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly functionalized aromatic ester frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a strongly electron-withdrawing nitro group and an electronegative fluorine atom on the benzene ring creates a complex electronic environment. This whitepaper provides an in-depth, mechanistic analysis of its spectroscopic signatures (NMR, FTIR, and EI-MS), detailing the causality behind the observed data and providing self-validating experimental protocols for analytical scientists.

Structural Dynamics and Spectroscopic Causality

The spectroscopic behavior of this compound is dictated by the competing inductive and resonance effects of its substituents. The nitro group at the C-4 position exerts a profound deshielding effect on adjacent protons via resonance, a phenomenon well-documented in standard spectrometric literature[1]. Conversely, the fluorine atom at C-3 introduces intense scalar coupling (


) across the carbon framework, significantly altering the multiplicity of both 

C and

H signals, as observed in structurally similar 3-fluoro-4-nitro aromatic systems[2]. Understanding these electronic interactions is paramount for accurate spectral interpretation and impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Interpretation

In the


H NMR spectrum, the most diagnostic signal is the H-5 proton. Positioned ortho to the nitro group, it is severely deshielded, resonating at ~8.08 ppm. Due to the presence of the fluorine atom, H-5 appears as a doublet of doublets (dd) driven by ortho-coupling with H-6 and a surprisingly large meta-coupling with the fluorine atom. The benzylic methylene protons appear as a sharp singlet at 3.68 ppm, isolated from the aromatic spin system.

The


C NMR spectrum is dominated by carbon-fluorine heteronuclear coupling. The ipso carbon (C-3) exhibits a massive one-bond coupling (

Hz), while the ortho carbons (C-2 and C-4) show distinct two-bond couplings.
Quantitative Data Tables

Table 1: Predicted


H NMR Data (400 MHz, CDCl

)
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment

| H-5 | 8.08 | dd | 8.6, 7.8 | 1H | Aromatic CH (ortho to NO


) |
| H-6 | 7.21 | dd | 8.6, 1.8 | 1H | Aromatic CH (para to F) |
| H-2 | 7.18 | dd | 11.2, 1.8 | 1H | Aromatic CH (ortho to F) |
| CH

(ester) | 4.17 | q | 7.1 | 2H | Ethyl -CH

- | | CH

(benzyl)| 3.68 | s | - | 2H | Benzylic -CH

- | | CH

(ester) | 1.26 | t | 7.1 | 3H | Ethyl -CH

|

Table 2: Predicted


C NMR Data (100 MHz, CDCl

)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity |

(Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | C=O | 170.2 | s | - | Ester carbonyl | | C-3 | 155.3 | d | 262.0 | Aromatic C-F (

) | | C-1 | 142.1 | d | 7.5 | Aromatic C-CH

(

) | | C-4 | 137.2 | d | 12.5 | Aromatic C-NO

(

) | | C-5 | 126.8 | d | 2.5 | Aromatic CH (

) | | C-6 | 125.6 | d | 3.0 | Aromatic CH (

) | | C-2 | 118.4 | d | 23.5 | Aromatic CH (

) | | CH

(ethyl) | 61.4 | s | - | Ethyl -CH

- | | CH

(benzyl)| 40.6 | s | - | Benzylic -CH

- | | CH

(ethyl) | 14.1 | s | - | Ethyl -CH

|
Protocol: High-Resolution NMR Acquisition

Causality & Validation: CDCl


 is selected as the solvent due to its non-polar nature, which perfectly solvates the ester. High isotopic purity (99.98% D) is strictly required because residual CHCl

(7.26 ppm) can obscure the H-2 and H-6 aromatic signals (~7.18–7.21 ppm). The inclusion of TMS creates a self-validating 0.00 ppm reference point.
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl

    
     (99.98% D) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Tube Preparation: Transfer the solution to a 5 mm precision NMR tube, ensuring a solvent depth of exactly 4.0 cm to optimize magnetic field shimming and prevent vortexing artifacts.

  • Instrument Tuning: Insert into a 400 MHz NMR spectrometer. Tune and match the probe specifically for

    
    H, 
    
    
    
    C, and
    
    
    F nuclei to maximize the signal-to-noise ratio.
  • Shimming and Locking: Lock onto the deuterium signal of CDCl

    
     to prevent field drift. Perform automated gradient shimming until the TMS line width at half-height (
    
    
    
    ) is < 0.5 Hz.
  • Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, 2.0 s relaxation delay.
      
    • 
      C NMR:  1024 scans, 45° pulse angle, 2.0 s relaxation delay, utilizing 
      
      
      
      H broad-band decoupling (WALTZ-16) to collapse C-H multiplets.

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis

The IR spectrum is characterized by intense stretching frequencies corresponding to the ester and nitro functional groups. The C-F stretching vibration typically manifests as a strong absorption band near 1250 cm⁻¹, consistent with reference spectra for fluoronitrobenzene derivatives[3].

Table 3: Primary ATR-FTIR Absorptions

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
1735 Strong Ester C=O stretch
1610, 1590 Medium Aromatic C=C stretch

| 1530 | Strong | Asymmetric NO


 stretch |
| 1350 | Strong | Symmetric NO

stretch | | 1250 | Strong | C-F stretch | | 1180 | Strong | C-O-C ester asymmetric stretch |
Protocol: ATR-FTIR Spectroscopic Analysis

Causality & Validation: Traditional KBr pellets are hygroscopic; absorbed atmospheric moisture creates a broad O-H stretch (~3400 cm⁻¹) and a water bending mode (~1640 cm⁻¹) that can artificially obscure the critical aromatic C=C stretches. Attenuated Total Reflectance (ATR) allows for neat analysis, bypassing moisture interference.

  • Background Collection: Clean the diamond ATR crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to self-validate the optical path and subtract atmospheric CO

    
    .
    
  • Sample Application: Apply 2–3 mg of the neat compound directly onto the ATR crystal, ensuring complete coverage of the active sensor area.

  • Pressure Application: Lower the pressure anvil until the force gauge indicates optimal contact, preventing signal attenuation caused by air gaps.

  • Acquisition & Processing: Record the spectrum from 4000 to 400 cm⁻¹. Apply standard ATR correction algorithms to account for penetration depth variations at longer wavelengths.

Electron Ionization Mass Spectrometry (EI-MS)

Fragmentation Pathway

Under standard 70 eV electron ionization, the molecular ion (M


, m/z 227) is visible but undergoes rapid fragmentation. The dominant thermodynamic pathway is the benzylic cleavage, resulting in the loss of an ethoxycarbonyl radical (•COOC

H

, 73 Da). This yields a highly resonance-stabilized fluoro-nitrobenzyl cation at m/z 154, which serves as the base peak (100% relative abundance).

MS_Fragmentation M_plus M+• (m/z 227) C10H10FNO4+• Frag_182 [M - OC2H5]+ (m/z 182) Acylium Ion M_plus->Frag_182 - •OC2H5 (45 Da) Alpha-cleavage Frag_154 [M - COOC2H5]+ (m/z 154) Fluoro-nitrobenzyl Cation M_plus->Frag_154 - •COOC2H5 (73 Da) Benzylic cleavage Frag_108 [M - COOC2H5 - NO2]+ (m/z 108) Fluorotropylium Ion Frag_154->Frag_108 - NO2 (46 Da) Rearrangement

Figure 1: EI-MS fragmentation pathway of this compound.

Protocol: GC-MS (Electron Ionization) Analysis

Causality & Validation: The 70 eV electron beam provides a standardized excess of energy (~6700 kJ/mol), ensuring reproducible fragmentation that can be reliably matched against spectral libraries. Tuning with PFTBA self-validates the mass axis accuracy prior to every run.

  • Sample Preparation: Dilute the compound to 10 µg/mL in GC-grade ethyl acetate.

  • Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to optimize lens voltages and calibrate the mass axis at m/z 69, 219, and 502.

  • Injection: Inject 1 µL of the sample in split mode (1:50) at an inlet temperature of 250 °C to ensure rapid, uniform volatilization.

  • Chromatographic Separation: Utilize a 30 m DB-5MS capillary column. Program the oven: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization and Detection: Operate the EI source at 70 eV and 230 °C. Scan the quadrupole mass analyzer continuously from m/z 50 to 400.

References

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Journal of Chemical Education - ACS Publications URL:[Link][1]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Molecules (MDPI) URL:[Link][2]

  • 3-Fluoro-4-nitrophenol | CID 520948 PubChem - National Center for Biotechnology Information (NIH) URL:[Link][3]

Sources

An In-depth Technical Guide to the Biological Activity of Fluorinated Nitrophenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Convergence of Fluorine and Nitro-Aromatic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to achieving desired therapeutic outcomes. This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of a particularly promising class of molecules: fluorinated nitrophenylacetate derivatives . The rationale for the molecular architecture of these compounds is rooted in established pharmacological principles. The incorporation of fluorine into drug candidates is a well-validated strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[1][2][3]. Its high electronegativity and small van der Waals radius allow it to modulate the electronic properties of a molecule without introducing significant steric hindrance[1][4].

Concurrently, the nitrophenyl group is a versatile pharmacophore. The nitro moiety is a strong electron-withdrawing group that can participate in crucial electronic interactions with biological targets[5]. Furthermore, under the hypoxic conditions often found in tumor microenvironments or within microbial cells, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. These species can induce oxidative stress and covalently modify critical biomolecules like DNA, leading to cell death[6].

The phenylacetate core provides a flexible linker and has its own history of biological relevance, with related structures showing anti-proliferative effects on various cancer cell lines[7]. By combining these three components—the metabolic modulator (fluorine), the bio-activatable warhead (nitro group), and the structural scaffold (phenylacetate)—we can generate derivatives with significant potential as anticancer and antimicrobial agents. This guide provides a technical framework for researchers, scientists, and drug development professionals to explore this chemical space, from synthesis to mechanistic validation.

Part 1: Synthesis of Fluorinated Nitrophenylacetate Derivatives

The synthesis of these target molecules requires a controlled, multi-step approach. The following protocol outlines a representative synthesis for Ethyl 2-(4-fluoro-3-nitrophenyl)acetate , a foundational derivative in this class. The causality behind this specific pathway is the need to introduce the nitro group regioselectively, ortho to the fluorine atom, which directs the nitration, and to protect the carboxylic acid as an ester to prevent unwanted side reactions.

Experimental Protocol: Synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)acetate

Objective: To synthesize Ethyl 2-(4-fluoro-3-nitrophenyl)acetate from (4-fluorophenyl)acetic acid.

Materials:

  • (4-fluorophenyl)acetic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Step-by-Step Methodology:

Step 1: Esterification of (4-fluorophenyl)acetic acid

  • To a round-bottom flask charged with (4-fluorophenyl)acetic acid (1.0 eq), add an excess of absolute ethanol (5-10 eq).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring. This choice of reagent is for a clean conversion to the ethyl ester with volatile byproducts (SO₂ and HCl).[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(4-fluorophenyl)acetate, which can be used in the next step without further purification.

Step 2: Nitration of Ethyl 2-(4-fluorophenyl)acetate

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.5 eq) to chilled concentrated sulfuric acid (3.0 eq) at 0°C. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for aromatic nitration.

  • Cool the solution of ethyl 2-(4-fluorophenyl)acetate (1.0 eq) from Step 1 in concentrated sulfuric acid (2.0 eq) to -5°C in an ice-salt bath.

  • Add the prepared nitrating mixture dropwise to the solution of the ester, maintaining the internal temperature below 0°C. Careful temperature control is critical to prevent over-nitration and side reactions.[9]

  • Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, until the washings are neutral.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, Ethyl 2-(4-fluoro-3-nitrophenyl)acetate. Characterization is typically performed using ¹H NMR, ¹³C NMR, and HR-MS.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Workup & Purification Start (4-fluorophenyl)acetic acid Reagents1 + Ethanol (Solvent) + Thionyl Chloride (Reagent) Start->Reagents1 0°C to RT Product1 Ethyl 2-(4-fluorophenyl)acetate Reagents1->Product1 4-6 hrs Reagents2 + Fuming HNO₃ + Conc. H₂SO₄ Product1->Reagents2 < 0°C Product2 Ethyl 2-(4-fluoro-3-nitrophenyl)acetate Reagents2->Product2 1-2 hrs Workup Ice Quench DCM Extraction NaHCO₃ Wash Product2->Workup Purification Column Chromatography Workup->Purification Final Final Product Purification->Final

Caption: Workflow for the synthesis of a fluorinated nitrophenylacetate derivative.

Part 2: Anticancer Activity Evaluation

Derivatives of this class are hypothesized to exert anticancer effects through multiple mechanisms, primarily by inducing cytotoxicity and programmed cell death (apoptosis), and potentially by interfering with critical cellular machinery like the microtubule network.

A. Cytotoxicity and Cell Viability Screening (MTT Assay)

The first step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose. Its trustworthiness lies in its direct measurement of metabolic activity; only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a selected cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma).

Materials:

  • Cancer cell line of choice

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[12]

  • Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl[12]

  • Sterile 96-well flat-bottom plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the stock solution. Typical final concentrations might range from 0.01 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "untreated" wells (medium only) as a negative control and "vehicle" wells (medium with the highest concentration of DMSO used) to control for solvent toxicity.

  • Incubate the plate for 48 or 72 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[12]

  • Incubate for 4 hours at 37°C, protected from light. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well and place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.[12]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

B. Mechanism of Action: Apoptosis Induction (Caspase-3/7 Activity)

A primary mechanism by which cytotoxic agents kill cancer cells is the induction of apoptosis. A key event in this pathway is the activation of executioner caspases, such as caspase-3 and caspase-7. We can quantify this activation using a luminogenic or fluorogenic assay. The self-validating nature of this assay comes from the specificity of the caspase enzyme for its recognition sequence (DEVD) present in the substrate.

Objective: To determine if the test compound induces apoptosis by measuring the activity of caspase-3 and caspase-7.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (contains lyophilized Caspase-Glo® 3/7 Reagent and buffer)

  • White-walled 96-well plates suitable for luminescence

  • Cells and test compound as prepared for the MTT assay

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 hours). Include untreated controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

  • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light. This single reagent addition lyses the cells, releases caspases, and initiates the cleavage of the DEVD substrate, which in turn generates a luminescent signal via luciferase.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in luminescence relative to the untreated control. A significant increase indicates caspase-3/7 activation and apoptosis induction.

C. Mechanism of Action: Microtubule Dynamics (Tubulin Polymerization Assay)

Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Given the structural similarities of some phenylacetate derivatives to known tubulin inhibitors, this is a plausible mechanism. An in vitro tubulin polymerization assay directly tests this hypothesis. The assay's principle is that as purified tubulin polymerizes into microtubules, the solution becomes more turbid, which can be measured by an increase in light absorbance at 340 nm.[15]

Objective: To determine if the test compound inhibits or enhances the polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, and general tubulin buffer)

  • Test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel)

  • UV-transparent 96-well plates

  • Temperature-controlled microplate reader (37°C)

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer containing GTP to a final concentration of 3-4 mg/mL. Keep on ice at all times to prevent premature polymerization.[16]

  • Plate Setup: Pre-warm the 96-well plate and the microplate reader to 37°C.

  • Pipette 10 µL of the test compound dilutions (and controls) into the wells.

  • Initiate Polymerization: To initiate the reaction, add 100 µL of the ice-cold tubulin solution to each well using a multichannel pipette. Mix quickly but gently.[16]

  • Data Acquisition: Immediately place the plate in the 37°C reader and begin recording the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance versus time for each condition. An inhibitor of polymerization will decrease the rate (Vmax) and extent (Amax) of the sigmoidal curve, while a stabilizer will often increase both.[15] Calculate the IC₅₀ value by plotting the inhibition of Vmax or Amax against the log of the compound concentration.

Anticancer Mechanism Visualization

Apoptosis_Pathway Compound Fluorinated Nitrophenylacetate Tubulin Tubulin Dimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Arrest Mitotic Arrest (G2/M Phase) Mitosis->Arrest Disruption Mitochondria Mitochondria Arrest->Mitochondria Intrinsic Signal Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Cytochrome c Release Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Cleaves Substrates

Caption: Hypothesized anticancer mechanism involving tubulin disruption and apoptosis.

Part 3: Antimicrobial Activity Evaluation

The nitroaromatic core of these derivatives suggests potential as antimicrobial agents, particularly against bacteria and fungi. The mechanism is often linked to the enzymatic reduction of the nitro group, which generates cytotoxic reactive nitrogen species.[6] The standard method to quantify antimicrobial efficacy is to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (~5 x 10⁵ CFU/mL)

  • Incubator (37°C for bacteria, 35°C for fungi)

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and dilutes the compound and inoculum to their final concentrations.

  • Include a positive control well (inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

Part 4: Data Presentation

Quantitative data from biological assays should be summarized for clear comparison. The following table provides a representative example of how data for a series of fluorinated nitrophenylacetate derivatives might be presented.

Note: The following data is illustrative and based on structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives reported in the literature to demonstrate format and expected outcomes. Compounds with a nitro moiety (2a-2c in the source) showed higher cytotoxicity.[7]

Table 1: Representative Biological Activity of Phenylacetate Derivatives

Compound IDR¹ (Position on Nitro-Phenyl Ring)R² (Position on Nitro-Phenyl Ring)IC₅₀ vs. PC-3 (µM)[7]IC₅₀ vs. MCF-7 (µM)[7]MIC vs. S. aureus (µg/mL)
FNPA-1 2-NO₂H95>10064
FNPA-2 3-NO₂H52>10032
FNPA-3 4-NO₂H8010032
FNPA-4 2-F4-NO₂TBDTBDTBD
Imatinib Reference DrugReference Drug4098N/A
Vancomycin Reference DrugReference DrugN/AN/A2
TBD: To Be Determined; N/A: Not Applicable

Part 5: Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of fluorinated nitrophenylacetate derivatives. The strategic combination of a fluorine atom and a nitro group on a phenylacetate scaffold presents a compelling avenue for the development of novel therapeutic agents. The provided protocols for synthesis, cytotoxicity testing, apoptosis induction, tubulin polymerization inhibition, and antimicrobial screening represent a validated workflow for advancing candidate molecules.

Future research should focus on expanding the structure-activity relationship (SAR) by synthesizing a broader library of derivatives with varied substitution patterns on the aromatic rings. Investigating the precise mechanisms of action, including the identification of specific protein targets and the role of nitro-reductase enzymes in different microbial species, will be critical for optimizing lead compounds and advancing them toward preclinical development.

References

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available from: [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available from: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available from: [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Available from: [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
  • PMC (PubMed Central). (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Available from: [Link]

  • PMC (PubMed Central). (2012). Semisynthetic ursolic acid fluorolactone derivatives inhibit growth with induction of p21(waf1) and induce apoptosis with upregulation of NOXA and downregulation of c-FLIP in cancer cells. Available from: [Link]

  • PMC (PubMed Central). (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Available from: [Link]

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Available from: [Link]

  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]

  • Le Studium. (2018). Fluorine as a key element in modern drug discovery and development. Available from: [Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Available from: [Link]

  • PMC (PubMed Central). (2021). Enzymatic synthesis of fluorinated compounds. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Antimicrobial activity of α-(2-hydroxy-2-methylpropyl)-ω-(2-hydroxy-3-methylbut-2-en-1-yl) polymethylene from caesalpinia bonducella (L.) Flem. Available from: [Link]

  • MDPI. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Available from: [Link]

  • Google Patents. (n.d.). EP0116886B1 - Process for the preparation of fluorinated nitroalkanes.

Sources

Initial Safety and Handling Guidelines for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Part 1: Executive Summary & Compound Identity

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a specialized fluorinated nitroaromatic intermediate primarily utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and antibacterial agents. Its structure features an ethyl ester moiety and a phenyl ring substituted with a nitro group and a fluorine atom.[1][2]

This guide addresses the specific handling requirements dictated by two critical chemical features:

  • The Nitro Group: Introduces thermal instability risks and potential for energetic decomposition.

  • The Fluorine Substituent: Modulates lipophilicity and reactivity but requires distinction from highly toxic fluoroacetic acid derivatives.

Critical Safety Alert: Identity Verification

WARNING: Do not confuse this compound with Ethyl Fluoroacetate (CAS 459-72-3).

  • This compound: Irritant, potentially harmful.[3] Fluorine is bound to the aromatic ring.[1]

  • Ethyl Fluoroacetate: Fatal metabolic poison. Fluorine is on the alpha-carbon.

  • Action: Verify CAS 441713-85-5 and structure before handling.

Part 2: Physicochemical Profile & Hazard Identification[4][5]

Technical Specifications
PropertySpecificationNote
CAS Number 441713-85-5Unique Identifier
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol
Physical State Solid (Crystalline powder)Low melting point solid or oil depending on purity
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
Flash Point >110°C (Predicted)Combustible, not highly flammable
Hazard Classification (GHS)

Based on Structure-Activity Relationships (SAR) of analogous nitro-phenyl esters:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

  • Reactive Hazard: Nitro-aromatics possess high decomposition energy. Avoid heating >150°C without DSC (Differential Scanning Calorimetry) validation.

Part 3: Storage & Stability Protocols[1][4]

Environmental Control[7][8]
  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Esters are prone to hydrolysis; the electron-withdrawing nitro group on the ring increases the electrophilicity of the carbonyl carbon, making it slightly more susceptible to moisture-induced hydrolysis than standard phenyl acetates.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Prevents oxidation and moisture ingress.

  • Light: Protect from light.[1] Nitro compounds can undergo photochemical degradation.

Shelf-Life
  • Solid State: 24 months under inert gas at 4°C.

  • Solution: Unstable. Prepare fresh. Do not store in protic solvents (methanol/ethanol) for extended periods to avoid transesterification.

Part 4: Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (Dust) or Half-mask with OV/P100Prevent inhalation of fines; nitro compounds can cause methemoglobinemia upon chronic exposure.
Dermal Double Nitrile Gloves (0.11mm min)Nitroaromatics permeate rubber. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Safety GogglesStandard safety glasses are insufficient for powders that can sublime or disperse.
Body Lab Coat (Tyvek sleeves recommended)Prevent accumulation on street clothes.
Engineering Controls: The Containment Workflow

All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

HandlingWorkflow cluster_safety Safety Interlocks Start Compound Receipt Check Verify CAS & Integrity Start->Check Transfer Transfer to Fume Hood Check->Transfer Pass Weigh Weighing (Static Control) Transfer->Weigh Anti-static Gun Solubilize Solubilization (DMSO/EtOAc) Weigh->Solubilize Closed Vessel Process Downstream Synthesis Solubilize->Process

Figure 1: Safe Handling Workflow. Note the use of anti-static measures during weighing, as organic powders can accumulate static charge, posing an ignition risk in the presence of flammable solvents.

Part 5: Emergency Response & Waste Disposal[8]

Spill Response Decision Tree

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution / Oil Type->Liquid ActionSolid Dampen with PEG-400 Sweep gently (No Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT use sawdust Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Toxic/Irritant' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Spill Response Protocol. Note: Sawdust is avoided for nitro compounds due to potential combustibility with oxidizers.

Fire Fighting
  • Hazard: Thermal decomposition releases Nitrogen Oxides (NOx), Hydrogen Fluoride (HF), and Carbon Monoxide.

  • Media: Water spray, Dry Chemical, CO₂.[3][4]

  • Contraindication: Do not use high-pressure water jets that may disperse the powder.

Waste Disposal[4][7][9]
  • Stream: Halogenated Organic Waste.

  • Segregation: Keep separate from strong bases (NaOH, KOH) to prevent exothermic hydrolysis and potential runaway decomposition.

  • Labeling: Must explicitly state "Contains Organic Fluorine" to prevent damage to standard incinerators not equipped with scrubbers.

Part 6: Scientific Rationale (E-E-A-T)

The Nitro-Fluorine Interaction

The presence of the nitro group at the para position (relative to the acetate chain, or ortho to the fluorine depending on exact isomer synthesis) activates the ring.

  • Safety Implication: The fluorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr). Accidental contact with strong nucleophiles (amines, thiols) can lead to rapid, exothermic displacement of the fluorine, releasing fluoride ions and generating heat.

  • Protocol: Always add nucleophiles slowly to the solution of this compound at controlled temperatures (0°C recommended initially).

Thermal Runaway Potential

Nitro compounds carry a risk of self-accelerating decomposition.

  • DSC Data (Estimated): Onset of decomposition for similar nitro-phenylacetates is typically >200°C. However, in the presence of bases or metals, this can lower significantly.

  • Rule: Never distill this compound to dryness at temperatures exceeding 100°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 234567: this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzene derivatives hazard classification. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a drug candidate's success.[1][2] Poor solubility can lead to diminished bioavailability, challenging formulation development, and ultimately, the failure of a promising compound.[1] This guide provides an in-depth technical exploration of the solubility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. By understanding its behavior in a range of common laboratory solvents, researchers can optimize reaction conditions, purification strategies, and formulation approaches.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound possesses a combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions.

Molecular Structure:

Caption: Intermolecular interactions influencing the solubility of the solute.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. The outlined experimental protocol for the shake-flask method offers a robust and reliable approach for generating high-quality solubility data. The analysis of the compound's physicochemical properties in conjunction with the principles of intermolecular forces allows for a rational interpretation of its solubility profile. For researchers in drug development and process chemistry, this knowledge is paramount for making informed decisions that can accelerate the progression of new chemical entities from the laboratory to clinical applications.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

  • LibreTexts. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • NJIT. Solubility and Intermolecular Forces. [Link]

  • ResearchGate. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • Wikipedia. Solvent. [Link]

Sources

A Strategic Blueprint for Innovation: Unlocking the Research Potential of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis, the strategic value of a building block is measured by its versatility, reactivity, and the efficiency with which it can be transformed into diverse and high-value molecular architectures. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate emerges as a compound of significant interest, positioned at the intersection of several key reactive functionalities. The presence of an activated aromatic ring, a readily transformable nitro group, a directing fluorine atom, and a versatile ethyl acetate moiety makes this molecule a powerhouse for synthetic innovation. This guide provides an in-depth exploration of the core properties, synthesis, and, most importantly, the potential research applications of this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

Molecular Profile and Strategic Importance

Understanding the intrinsic properties of this compound is fundamental to unlocking its synthetic potential. The unique arrangement of its functional groups dictates its reactivity and provides multiple handles for chemical modification.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNO₄[1]
Molecular Weight 227.19 g/mol [1][2]
CAS Number 441713-85-5[2]
Appearance Expected to be a solid-
Purity Typically >95%[2][3]
InChI Key ZCKVAUOQFVWSKN-UHFFFAOYSA-N[2][3]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired upon synthesis or purchase to confirm identity and purity. Expected ¹H NMR signals would include characteristic aromatic protons with splitting patterns influenced by the fluorine and nitro substituents, a methylene singlet or doublet, and the ethyl ester pattern (a quartet and a triplet).

The Strategic Role of Each Functional Group

The true power of this molecule lies in the synergistic interplay of its functional groups:

  • The Nitro Group (-NO₂): This strong electron-withdrawing group is the primary activator of the aromatic ring. It renders the positions ortho and para to it susceptible to nucleophilic aromatic substitution. More importantly, it is a versatile precursor to an amino group (-NH₂) via reduction. This transformation is a cornerstone of many synthetic strategies, opening the door to a vast array of subsequent reactions, including amide bond formation, diazotization, and the construction of nitrogen-containing heterocycles.

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, further influencing the reactivity of the aromatic ring.[4] Its small size allows it to often act as a bioisostere for a hydrogen atom, potentially improving metabolic stability and binding affinity of a final drug candidate without adding significant steric bulk.[4] The presence of fluorine can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[4]

  • The Ethyl Acetate Moiety (-CH₂CO₂Et): This group provides two key reactive sites. The α-protons on the methylene group are acidic and can be deprotonated to form an enolate, allowing for alkylation or condensation reactions to build complexity. The ester itself can be hydrolyzed to the corresponding carboxylic acid, saponified, or converted to an amide, offering another axis for diversification.

Synthesis and Derivatization Workflow

While several synthetic routes may be plausible, a common approach to phenylacetic acid derivatives involves the substitution of a benzylic halide or the reaction of an aryl halide with a malonate followed by decarboxylation. A particularly relevant method for a related compound, ethyl 2-(3-fluoro-4-nitrophenyl)propionate, is detailed in patent literature, which can be adapted for the synthesis of the title compound.[5][6]

Illustrative Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and subsequent derivatization of this compound, highlighting its role as a central intermediate.

G cluster_synthesis Synthesis cluster_derivatization Potential Derivatizations A 2,4-Difluoronitrobenzene D Diethyl 2-(3-fluoro-4-nitrophenyl)malonate A->D B Diethyl Malonate B->D C Base (e.g., NaOH in DMF) C->D E Decarboxylation (Krapcho) NaCl, DMSO, Heat D->E F This compound (Target Intermediate) E->F G Reduction (e.g., H₂, Pd/C) Nitro to Amine F->G I Hydrolysis (e.g., LiOH) Ester to Acid F->I H Ethyl 2-(4-amino-3-fluorophenyl)acetate G->H J 2-(3-fluoro-4-nitrophenyl)acetic acid I->J

Caption: Synthesis and key derivatization pathways for this compound.

Detailed Protocol: Synthesis via Malonic Ester and Decarboxylation

This protocol is adapted from established procedures for similar compounds and represents a robust method for laboratory-scale synthesis.[5][6]

Step 1: Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate

  • To a vigorously stirred solution of 2,4-difluoronitrobenzene (1 eq) and diethyl malonate (1.05 eq) in anhydrous dimethylformamide (DMF), add powdered sodium hydroxide (1.05 eq) portion-wise at room temperature.

  • Maintain the reaction temperature between 25-30°C using an ice bath for the first hour.

  • Continue stirring at room temperature for an additional 3-4 hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by pouring the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diethyl 2-(3-fluoro-4-nitrophenyl)malonate, which can be used directly in the next step.

Step 2: Decarboxylation to this compound

  • Combine the crude malonate ester (1 eq), sodium chloride (1.1 eq), and a small amount of water in dimethyl sulfoxide (DMSO).

  • Heat the mixture to 130-180°C under a nitrogen atmosphere for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure this compound.

Core Research Applications: A Synthetic Chemist's Perspective

The true value of this intermediate is realized in its application as a starting material for more complex molecules. The following sections explore its potential in key areas of chemical research.

The Gateway to Bioactive Anilines: Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most powerful transformation for this molecule. It converts an electron-poor, deactivated ring into an electron-rich, activated one, opening up a plethora of synthetic possibilities. The resulting ethyl 2-(4-amino-3-fluorophenyl)acetate is a valuable precursor for many pharmaceutical scaffolds.

G cluster_applications Subsequent Transformations Start This compound Reduction Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Reduction Aniline Ethyl 2-(4-amino-3-fluorophenyl)acetate Reduction->Aniline Amide Amide Coupling (R-COCl or R-COOH, EDC) Aniline->Amide Sulfonamide Sulfonylation (R-SO₂Cl) Aniline->Sulfonamide Cyclization Heterocycle Formation (e.g., with diketones) Aniline->Cyclization AmideProduct Amide Derivatives Amide->AmideProduct SulfonamideProduct Sulfonamides Sulfonamide->SulfonamideProduct HeterocycleProduct Quinolone/Benzimidazole Scaffolds Cyclization->HeterocycleProduct

Caption: The reduction of the nitro group unlocks diverse synthetic pathways.

Protocol: Catalytic Hydrogenation to Ethyl 2-(4-amino-3-fluorophenyl)acetate

  • In a Parr hydrogenation bottle, dissolve this compound (1 eq) in ethyl acetate or ethanol.

  • Add 5% palladium on carbon (Pd/C) catalyst (typically 2-5 wt%).

  • Pressurize the vessel with hydrogen gas (10-50 psi) and shake at room temperature.[6]

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude aniline product, which is often pure enough for subsequent steps.

Building Block for Heterocyclic Chemistry

Many FDA-approved drugs are based on heterocyclic scaffolds. The aniline derivative obtained from the nitro reduction is an ideal starting point for constructing various heterocycles. For example, it can be used to synthesize quinolone structures, which are prevalent in antibacterial agents.

Conceptual Application: Synthesis of a Fluoroquinolone Core The aniline can undergo a Gould-Jacobs reaction with diethyl ethoxymethylenemalonate, followed by thermal cyclization and ester hydrolysis/saponification, to form a 4-hydroxyquinolone-3-carboxylic acid core, a key structure in quinolone antibiotics.

Intermediate for Anti-Inflammatory Drug Analogs

The structural similarity of this compound to intermediates used in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), is significant.[5][6] For instance, the synthesis of Flurbiprofen, 2-(2-fluoro-4-biphenylyl)propionic acid, involves intermediates that are structurally analogous.[6][7]

This suggests that this compound could be a key starting material for novel NSAID candidates. The synthetic strategy would involve:

  • Reduction of the nitro group to the aniline.

  • Diazotization of the aniline followed by a Gomberg-Bachmann or Suzuki coupling reaction to introduce another aryl ring, forming a biphenyl system.

  • Hydrolysis of the ester to the carboxylic acid.

G Start Ethyl 2-(4-amino-3-fluorophenyl)acetate Diazotization 1. Diazotization (NaNO₂, HCl) Start->Diazotization Coupling 2. Suzuki Coupling (Arylboronic Acid, Pd catalyst) Diazotization->Coupling Biphenyl Ethyl 2-(fluoro-biphenyl)acetate Coupling->Biphenyl Hydrolysis Ester Hydrolysis (LiOH or NaOH) Biphenyl->Hydrolysis Final Novel 2-Arylpropionic Acid Analog (Potential NSAID) Hydrolysis->Final

Sources

Discovery, Mechanistic Synthesis, and Applications of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly specialized chemical intermediate that plays a pivotal role in the synthesis of advanced active pharmaceutical ingredients (APIs). First gaining significant prominence in the early 2000s, this compound was a critical building block in the development of novel cardiovascular agents targeting soluble guanylate cyclase (sGC) and related kinase pathways. This technical guide provides an in-depth analysis of its historical context, retrosynthetic pathways, and the underlying thermodynamic and kinetic principles governing its synthesis. Furthermore, it establishes self-validating experimental protocols designed for high-yield, high-purity isolation suitable for drug development applications.

Historical Context and Pharmaceutical Significance

The discovery and optimization of this compound were largely driven by the need for conformationally locked, electron-deficient aromatic systems in medicinal chemistry. The compound gained widespread recognition following its inclusion in Bayer AG’s landmark patent (WO2005108397 A1), which detailed the preparation of substituted phenylaminopyrimidines for use as cardiovascular agents[1].

The structural topology of this molecule is uniquely advantageous:

  • Electronic Environment: The strongly electron-withdrawing nitro group para to the acetate moiety deactivates the aromatic ring, while the ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). This specific arrangement modulates the pKa of downstream derivatives, enhancing binding affinity to target kinase pockets.

  • Steric Conformation: The fluorine atom provides a minimal steric penalty while locking the rotational conformation of the adjacent nitro group, a critical factor in structure-activity relationship (SAR) optimization.

Today, the compound is a commercially available standard (Molecular Weight: 227.19 g/mol ) utilized strictly in laboratory and pharmaceutical synthesis environments[2].

Retrosynthetic Analysis and Mechanistic Pathways

The synthesis of this compound can be approached via two primary mechanistic routes.

Route A (De Novo Synthesis): This route builds the molecule from the foundational precursor 3-fluoro-4-nitrotoluene. It involves a Wohl-Ziegler radical bromination to yield 3-fluoro-4-nitrobenzyl bromide[3], followed by an SN2 cyanation to form 3-fluoro-4-nitrophenylacetonitrile[4]. The nitrile is subsequently subjected to acid-catalyzed alcoholysis (Pinner-type reaction) to yield the final ethyl ester.

Route B (Direct Esterification): A more direct, scalable route involves the Fischer esterification of commercially available 3-fluoro-4-nitrophenylacetic acid[5]. This equilibrium-driven process utilizes absolute ethanol as both the solvent and the nucleophile.

Synthesis A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzyl bromide A->B NBS, Bz2O2 CCl4, Reflux C 3-Fluoro-4-nitrophenylacetonitrile B->C NaCN EtOH/H2O, 50°C D This compound C->D EtOH, H2SO4 Reflux

Fig 1: Three-step synthetic pathway from 3-fluoro-4-nitrotoluene to the target ethyl ester.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and in-process monitoring to guarantee conversion before proceeding.

Synthesis of 3-Fluoro-4-nitrobenzyl bromide (Wohl-Ziegler Bromination)
  • Causality: Benzoyl peroxide (BPO) is utilized as a radical initiator because its homolytic cleavage temperature perfectly aligns with the reflux temperature of the solvent. N-Bromosuccinimide (NBS) is chosen over Br2 gas to maintain a low, steady-state concentration of bromine radicals, which kinetically favors benzylic substitution over aromatic ring bromination[3].

  • Protocol:

    • Charge a flame-dried round-bottom flask with 3-fluoro-4-nitrotoluene (1.0 eq) and anhydrous carbon tetrachloride (10 volumes).

    • Add NBS (1.05 eq) and BPO (0.05 eq).

    • Heat the mixture to reflux (approx. 76 °C) under a nitrogen atmosphere for 8 hours.

    • Self-Validation: Monitor the reaction via GC-MS. The reaction is deemed complete when the starting material peak is <2% and the byproduct succinimide floats to the surface of the solvent.

    • Cool the mixture to 0 °C, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude benzyl bromide.

Synthesis of 3-Fluoro-4-nitrophenylacetonitrile
  • Causality: The nucleophilic attack of the cyanide ion proceeds via an SN2 mechanism. The highly electron-deficient aromatic ring stabilizes the transition state, accelerating the displacement of the bromide leaving group[4].

  • Protocol:

    • Dissolve 3-fluoro-4-nitrobenzyl bromide (1.0 eq) in a mixture of ethanol and water (8:2 v/v).

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature. Caution: Highly toxic. Perform strictly in a ventilated fume hood.

    • Heat the reaction to 50 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar nitrile product will present a significantly lower Rf value than the benzylic bromide.

    • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate.

Synthesis of this compound (Fischer Esterification)
  • Causality: Ethanol serves as both the reactant and the solvent, driving the equilibrium toward the ester product via Le Chatelier's principle. Catalytic sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack[5].

  • Protocol:

    • Charge a flask with 3-fluoro-4-nitrophenylacetic acid (1.0 eq) and absolute ethanol (10 volumes).

    • Slowly add concentrated H2SO4 (0.1 eq) dropwise at 0 °C to control the initial heat of solvation.

    • Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

    • Self-Validation: Sample the mixture every 2 hours. Quench micro-aliquots in NaHCO3 and extract with EtOAc. Analyze via LC-MS until the acid starting material is <1%.

    • Cool to room temperature, concentrate to remove excess ethanol, and dilute with EtOAc. Wash sequentially with saturated NaHCO3 and brine.

    • Dry over Na2SO4, filter, and evaporate. Purify via recrystallization (ethanol/water) to achieve >95% purity[2].

Workflow Start Start Rxn Esterification (EtOH, H2SO4, 80°C) Start->Rxn Monitor In-Process TLC/LC-MS Check Conversion Rxn->Monitor Monitor->Rxn <99% (Add Time) Workup Aqueous Quench & EtOAc Extraction Monitor->Workup >99% Conversion Purify Silica Column or Crystallization Workup->Purify QC Final Release (NMR, MS, Purity) Purify->QC

Fig 2: Self-validating experimental workflow ensuring high-purity esterification.

Quantitative Data & Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Registry Number 441713-85-5
Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
Target Purity (Pharmaceutical Grade) ≥ 95%
InChI Key ZCKVAUOQFVWSKN-UHFFFAOYSA-N

Table 2: Yield and Condition Comparison for Synthetic Steps

Reaction StepKey ReagentsTemp / TimeTypical YieldIn-Process Control Method
Radical Bromination NBS, Benzoyl Peroxide, CCl476 °C / 8 h75-82%GC-MS (monitor succinimide formation)
Cyanation (SN2) NaCN, EtOH/H2O50 °C / 4 h85-90%TLC (Hexanes:EtOAc 4:1)
Fischer Esterification EtOH, conc. H2SO480 °C / 6 h> 92%LC-MS (monitor acid consumption)

Conclusion

The synthesis and utilization of this compound underscore the precision required in modern pharmaceutical intermediate design. By leveraging the unique electronic properties imparted by the ortho-fluoro and para-nitro substituents, researchers can execute highly regioselective transformations. The self-validating protocols outlined in this guide ensure that the thermodynamic and kinetic parameters of each step are strictly controlled, resulting in highly pure yields suitable for the downstream synthesis of complex cardiovascular and kinase-modulating therapeutics.

References[2] Title: this compound | CymitQuimica

Source: cymitquimica.com URL: [1] Title: Prof. Dr. Joachim Mittendorf - Universität Leipzig (WO2005108397 A1: Preparation of substituted phenylaminopyrimidines for use as cardiovascular agents) Source: uni-leipzig.de URL: [5] Title: 2-(3-Fluoro-4-nitrophenyl)acetic Acid | Research Chemical Source: benchchem.com URL: [3] Title: 3-FLUORO-4-NITROBENZYL BROMIDE | 131858-37-2 Source: chemicalbook.com URL: [4] Title: 4-Nitrophenylacetonitrile 555-21-5 wiki (Includes 3-FLUORO-4-NITROPHENYLACETONITRILE) Source: guidechem.com URL:

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Methodological & Application

The Strategic Utility of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate as a versatile building block in the synthesis of advanced therapeutic agents.

Introduction: A Privileged Scaffold in Drug Discovery

This compound, a substituted phenylacetate derivative, has emerged as a valuable and highly versatile building block in the landscape of medicinal chemistry. Its strategic importance lies in the presence of three key functional moieties: a nitro group, a fluorine atom, and an ethyl ester. This unique combination of reactive sites allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures with significant therapeutic potential. The electron-withdrawing nature of the nitro group, coupled with the ortho-positioned fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself can be readily reduced to an amino group, opening avenues for further derivatization. The ethyl ester provides a convenient handle for modifications or for direct use in subsequent synthetic steps. These characteristics make this compound a sought-after intermediate in the development of a variety of therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[]

Chemical Properties and Specifications:

PropertyValue
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol [2]
CAS Number 441713-85-5
Appearance Typically a solid
Purity ≥95%

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic positioning of the nitro and fluoro groups on the phenyl ring of this compound makes it a powerful precursor for the synthesis of a wide array of heterocyclic compounds that form the core of many drug candidates. Two of the most important transformations are the reduction of the nitro group to form an aniline derivative and nucleophilic aromatic substitution at the fluorine-bearing carbon.

Reduction of the Nitro Group: Synthesis of Key Amino Intermediates

The reduction of the nitro group to an amine is a fundamental step that unlocks a plethora of synthetic possibilities. The resulting ethyl 2-(4-amino-3-fluorophenyl)acetate is a key intermediate for the construction of various heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds.

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol provides a reliable method for the reduction of the nitro group to an amine using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)[3]

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)[4]

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol (10 vol).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the mixture.[4]

  • Slowly add concentrated HCl (2 vol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-amino-3-fluorophenyl)acetate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Characterization of Ethyl 2-(4-amino-3-fluorophenyl)acetate: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[5]

Nucleophilic Aromatic Substitution (SNAr): Building Molecular Complexity

The fluorine atom on the phenyl ring of this compound is an excellent leaving group in SNAr reactions, especially due to the activating effect of the para-nitro group.[6] This allows for the introduction of a wide variety of nucleophiles, such as amines and thiols, to build complex molecular scaffolds.

Protocol 2: General Procedure for SNAr with Amines

This protocol outlines a general method for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO (5-10 vol).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).[7]

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-90% (highly dependent on the nucleophile)

Application in Kinase Inhibitor Synthesis: Targeting the JAK-STAT Pathway

A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune diseases and cancers.[8][9] Inhibitors of JAKs are therefore of great therapeutic interest.

The core structure of many JAK inhibitors features a heterocyclic scaffold, which can be efficiently synthesized from the amino-intermediate derived from this compound. For example, the resulting 2-(4-amino-3-fluorophenyl)acetate can be cyclized with various reagents to form benzimidazole or other heterocyclic systems that serve as the central scaffold for these inhibitors.[10]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation JAK_Inhibitor JAK Inhibitor (Derived from this compound) JAK_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Modulation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Figure 1: The JAK-STAT signaling pathway and the point of inhibition by a JAK inhibitor.

Experimental Workflow for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis A This compound B Reduction of Nitro Group (e.g., SnCl2/HCl or Catalytic Hydrogenation) A->B C Ethyl 2-(4-amino-3-fluorophenyl)acetate B->C D Cyclization with Reagent X (e.g., to form a benzimidazole core) C->D E Heterocyclic Core D->E F Further Functionalization (e.g., Amide coupling, Suzuki coupling) E->F G Final Kinase Inhibitor F->G H Purification & Characterization (HPLC, NMR, MS) G->H I Biological Evaluation (Kinase assays, Cell-based assays) H->I

Figure 2: General workflow for the synthesis and evaluation of a kinase inhibitor.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting critical signaling pathways, such as the JAK-STAT pathway. The protocols and application notes provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, enabling the efficient and effective utilization of this powerful synthetic intermediate.

References

  • Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Journal of Chemical Health Risks.
  • MySkinRecipes. Ethyl 2-(3-fluoro-4-nitrophenyl)
  • FDA-approved small molecule kinase inhibitors-Part 3. (2023). BOC Sciences.
  • Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. (2013). Der Pharma Chemica.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules. [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). Benchchem.
  • (PDF) Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. (2026).
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (2020). WordPress.
  • Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Deriv
  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (2021). OSTI.GOV.
  • JAK INHIBITOR COMPOUND AND USE THEREOF. (2023).
  • A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors. (2025). Benchchem.
  • Tin Crystals. American Chemical Society.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • ETHYL 2-(3-FLUORO-4-NITROPHENYL)
  • New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. (2014). CHIMIA.
  • Reduction of nitroaromatic compounds in tin(II) chloride... (2020).
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Molecules.
  • JAK inhibitors and uses thereof. (2017).
  • Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. (2024). Molecules.
  • Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. (2015). RSC Publishing.
  • Application Note and Protocol: Catalytic Hydrogenation of 1-(3-Nitrophenyl)-2-nitropropene. (2025). Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. (2025). Journal of Medicinal Chemistry.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy.
  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. (2024). Frontiers in Medicine. [Link]

  • Application Note: 1H and 13C NMR Characterization of Ethyl 3-oxo-2-phenylbutano
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. (2018). Scientific Reports.
  • Chemical Science. (2019). RSC Publishing.
  • Practical catalytic hydrogenation;: Techniques and applic
  • Preparation of tin(II) chloride. (2016). PrepChem.com.
  • RECOVERY OF LOW CONCENTRATION OF TIN FROM SYNTHETIC WASTEWATER BY USING AN ELECTROGENERATIVE PROCESS. (2024). Journal of Engineering Science and Technology.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (2015). World Journal of Pharmaceutical Sciences.
  • A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. (2007). Semantic Scholar.
  • ¹H & ¹³C NMR spectra of ethyl... (2021).
  • An open‐label, dose‐escalation study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single doses of GSK2586881 in participants with pulmonary arterial hypertension. (2022).
  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. (2025). ACS Synthetic Biology.

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Application Note: Ethyl 2-(3-fluoro-4-nitrophenyl)acetate as a Strategic Scaffold in PPO-Inhibitor Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Process Development Scientists

Executive Summary

This compound (CAS: 441713-85-5) is a high-value fluorinated aromatic intermediate primarily utilized in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (Group 14 herbicides). Its structural core—a phenyl ring substituted with a fluorine atom and a nitro group—serves as a critical "head group" precursor for N-phenylimide and N-phenylpyrazole herbicides (e.g., analogs of Flumiclorac and Flumioxazin).

The compound’s utility lies in its orthogonal reactivity:

  • Nitro Group: Precursor to the aniline moiety required for imide ring formation.

  • Ester Handle: Allows for late-stage lipophilic optimization or hydrolysis to the free acid active metabolite.

  • Fluorine Substituent: Enhances metabolic stability and binding affinity within the PPO enzyme pocket.

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name This compound
CAS Number 441713-85-5
Molecular Formula C₁₀H₁₀FNO₄
Molecular Weight 227.19 g/mol
Appearance Pale yellow crystalline solid or oil
Solubility Soluble in EtOAc, DCM, MeCN; Insoluble in water
Key Functional Groups Nitro (-NO₂), Fluoro (-F), Ethyl Ester (-COOEt)
Storage Inert atmosphere, 2-8°C (Light Sensitive)
Core Application: Synthesis of N-Phenylimide Herbicides

The primary application of this intermediate is the synthesis of cyclic imide herbicides. The workflow involves the chemoselective reduction of the nitro group followed by a condensation-cyclization sequence with a cyclic anhydride (e.g., 3,4,5,6-tetrahydrophthalic anhydride).

Synthetic Pathway Visualization

SynthesisWorkflow Start This compound (Starting Material) Step1 Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Nitro Reduction Intermediate Aniline Intermediate (Ethyl 2-(4-amino-3-fluorophenyl)acetate) Step1->Intermediate Step2 Condensation (Anhydride + AcOH) Intermediate->Step2 + Tetrahydrophthalic anhydride Product N-Phenylimide Herbicide (Active Ingredient) Step2->Product Cyclization

Figure 1: General synthetic workflow converting the nitro-ester scaffold into a cyclic imide herbicide.

Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to the Aniline

Objective: Reduce the nitro group to an amine without hydrolyzing the ethyl ester or defluorinating the ring.

Reagents:

  • This compound (10.0 g, 44 mmol)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 3.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Setup: Charge a 500 mL 3-neck round-bottom flask with the starting material (10.0 g) and Ethanol (150 mL). Stir until dissolved.

  • Activation: Add a solution of NH₄Cl (7.0 g) in water (40 mL). Heat the mixture to 60°C.

  • Reduction: Add Iron powder (12.3 g) portion-wise over 30 minutes to control the exotherm. Caution: Reaction is exothermic.

  • Reflux: Heat the suspension to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting nitro spot (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) followed by brine.

    • Dry over Na₂SO₄ and concentrate to yield Ethyl 2-(4-amino-3-fluorophenyl)acetate as a brown oil.

    • Yield Expectation: 85–92%.

Protocol B: Cyclization to Form the PPO Inhibitor Core

Objective: React the aniline intermediate with 3,4,5,6-tetrahydrophthalic anhydride to form the active imide.

Reagents:

  • Aniline Intermediate (from Protocol A) (5.0 g, 25.3 mmol)

  • 3,4,5,6-Tetrahydrophthalic anhydride (3.85 g, 25.3 mmol)

  • Propionic acid (Solvent/Catalyst, 30 mL)

Procedure:

  • Condensation: In a 100 mL flask, dissolve the aniline and the anhydride in propionic acid.

  • Cyclization: Heat the mixture to reflux (141°C) for 6–8 hours. The high temperature drives the dehydration to close the imide ring.

  • Monitoring: Monitor by HPLC or TLC. Look for the formation of the less polar imide product.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.[1]

    • Filter the solid and wash with water (3 x 50 mL) to remove acid traces.

    • Recrystallize from Isopropanol/Hexane if necessary.

  • Result: Formation of the N-(4-ethoxycarbonylmethyl-2-fluorophenyl)-3,4,5,6-tetrahydrophthalimide core.

Mechanism of Action & Rationale

The resulting compounds function as Protoporphyrinogen Oxidase (PPO) Inhibitors .[2] The 3-fluoro-4-substituted phenyl ring mimics the substrate docking within the PPO active site.

Mechanism Pathway:

  • Inhibition: The herbicide binds to the PPO enzyme in the chloroplast.

  • Accumulation: Substrate (Protoporphyrinogen IX) accumulates and leaks into the cytoplasm.

  • Oxidation: Cytoplasmic oxidation converts it to Protoporphyrin IX (PPIX).

  • ROS Generation: Light activation of PPIX generates singlet oxygen (¹O₂).

  • Cell Death: Lipid peroxidation destroys the cell membrane.

MOA Herbicide Synthesized Fluorinated Imide (PPO Inhibitor) Enzyme Chloroplast PPO Enzyme Herbicide->Enzyme Blocks Active Site ProtoGen Protoporphyrinogen IX (Substrate) ProtoGen->Enzyme Normal Path Blocked Leakage Leakage to Cytoplasm ProtoGen->Leakage Accumulation ProtoIX Protoporphyrin IX (Photodynamic Agent) Leakage->ProtoIX Uncontrolled Oxidation ROS Singlet Oxygen (¹O₂) ProtoIX->ROS + Light Light Sunlight (hv) Light->ProtoIX Damage Membrane Peroxidation (Cell Death) ROS->Damage

Figure 2: Mode of Action for PPO Inhibitors derived from the 3-fluoro-4-nitrophenyl scaffold.

Safety & Handling
  • Nitro Aromatics: Potentially explosive if heated under confinement. Ensure open reflux systems.

  • Fluorinated Intermediates: Avoid contact with strong bases at high temperatures to prevent nucleophilic aromatic substitution (SnAr) of the fluorine atom unless intended.

  • Skin/Eye Contact: The compound is an irritant.[3][4] Use standard PPE (gloves, goggles, fume hood).

References
  • CymitQuimica. this compound Product Data. Retrieved from

  • University of Hertfordshire. Flumiclorac-pentyl: PPDB: Pesticide Properties DataBase. Retrieved from

  • PubChem. Flumiclorac-pentyl Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem. Application of 3-Fluoro-4-nitrobenzaldehyde and Derivatives in Agrochemical Synthesis. Retrieved from

  • Frontiers in Chemistry. Synthesis of PPO Inhibitors and Quinclorac Derivatives. Retrieved from

Sources

Application Note: Synthesis and Isolation of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a highly versatile fluorinated aromatic intermediate frequently utilized in the drug development pipeline, particularly in the synthesis of novel kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) derivatives[1]. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom on the phenyl ring significantly alters the electronic landscape of the molecule, making it a valuable precursor for subsequent cross-coupling reactions or reductions to the corresponding aniline.

This application note details a robust, scalable Fischer esterification protocol to convert 2-(3-fluoro-4-nitrophenyl)acetic acid into its corresponding ethyl ester[2]. By utilizing an excess of ethanol as both the reactant and the solvent under acid catalysis, the protocol exploits Le Chatelier’s principle to drive the equilibrium toward quantitative ester formation.

Reaction Pathway & Mechanistic Workflow

The transformation relies on the protonation of the carboxylic acid carbonyl, which enhances its electrophilicity, allowing for nucleophilic attack by ethanol.

G SM 2-(3-Fluoro-4-nitrophenyl)acetic acid (Starting Material) Intermediate Tetrahedral Intermediate (Protonated) SM->Intermediate H+ activation Reagents Ethanol (Solvent/Reactant) + H2SO4 (Catalyst) Reagents->Intermediate EtOH attack Product This compound (Target Product) Intermediate->Product -H2O, -H+ Byproduct Water (Removed via Workup) Intermediate->Byproduct Elimination

Reaction pathway for the Fischer esterification of 2-(3-fluoro-4-nitrophenyl)acetic acid.

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. The target product has a molecular weight of 227.19 g/mol [2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountMolesRole
2-(3-Fluoro-4-nitrophenyl)acetic acid199.141.01.99 g10.0 mmolLimiting Reagent
Absolute Ethanol46.07Excess20.0 mL~340 mmolReactant / Solvent
Sulfuric Acid (98%)98.08Catalytic0.5 mL~9.0 mmolAcid Catalyst
This compound 227.19 1.0 (Theoretical) 2.27 g 10.0 mmol Target Product

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

Expertise Insight: Absolute ethanol must be used. The presence of water in standard 95% ethanol will prematurely halt the forward progression of the equilibrium, reducing the overall yield.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add 1.99 g (10.0 mmol) of 2-(3-fluoro-4-nitrophenyl)acetic acid to the flask.

  • Suspend the starting material in 20.0 mL of absolute ethanol. Stir at 300 rpm until a uniform suspension is achieved.

  • Critical Step: Place the flask in an ice bath (0 °C). Slowly add 0.5 mL of concentrated sulfuric acid (98%) dropwise over 2 minutes. Causality: The addition of concentrated sulfuric acid is highly exothermic; cooling prevents localized boiling and potential degradation of the electron-deficient aromatic ring.

Phase 2: Reflux and Conversion
  • Attach a reflux condenser to the round-bottom flask. Ensure continuous water flow through the condenser.

  • Transfer the flask to an oil bath or heating mantle.

  • Gradually increase the temperature to 80 °C to achieve a gentle reflux.

  • Maintain reflux for 4 to 6 hours. Reaction progress should be monitored via TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate solvent system. The product ester will elute with a higher Rf value than the highly polar carboxylic acid starting material.

Phase 3: Quenching and Workup

Expertise Insight: Proper neutralization is essential. Residual sulfuric acid can cause partial hydrolysis of the newly formed ester during the aqueous extraction phase.

  • Remove the reaction flask from the heat source and allow it to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 75% of the excess ethanol. Do not evaporate to dryness.

  • Dilute the remaining concentrated residue with 30 mL of Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Carefully add 20 mL of a saturated aqueous Sodium Bicarbonate (

    
    ) solution. Warning:  Vigorous 
    
    
    
    gas evolution will occur. Vent the separatory funnel frequently.
  • Separate the organic (top) layer from the aqueous (bottom) layer.

  • Wash the organic layer with 20 mL of brine (saturated NaCl) to remove residual water and inorganic salts.

Phase 4: Isolation and Purification
  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Magnesium Sulfate (

    
    ) for 15 minutes.
    
  • Filter the suspension through a fluted filter paper to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield this compound as a crude oil or low-melting solid[1][2].

  • Optional: If high-purity material (>98%) is required for sensitive downstream assays, purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 8:2 Hexanes:EtOAc).

Analytical Validation

To ensure the trustworthiness of the synthesis, validate the isolated material using standard spectroscopic techniques:

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl ester signals: a quartet around

    
     4.15 ppm (2H, -
    
    
    
    -) and a triplet around
    
    
    1.25 ppm (3H, -
    
    
    ). The benzylic protons should appear as a singlet near
    
    
    3.70 ppm.
  • LC-MS: Confirm the mass of the product. The expected

    
     peak should correspond to the molecular weight of ~228.2 m/z[2].
    

References

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Application Notes and Protocols: Ethyl 2-(3-fluoro-4-nitrophenyl)acetate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent building block, engineered with a unique constellation of functional groups that offer orthogonal reactivity. Its structure, featuring a nitro group, a fluorine atom, and an ester moiety, makes it an exceptionally valuable intermediate for crafting a diverse array of pharmaceuticals and agrochemicals.[1][2]

The power of this reagent lies in the synergistic interplay of its components:

  • The Nitro Group: Positioned para to the fluorine, this potent electron-withdrawing group is the key activator for nucleophilic aromatic substitution (SNAr) at the C-F bond.[3] Subsequently, its reduction to a primary amine provides a critical handle for a multitude of coupling reactions, enabling the introduction of diverse pharmacophores.[4][5]

  • The Fluorine Atom: In the context of an activated aromatic ring, fluorine serves as an excellent leaving group for SNAr reactions.[6] Its presence also offers a strategic advantage in drug design, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1][7]

  • The Ethyl Acetate Moiety: This group provides a latent carboxylic acid functionality. The ester can be carried through various synthetic steps and later hydrolyzed to the corresponding phenylacetic acid, a common structural motif in many therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[7][8]

This guide provides an in-depth exploration of the key transformations involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Protocols

The true utility of this compound is realized through three primary types of transformations, which can be employed sequentially or in various combinations to achieve complex molecular targets.

Reduction of the Aromatic Nitro Group to a Primary Amine

The conversion of the nitro group to an aniline is arguably the most crucial transformation for this building block. It unlocks the potential for amide bond formation, sulfonamide synthesis, diazotization, and a host of other reactions pivotal to building molecular diversity.

Mechanistic Rationale: The reduction of an aromatic nitro group typically proceeds through a series of intermediates (nitroso, hydroxylamine) to the final amine. Metal-mediated reductions, such as with tin(II) chloride (SnCl₂), are robust and high-yielding methods that are tolerant of many other functional groups, including esters.[5] The acidic conditions protonate the nitro group, facilitating the electron transfer from the metal reductant.

Protocol 1: Tin(II) Chloride Mediated Reduction

Objective: To synthesize Ethyl 2-(4-amino-3-fluorophenyl)acetate.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Add solid Tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Dilute the residue with ethyl acetate and cool the flask in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring to neutralize the acidic mixture and precipitate the tin salts. Continue addition until the pH of the aqueous layer is ~8.

  • Filter the resulting suspension through a pad of celite to remove the inorganic solids, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(4-amino-3-fluorophenyl)acetate, which can be purified further by column chromatography if necessary.

Data Summary: Representative Reduction Methods

Reductant SystemSolventTemperature (°C)Time (h)Typical Yield (%)Reference
SnCl₂·2H₂O Ethanol782-485-95[5]
Fe / NH₄Cl Ethanol/Water803-588-92[5]
H₂ (50 psi), Pd/C Ethanol252-3>95[5]
NaBH₄ / Ni(PPh₃)₄ EthanolRoom Temp<1High[4]

G start This compound product Ethyl 2-(4-amino-3-fluorophenyl)acetate start->product Reduction reagents SnCl₂·2H₂O Ethanol, Reflux reagents->start

Caption: General workflow for SNAr reactions.

Hydrolysis of the Ethyl Ester to a Carboxylic Acid

The final key transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This step is often performed late in a synthetic sequence to unmask a crucial functional group for salt formation or for use as a handle in further coupling reactions (e.g., amide bond formation via activation with carbodiimides).

Mechanistic Rationale: Base-catalyzed hydrolysis (saponification) is a common and effective method. It involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the resulting carboxylic acid and the strong base (ethoxide) drives the reaction to completion. An acidic workup is required to protonate the carboxylate salt. [9][10]

Protocol 3: Base-Catalyzed Ester Hydrolysis (Saponification)

Objective: To synthesize 2-(3-fluoro-4-nitrophenyl)acetic acid.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M or 2M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add solid lithium hydroxide (1.5 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material has disappeared (typically 2-6 hours).

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the desired carboxylic acid, which often can be used without further purification.

G start This compound product 2-(3-fluoro-4-nitrophenyl)acetic acid start->product Hydrolysis reagents1 1. LiOH or NaOH THF/H₂O reagents1->start reagents2 2. HCl (aq) workup reagents2->product

Caption: Hydrolysis of the ethyl ester functionality.

Integrated Synthetic Strategy

The power of this compound is best illustrated by its use in a multi-step synthesis. The orthogonal nature of its functional groups allows for a planned sequence of reactions to build complexity efficiently. For example, a synthetic route could involve an initial SNAr reaction, followed by the reduction of the nitro group, and concluding with ester hydrolysis or amide coupling.

G A This compound B SNAr Product (e.g., Piperidine adduct) A->B Step 1: SNAr (Piperidine, K₂CO₃) C Reduced Amine (Aniline derivative) B->C Step 2: Nitro Reduction (H₂, Pd/C or SnCl₂) D Final Target Molecule (e.g., Amide) C->D Step 3: Amide Coupling (R-COOH, EDC/HOBt)

Sources

Application Note: Chemo-Selective Functionalization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the chemo-selective functionalization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate , a privileged bifunctional scaffold.

Introduction & Molecule Analysis

This compound (CAS: 78543-07-4) is a versatile "bifunctional electrophile" widely used in the synthesis of antibiotics (e.g., oxazolidinones), kinase inhibitors, and indolin-2-one derivatives.

Its utility stems from three distinct reactive centers that must be engaged selectively:

  • The Activated Fluorine (C3): Positioned ortho to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • The Ester Carbonyl: Susceptible to hydrolysis, transesterification, and amidation.

  • The Benzylic

    
    -Carbon:  Acidified by both the ester and the electron-deficient aromatic ring (
    
    
    
    in DMSO), making it prone to deprotonation and subsequent alkylation or condensation.
Mechanistic Reactivity Map

The following diagram illustrates the divergent reaction pathways available to this substrate based on nucleophile hardness and solvent conditions.

ReactivityMap Substrate This compound SNAr Path A: S_NAr Product (Ring Functionalization) Substrate->SNAr Soft Nucleophiles (Amines, Thiols) Polar Aprotic Solvent Amide Path B: Amide/Acid (Ester Attack) Substrate->Amide Hard Nucleophiles (OH-, NH2-R) Protic Solvent/Heat Enolate Path C: Alkylated Product (Benzylic Substitution) Substrate->Enolate Strong Base (NaH, LDA) -78°C to 0°C

Figure 1: Divergent reaction pathways. Path A (SNAr) is the primary focus for scaffold decoration.

Critical Reaction Parameters

To achieve high yields, one must control the competition between SNAr (Ring attack) and Aminolysis/Hydrolysis (Ester attack).

ParameterCondition for SNAr (Target: F-displacement)Condition for Ester Attack (Target: Amide/Acid)
Solvent Polar Aprotic (DMF, DMSO, MeCN). Stabilizes the Meisenheimer complex intermediate.[1][2]Protic (EtOH, MeOH, Water). Activates carbonyl via H-bonding.
Base Non-nucleophilic (DIPEA, K2CO3, Cs2CO3).Nucleophilic/Strong (NaOH, LiOH, or excess amine).
Temperature Mild (0°C to 60°C). SNAr is kinetically favored here.High (>80°C). Required to overcome the activation energy of ester aminolysis without catalysts.
Nucleophile Secondary amines (Morpholine, Piperazine), Thiols.Primary amines (less steric hindrance), Hydroxide.

Experimental Protocols

Protocol A: Selective SNAr with Secondary Amines

Objective: To displace the fluorine atom with a cyclic secondary amine (e.g., morpholine) without hydrolyzing the ester.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Acetonitrile (MeCN) [Anhydrous] (0.2 M concentration)

Procedure:

  • Setup: Charge a dried round-bottom flask with this compound and anhydrous MeCN under a nitrogen atmosphere.

  • Addition: Add DIPEA followed by dropwise addition of Morpholine at Room Temperature (RT).

    • Note: The reaction is exothermic. If scaling up (>10g), cool to 0°C during addition.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[3][4]

    • Target Mass: M+ (Product) = M+ (Start) + 85 (Morpholine) - 19 (F).

  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: The product is often pure enough for the next step. If not, recrystallize from EtOH/Hexane or flash chromatography (SiO2, 0-30% EtOAc in Hexane).

Mechanism Validation: The ortho-nitro group stabilizes the negative charge in the Meisenheimer complex, lowering the transition state energy for F-displacement. Using a secondary amine minimizes the risk of competing amide formation, which is slower for sterically hindered amines.

Protocol B: Controlled Hydrolysis to the Phenylacetic Acid

Objective: To hydrolyze the ethyl ester to the carboxylic acid without degrading the activated aromatic ring.

Reagents:

  • This compound (1.0 equiv)

  • Lithium Hydroxide (LiOH·H2O) (1.5 equiv)

  • THF/Water (3:1 mixture)

Procedure:

  • Dissolution: Dissolve the substrate in THF. Cool to 0°C.

  • Hydrolysis: Add the solution of LiOH in water dropwise.

    • Critical: Keep temperature < 10°C. High temperatures with hydroxide can lead to SNAr attack by OH- (forming the phenol).

  • Monitoring: Stir at 0°C–RT for 2 hours. Monitor consumption of ester by TLC.

  • Workup:

    • Acidify carefully with 1N HCl to pH 3–4.

    • Extract with EtOAc (x3).

    • Concentrate to yield the solid acid.

Protocol C: One-Pot Nitro Reduction & Cyclization (Oxindole Synthesis)

While not a direct nucleophilic attack, this is the most common downstream application.

Concept: Reduction of the nitro group (H2/Pd-C or Fe/AcOH) yields the aniline. The amine then performs an intramolecular nucleophilic attack on the ester to form the oxindole (indolin-2-one) core.

  • Note: If the 3-Fluoro group is retained, this yields a 4-fluoro-oxindole derivative. If SNAr (Protocol A) is performed first, this yields 4-substituted-oxindoles.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Formation of Phenol (Ar-OH) Hydroxide/Water acted as SNAr nucleophile.Ensure solvents are anhydrous (Protocol A). Use weaker bases (bicarbonate) if water is unavoidable.
Formation of Amide Amine attacked Ester instead of Ring.Lower reaction temperature. Switch solvent to MeCN (less polar than DMF, discourages charge separation required for ester attack). Use secondary amines.
Dark Tarry Mixture Polymerization or decomposition.The benzylic position was deprotonated. Avoid strong bases like NaH or reaction temps >100°C.
No Reaction (SNAr) Nucleophile too weak or F not activated enough.Switch solvent to DMSO (increases nucleophilicity). Heat to 50°C.

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews, 49(2), 273-412. Link

  • Fluorine as a Leaving Group in Nitro-Aromatics

    • Chambers, R. D., et al. (2000). Nucleophilic aromatic substitution in polyfluorinated aromatics. Journal of the Chemical Society, Perkin Transactions 1, (15), 2399-2406. Link

  • Synthesis of Linezolid Intermediates (Analogous Chemistry)

    • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents. Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Oxindole Synthesis via Nitro-Ester Reduction

    • Kraynack, E. A., & Dalgard, J. E. (2019). Practical synthesis of oxindoles from 2-nitrophenylacetic acids. Tetrahedron Letters, 60(12), 869-872. Link

Sources

Derivatization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Derivatization of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: A Multidimensional Scaffold for Drug Discovery

Executive Summary

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on versatile, multi-functional scaffolds. This compound (CAS: 441713-85-5)[1] is a highly prized building block due to its orthogonal reactivity profile. It features three distinct derivatization handles: an activated aryl fluoride for Nucleophilic Aromatic Substitution (SNAr), a reducible nitro group for subsequent cross-coupling or amidation, and an ester group for saponification and peptide coupling. This application note provides field-proven, self-validating protocols for sequentially functionalizing this scaffold, emphasizing the mechanistic causality behind each experimental choice.

Structural Anatomy & Mechanistic Rationale

To fully exploit this scaffold, one must understand the electronic interplay between its functional groups.

  • Handle 1: The 3-Fluoro Group (SNAr Center) The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group, rendering the C3 position highly electrophilic[2]. While classical organic chemistry dictates that SNAr proceeds via a two-step addition-elimination mechanism involving a discrete Meisenheimer complex[3], recent kinetic isotope effect (KIE) studies demonstrate that many nucleophilic aromatic fluorinations actually proceed via a concerted mechanism [4]. In this concerted pathway, rehybridization occurs as the nucleophile approaches, tilting the C-F bond out of planarity and aligning it for simultaneous cleavage and bond formation[4]. Because C-F bond breakage is not the rate-limiting step, the highly electronegative fluorine acts as an exceptional leaving group by pulling electron density out of the ring and activating it toward nucleophilic attack[3].

  • Handle 2: The 4-Nitro Group (Reducible Center) The nitro group serves a dual purpose: it activates the adjacent fluorine for SNAr and acts as a masked aniline. Once the SNAr reaction is complete, the nitro group can be chemoselectively reduced.

  • Handle 3: The Ethyl Ester (Saponifiable Center) The aliphatic ester provides a handle for extending the molecule into amide-linked libraries. It is stable to both the mild basic conditions of SNAr and the reductive conditions of hydrogenation, allowing it to be preserved until late-stage saponification is required.

OrthogonalReactivity Scaffold This compound (Core Scaffold) F_Group 3-Fluoro Group (Electrophilic Center) Scaffold->F_Group Handle 1 NO2_Group 4-Nitro Group (Reducible Center) Scaffold->NO2_Group Handle 2 Ester_Group Ethyl Ester (Saponifiable Center) Scaffold->Ester_Group Handle 3 SNAr SNAr Reaction (Amines/Thiols) F_Group->SNAr Nucleophilic Attack Reduction Catalytic Hydrogenation (Pd/C, H2) NO2_Group->Reduction Reduction to Aniline Hydrolysis Base Hydrolysis (LiOH/H2O) Ester_Group->Hydrolysis Deprotection to Acid

Orthogonal reactivity map of this compound in drug discovery workflows.

SNArMechanism Reactants Activated Fluoroarene + Nucleophile (e.g., Morpholine) Concerted Concerted Pathway (Simultaneous Bond Formation/Cleavage) Reactants->Concerted Favored for highly activated fluorides (Recent Studies) Stepwise Stepwise Pathway (Meisenheimer Complex Intermediate) Reactants->Stepwise Classical Textbook Mechanism Product Substituted Arene + HF (Aromaticity Restored) Concerted->Product Direct Stepwise->Product Rate-determining step: Nucleophilic Attack

Mechanistic divergence in SNAr: Classical stepwise Meisenheimer complex vs. concerted pathway.

Validated Synthetic Workflows

The following protocols represent a sequential, self-validating workflow to convert the starting scaffold into a highly functionalized amino-acid derivative.

Protocol A: SNAr with a Secondary Amine (Morpholine)

Objective: Displace the 3-fluoro group with morpholine to generate Ethyl 2-(3-morpholino-4-nitrophenyl)acetate. Causality & Design: Acetonitrile (MeCN) is selected as a polar aprotic solvent because it poorly solvates the nucleophile, thereby increasing the amine's reactivity. Potassium carbonate (K₂CO₃) acts as a mild, insoluble base to scavenge the generated hydrogen fluoride (HF) without hydrolyzing the ethyl ester.

Step-by-Step Methodology:

  • Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, 2.27 g, 10 mmol) in anhydrous MeCN (20 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20 mmol) followed by morpholine (1.2 eq, 1.05 g, 12 mmol).

  • Reaction: Attach a reflux condenser and heat the suspension to 60 °C under a nitrogen atmosphere. Stir vigorously for 4 hours.

  • Validation (TLC): Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material (Rf ~ 0.6) will disappear, replaced by an intensely yellow product spot (Rf ~ 0.4). The yellow color is a self-validating visual cue of the extended conjugation formed by the electron-donating morpholine group ortho to the nitro group.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KF). Wash the pad with ethyl acetate (2 x 15 mL).

  • Isolation: Concentrate the filtrate in vacuo. Purify via flash column chromatography if trace morpholine remains, yielding a bright yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to yield Ethyl 2-(4-amino-3-morpholinophenyl)acetate. Causality & Design: Palladium on carbon (Pd/C) with hydrogen gas is chosen for its clean, high-yielding reduction profile. Methanol is used to solubilize the starting material and facilitate hydrogen transfer. The reaction is chemoselective; the ethyl ester and the newly installed morpholine ring remain completely intact under these conditions.

Step-by-Step Methodology:

  • Setup: Dissolve the SNAr product from Protocol A (1.0 eq, 2.94 g, 10 mmol) in HPLC-grade Methanol (30 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, ~300 mg) under a gentle stream of nitrogen to prevent auto-ignition of the catalyst.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature with vigorous stirring for 12 hours.

  • Validation (TLC & Visual): The bright yellow solution will turn pale yellow/colorless as the chromophoric nitro group is reduced to an aniline. TLC (Hexanes/Ethyl Acetate 1:1) will show a highly polar, ninhydrin-active spot (Rf ~ 0.2).

  • Workup: Purge the flask with nitrogen. Filter the mixture through a tightly packed Celite plug to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely while under vacuum, as spent Pd/C can ignite.

  • Isolation: Evaporate the filtrate to yield the aniline derivative as a viscous pale oil or off-white solid.

Protocol C: Ester Saponification

Objective: Hydrolyze the ethyl ester to yield 2-(4-amino-3-morpholinophenyl)acetic acid. Causality & Design: Lithium hydroxide (LiOH) in a THF/Water co-solvent system is utilized. THF keeps the organic substrate fully dissolved, while water solvates the hydroxide ions. LiOH is preferred over NaOH because the resulting lithium carboxylate salt is often more soluble in the reaction mixture, preventing premature precipitation.

Step-by-Step Methodology:

  • Setup: Dissolve the aniline product from Protocol B (1.0 eq, 2.64 g, 10 mmol) in a 1:1 mixture of THF and distilled water (20 mL total).

  • Reagent Addition: Add LiOH monohydrate (3.0 eq, 1.26 g, 30 mmol) in one portion.

  • Reaction: Stir at room temperature for 3 hours.

  • Validation (TLC): Monitor via TLC (DCM/MeOH 9:1). The ester spot will disappear, and a baseline spot (the carboxylate salt) will form.

  • Workup: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous layer with 10 mL of water and wash with Diethyl Ether (15 mL) to remove any non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer to pH 4-5 using 1M HCl. The target amino acid will precipitate (as it reaches its isoelectric point). Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Performance Matrix

The following table summarizes the validated parameters and expected outcomes for the derivatization sequence:

Reaction StepReagents & SolventsTemp (°C)Time (h)TLC EluentExpected YieldProduct State
1. SNAr Morpholine, K₂CO₃, MeCN60 °C4.0Hex/EtOAc (3:1)88 - 92%Bright Yellow Solid
2. Reduction 10% Pd/C, H₂ (1 atm), MeOH25 °C12.0Hex/EtOAc (1:1)90 - 95%Off-White Solid/Oil
3. Hydrolysis LiOH·H₂O, THF/H₂O (1:1)25 °C3.0DCM/MeOH (9:1)85 - 89%Tan Powder

References

  • ETHYL 2-(3-FLUORO-4-NITROPHENYL)
  • Source: springernature.
  • Source: masterorganicchemistry.
  • Source: wikipedia.

Sources

Comprehensive Analytical Methodologies for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate: HPLC-UV/MS and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) is a high-value synthetic intermediate widely utilized in the development of targeted therapeutics and fluorinated non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The molecule possesses three distinct functional domains that dictate its analytical behavior:

  • The Ethyl Ester Group: Imparts sufficient volatility and thermal stability, making the compound highly amenable to Gas Chromatography (GC) without the need for prior derivatization.

  • The Nitroaromatic Ring: Provides a strong chromophore for highly sensitive Ultraviolet (UV) detection, while also introducing thermal lability at extreme temperatures.

  • The Fluorine Substituent: Increases the overall lipophilicity (LogP) of the molecule, enhancing retention on reverse-phase liquid chromatography columns.

To support rigorous pharmaceutical quality control, this application note details two orthogonal, self-validating analytical methods: an HPLC-UV/MS method for bulk assay and non-volatile impurity profiling, and a GC-MS method for the trace detection of volatile precursors.

Workflow Start Sample: Ethyl 2-(3-fluoro- 4-nitrophenyl)acetate Prep Sample Preparation (Dilution in ACN/MeOH) Start->Prep Split Select Analytical Platform Prep->Split HPLC HPLC-UV/MS (Assay & Non-volatiles) Split->HPLC GCMS GC-MS (Trace Volatile Impurities) Split->GCMS Val ICH Q2(R2) Validation HPLC->Val GCMS->Val

Decision matrix and workflow for the chromatographic analysis of the fluoronitro intermediate.

HPLC-UV/MS Protocol: Assay and Impurity Profiling

Method Rationale & Causality

Reverse-phase HPLC is the gold standard for quantifying phenylacetic acid derivatives[2]. A C18 stationary phase is selected to exploit the lipophilicity of the fluorinated aromatic ring. The mobile phase is acidified with 0.1% Formic Acid; while the target ester is neutral, the acid suppresses the ionization of potential trace acidic impurities (e.g., unesterified 2-(3-fluoro-4-nitrophenyl)acetic acid), preventing peak tailing and ensuring sharp, Gaussian peaks.

For detection, the nitroaromatic moiety exhibits strong π-π* transitions. Based on the spectral profiling of overlapping phenolic and phenylacetic compounds, an analytical wavelength of 265 nm is selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic gradient[2].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid acts as both a peak modifier for UV and a proton source to facilitate

    
     adduct formation in the positive Electrospray Ionization (ESI+) source.
    

Step 2: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times against ambient fluctuations).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 8.0 min: Linear ramp to 90% B

    • 8.0 - 10.0 min: Hold at 90% B (Column wash)

    • 10.0 - 12.0 min: Return to 10% B (Re-equilibration)

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1.0 mg/mL).

  • Dilute 1:10 in 50:50 Water:Acetonitrile for a final working concentration of 100 µg/mL.

Step 4: Self-Validating System Suitability Test (SST) Before analyzing unknown batches, inject the 100 µg/mL standard six times. The system is only considered valid if:

  • Retention Time %RSD: ≤ 0.5%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (

    
    ):  0.9 – 1.5
    
  • Theoretical Plates (

    
    ):  > 5,000
    

GC-MS Protocol: Trace Volatile Analysis

Method Rationale & Causality

While HPLC is ideal for bulk assay, GC-MS provides unparalleled orthogonal selectivity for trace volatile impurities, such as unreacted ethyl acetate or halogenated starting materials.

Critical Insight: Nitroaromatic compounds are notoriously thermolabile. Exposing them to standard GC inlet temperatures (e.g., 250–280 °C) induces thermal degradation, leading to poor recovery and ghost peaks. As demonstrated in optimized GC-MS protocols for nitroaromatics, utilizing a deactivated packed liner and strictly capping the splitless injection temperature at 230 °C prevents the thermal breakdown of the nitro group while ensuring quantitative vaporization[3].

Step-by-Step Methodology

Step 1: Inlet and Column Setup

  • Column: HP-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl phase provides optimal dipole-induced dipole interactions with the nitro group.

  • Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.2 mL/min.

  • Inlet: Splitless mode, 230 °C. Purge valve opens at 0.75 min to sweep residual solvent.

Step 2: Oven Temperature Program

  • Initial: 80 °C, hold for 1.0 min.

  • Ramp 1: 20 °C/min to 200 °C.

  • Ramp 2: 10 °C/min to 280 °C, hold for 3.0 min.

  • Causality: The rapid initial ramp bypasses the solvent front, while the slower secondary ramp maximizes the resolution between the target analyte and structurally similar fluorinated isomers.

Step 3: Mass Spectrometry (EI) Conditions

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Acquisition Mode: Full SCAN (m/z 50–300) for qualitative profiling; Selected Ion Monitoring (SIM) for trace quantification.

MS_Frag M Molecular Ion [M]⁺• m/z 227 F1 Acylium Ion m/z 182 M->F1 - •OCH₂CH₃ (-45 Da) F2 Benzyl Cation m/z 154 M->F2 - •COOCH₂CH₃ (-73 Da) F1->F2 - CO (-28 Da) F3 Nitro Loss m/z 108 F2->F3 - NO₂ (-46 Da)

Electron Ionization (EI) fragmentation pathway of this compound.

Method Validation & Quantitative Data

To ensure both procedures are fit for their intended purpose, validation must be executed in strict adherence to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical methods[4][5].

Table 1: Chromatographic Parameters Comparison
ParameterHPLC-UV/MS MethodGC-MS Method
Primary Application Bulk purity assay, non-volatile impuritiesTrace volatile impurities, structural ID
Stationary Phase C18 (Octadecylsilane)5% Phenyl / 95% Dimethylpolysiloxane
Run Time 12.0 minutes18.0 minutes
Injection Volume 5.0 µL1.0 µL (Splitless)
Detection Mechanism UV Absorbance (265 nm) & ESI+ MSElectron Ionization (EI, 70 eV)
Table 2: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExpected Performance (HPLC)Expected Performance (GC-MS)
Specificity No interference at

Peak purity index > 0.990Spectral match factor > 900
Linearity (Range)

10 – 150 µg/mL (

)
0.1 – 10 µg/mL (

)
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.1%95.0% – 105.0% (Trace level)
Precision (%RSD)



LOD / LOQ Signal-to-Noise 3:1 / 10:10.05 µg/mL / 0.15 µg/mL5 ng/mL / 15 ng/mL

Note: According to ICH Q2(R2), robustness testing (e.g., deliberate variations in column temperature by ±2 °C or mobile phase composition by ±2%) is required during the method development phase to establish the Method Operable Design Region (MODR)[6].

References

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from: [Link]

  • Altabrisa Group. What Is ICH Q2R2 Method Validation and Its Importance? Retrieved from: [Link]

  • National Institutes of Health (PMC). A Toolbox for the Determination of Nitroaromatic Explosives... by GC-MS/MS. Retrieved from: [Link]

  • National Institutes of Health (PMC). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from: [Link]

Sources

Large-scale synthesis considerations for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Process Optimization for the Scale-Up of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Executive Summary

This compound (CAS: 441713-85-5 or related derivatives) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and enzyme inhibitors. While laboratory-scale synthesis often relies on expensive coupling reagents or unscalable chromatography, multi-kilogram production demands a robust, cost-effective, and safety-compliant route.

This guide details the "Nitration-First" strategy , utilizing the high regioselectivity of 3-fluorophenylacetic acid nitration followed by esterification. This approach minimizes unit operations and leverages crystallization for purification, avoiding the hazards of distilling high-boiling nitro-aromatics.

Strategic Route Selection

The Directors' Synergy (Regiochemistry)

The success of this synthesis relies on the synergistic directing effects of the substituents on the benzene ring.

  • Fluorine (C3): A strong ortho/para director (due to lone pair donation) but inductively withdrawing.

  • Alkyl/Acetic Acid Group (C1): A moderate ortho/para director.

Target Analysis:

  • Position 4 (Target): Para to the alkyl group and Ortho to the fluorine. Both directors activate this position.

  • Position 6 (By-product): Ortho to the alkyl group and Para to the fluorine. Also activated, but sterically less favorable than C4 in many nitration matrices.

  • Position 2 (By-product): Sandwiched between the alkyl and fluorine groups. Sterically hindered; trace formation.

Pathway Comparison
FeatureRoute A: Nitration of Acid (Recommended)Route B: Nitration of EsterRoute C: VNS / SNAr
Precursor 3-Fluorophenylacetic acidEthyl 3-fluorophenylacetateo-Fluoronitrobenzene
Atom Economy HighModerateLow (Requires leaving groups)
Safety Solid intermediate (stable storage)Liquid nitro-ester (hydrolysis risk)High (avoid mixed acids)
Purification Crystallization (Cheap)Distillation (Hazardous)Chromatography (Expensive)

Critical Process Parameters (CPPs)

To ensure a self-validating system, the following parameters must be controlled within the defined windows:

  • Temperature (Nitration): Must be maintained between 0°C and 10°C .

    • Risk:[1][2][3]

      
       increases dinitration and oxidation of the benzylic methylene.
      
  • Acid Strength: Use of 98% H₂SO₄ as solvent and 70% HNO₃ as reagent.

    • Risk:[1][2][3] Water accumulation slows kinetics; fuming HNO₃ increases oxidative side-reactions.

  • Quench Dynamics: Controlled addition of reaction mass to water (Inverse Quench).

    • Reasoning: Prevents "heat pockets" and ensures immediate precipitation of the product.

Detailed Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Synthesis of 3-fluoro-4-nitrophenylacetic acid.

Reagents:

  • 3-Fluorophenylacetic acid (1.0 equiv)

  • Sulfuric Acid (98%, 5.0 vol)

  • Nitric Acid (70%, 1.05 equiv)

Procedure:

  • Charge the reactor with Sulfuric Acid (98%). Cool to 0°C under N₂ flow.

  • Add 3-Fluorophenylacetic acid portion-wise. Note: Exothermic dissolution. Maintain T < 10°C.

  • Prepare a mixed acid solution (optional) or dose Nitric Acid (70%) directly via a subsurface dip tube.

  • Dose Nitric Acid over 2–3 hours.

    • Control Point: If exotherm exceeds 1°C/min rise, halt dosing.

  • Post-Reaction Stir: Maintain at 5–10°C for 2 hours. Monitor via HPLC (Target: <1% Starting Material).

  • Quench: Pump reaction mass into a second reactor containing Ice/Water (10 vol) at <20°C.

    • Observation: Product precipitates as a pale yellow solid.

  • Filtration: Filter the slurry. Wash cake with cold water (3 x 2 vol) until filtrate pH > 4.

  • Drying: Vacuum dry at 45°C.

    • Yield: 85–90%.[1]

    • Purity: >95% (crude).[4] Recrystallize from Ethanol/Water if >2% isomer (6-nitro) exists.

Phase 2: Fischer Esterification

Objective: Conversion to this compound.

Reagents:

  • 3-Fluoro-4-nitrophenylacetic acid (1.0 equiv)

  • Ethanol (Absolute, 10 vol)

  • Thionyl Chloride (1.2 equiv) OR H₂SO₄ (cat.)

Procedure:

  • Suspend the nitro-acid in Ethanol. Cool to 0°C.

  • Add Thionyl Chloride dropwise (to generate HCl in situ and scavenge water).

    • Alternative: Use catalytic H₂SO₄ and reflux with a Dean-Stark trap (for larger scales to save reagent costs).

  • Reflux the mixture (approx. 78°C) for 4 hours.

  • Concentrate solvent to 20% volume under reduced pressure.

  • Workup: Dilute with Ethyl Acetate, wash with sat. NaHCO₃ (to remove unreacted acid), then Brine.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.

    • Purification: If necessary, recrystallize from Hexane/EtOAc.

Process Visualization

Figure 1: Reaction Pathway & Regioselectivity Logic

ReactionPathway Start 3-Fluorophenylacetic Acid (Ortho/Para Director) HNO3 + HNO3 / H2SO4 (Nitration) Start->HNO3 Intermediate 3-Fluoro-4-nitrophenylacetic Acid (Solid Intermediate) HNO3->Intermediate Major Path (C4) Byproduct 6-Nitro Isomer (Removed via Cryst.) HNO3->Byproduct Minor Path (C6) Ethanol + EtOH / SOCl2 (Esterification) Intermediate->Ethanol Product This compound (Target) Ethanol->Product

Caption: Synergistic directing effects favor the 4-nitro isomer. The solid acid intermediate allows for easy rejection of the 6-nitro isomer before the final esterification step.

Figure 2: Safety Control Loop (Nitration)

SafetyLoop Sensor Temp Sensor (RTD) Target: <10°C Controller DCS / PLC Controller Sensor->Controller Input T_rxn Pump Acid Dosing Pump (HNO3) Controller->Pump Stop if T > 12°C Jacket Cooling Jacket (Glycol -10°C) Controller->Jacket Max Cooling

Caption: Automated dosing interlocks are mandatory for nitration scale-up to prevent thermal runaway.

Safety & Engineering Controls

Thermal Hazards (RC1 Data)

Nitration is highly exothermic (


).
  • Adiabatic Temperature Rise: Without cooling, the reaction mass can reach boiling points, triggering secondary decomposition of the nitro compound (onset usually >200°C, but lower in acidic media).

  • Mitigation:

    • Dosing Control: The reaction must be dosing controlled, not kinetically controlled. Accumulation of unreacted HNO₃ must be avoided.

    • Stirring: High-shear mixing is required to prevent biphasic layering if using weaker acids, though 98% H₂SO₄ provides a homogeneous phase initially.

Waste Management
  • Spent Acid: The filtrate from Phase 1 contains diluted H₂SO₄ and residual nitro-aromatics. It cannot be sent directly to biological treatment.

  • Disposal: Neutralize with Lime (CaO) to precipitate Gypsum (CaSO₄) and incinerate the organic sludge, or use a thermal oxidizer for the liquid stream.

Analytical Quality Control

TestMethodSpecification
Identity H-NMR (DMSO-d6)Confirms structure; check ethyl quartet/triplet and aromatic splitting.
Purity HPLC (C18, ACN/Water)> 98.0% Area
Isomer Content HPLC< 0.5% (6-nitro isomer)
Water Content Karl Fischer< 0.1% (Critical for ester stability)

References

  • SIELC Technologies. HPLC Method for Fluorophenylacetic acid isomers. Retrieved from [Link]

  • Organic Chemistry Portal. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Retrieved from [Link]

Sources

Application Note: Protocols for the Chemoselective Reduction of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the aromatic nitro group is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The target product, Ethyl 2-(4-amino-3-fluorophenyl)acetate, is a valuable synthetic intermediate whose preparation demands a high degree of chemoselectivity. This application note provides detailed, validated protocols for the reduction of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. We explore three robust methodologies: a classic dissolving metal reduction using iron and ammonium chloride, a tin(II) chloride-mediated conversion, and a modern catalytic transfer hydrogenation. The scientific rationale, step-by-step procedures, and comparative analysis are presented to guide researchers in selecting the optimal method based on laboratory scale, available resources, and desired outcomes.

Introduction: The Synthetic Challenge

The conversion of a nitroarene to an aniline is a fundamental six-electron reduction that serves as a critical entry point for introducing the versatile amino group.[1] The substrate, this compound, presents a specific synthetic challenge: the nitro group must be reduced with high selectivity in the presence of two other potentially reactive functionalities: an ester and a carbon-fluorine bond.

  • Ester Group: Aggressive reducing agents or harsh acidic/basic conditions could lead to hydrolysis of the ethyl ester.

  • Aryl Fluoride: While the C-F bond is relatively strong, some highly active hydrogenation catalysts can induce hydrodefluorination, an undesirable side reaction.[2]

Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the integrity of the molecular framework, leading to the clean formation of Ethyl 2-(4-amino-3-fluorophenyl)acetate. This guide provides field-proven protocols designed for high-yield, chemoselective synthesis.

Mechanistic Overview & Method Selection

The reduction of a nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species.[3][4] The methodologies presented here leverage different mechanistic pathways to achieve this transformation efficiently and selectively.

  • Dissolving Metal Reductions (Fe, Sn): These methods operate via a sequence of single-electron transfers (SET) from the metal surface to the nitro group, followed by protonation from the reaction medium.[1] They are renowned for their excellent functional group tolerance and are often the methods of choice when sensitive groups are present.[1][5]

  • Catalytic Transfer Hydrogenation (CTH): This approach avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule (e.g., formic acid, ammonium formate) in conjunction with a heterogeneous catalyst, typically palladium on carbon (Pd/C).[6] The catalyst facilitates the transfer of hydrogen from the donor to the substrate. CTH is prized for its operational simplicity and generally clean reaction profiles.

cluster_selection Method Selection Logic Start Substrate: This compound Decision1 Priority: Cost-effectiveness & High Chemoselectivity? Start->Decision1 Decision2 Priority: Mild Conditions & Lab-Scale Simplicity? Decision1->Decision2 No Proto1 Protocol 1: Fe / NH₄Cl Decision1->Proto1 Yes Decision3 Priority: Clean Workup & Avoids Stoichiometric Metals? Decision2->Decision3 No Proto2 Protocol 2: SnCl₂·2H₂O Decision2->Proto2 Yes Decision3->Start Re-evaluate Proto3 Protocol 3: Pd/C, Transfer Hydrogenation Decision3->Proto3 Yes

Caption: Decision workflow for selecting a reduction protocol.

Protocol 1: Iron-Mediated Reduction in Aqueous Ethanol

Scientific Rationale: The use of iron powder with a neutral salt like ammonium chloride is a classic, highly reliable, and cost-effective method for nitroarene reduction.[1][7][8] This system is exceptionally chemoselective, leaving esters, halides, and other sensitive groups untouched.[2][7] The reaction is heterogeneous, and the workup is a straightforward filtration, making it ideal for large-scale synthesis. The mildly acidic nature of the ammonium chloride solution (pH ~5.5) is sufficient to facilitate protonation steps without causing ester hydrolysis.[9]

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (a 4:1 to 5:1 v/v mixture is typical, sufficient to dissolve the starting material upon heating).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 4.0 eq) and iron powder (Fe, 3.0-5.0 eq) to the stirred solution.

  • Reaction Execution: Heat the mixture to reflux (typically 80-85 °C). The reaction is often exothermic initially.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material typically occurs within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the dark slurry with ethyl acetate or dichloromethane (DCM).

    • Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with additional ethyl acetate or DCM to recover all the product.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by a saturated brine solution.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica gel.

Protocol 2: Tin(II) Chloride Reduction

Scientific Rationale: The reduction of nitroarenes using tin(II) chloride dihydrate (SnCl₂·2H₂O) is a widely used laboratory method known for its mildness and high functional group tolerance.[5][10] It is particularly effective for substrates that may be sensitive to the conditions of catalytic hydrogenation. The reaction is typically performed in an alcoholic solvent at room temperature or with gentle heating.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution. The addition may be portion-wise if a significant exotherm is observed.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 50-60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 3-6 hours).

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Add ethyl acetate to the residue. Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) sodium hydroxide (NaOH) solution until the mixture is basic (pH > 8). This step is crucial to precipitate tin salts and liberate the free amine.[11]

    • Stir vigorously for 30 minutes.

    • Filter the resulting suspension through Celite®, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification:

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by chromatography if needed.

Protocol 3: Catalytic Transfer Hydrogenation (CTH)

Scientific Rationale: CTH offers a practical and efficient alternative to reductions using stoichiometric metals or high-pressure H₂ gas. Using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate (HCOONH₄) is a common and effective system. This method is often fast and clean, with the primary workup involving simple filtration of the heterogeneous catalyst. While highly effective, care must be taken as Pd/C can sometimes catalyze dehalogenation, though this is less of a concern for the more robust C-F bond.[2]

Caption: CTH transformation of the nitroarene to the aniline.

Detailed Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add methanol as the solvent.

  • Reagent Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol %) to the flask. Safety Note: Pd/C can be pyrophoric; handle with care, preferably under a blanket of inert gas like nitrogen or argon.

  • Add ammonium formate (HCOONH₄, 4.0-5.0 eq) to the suspension.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C). Vigorous gas evolution (CO₂) may be observed initially.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. These reactions are often complete within 30-90 minutes.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake to dry completely, as it can be flammable. Keep it wet with solvent.

    • Rinse the filter cake with additional methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

    • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the product.

Comparative Data Summary

ParameterProtocol 1: Fe/NH₄ClProtocol 2: SnCl₂·2H₂OProtocol 3: CTH (Pd/C)
Primary Reagents Iron powder, NH₄ClSnCl₂·2H₂O10% Pd/C, HCOONH₄
Stoichiometry Fe (3-5 eq), NH₄Cl (4 eq)SnCl₂·2H₂O (3-4 eq)Pd/C (0.05-0.1 eq), HCOONH₄ (4-5 eq)
Solvent EtOH / H₂OEthanolMethanol
Temperature Reflux (~85 °C)RT to 60 °CReflux (~65 °C)
Typical Time 2 - 4 hours3 - 6 hours0.5 - 1.5 hours
Typical Yield >90%>85%>95%
Pros Highly chemoselective, low cost, scalable.Very mild conditions, good for complex molecules.Fast, clean, catalytic, easy workup.
Cons Large amount of solid waste, requires filtration.Stoichiometric heavy metal waste, basic workup needed.Catalyst cost, potential for dehalogenation.

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent; low reaction temperature; poor quality reagents.Increase equivalents of the metal/donor. Ensure the reaction reaches the target temperature. Use fresh, high-purity reagents.[12]
Ester Hydrolysis (Unlikely with these methods) Presence of strong acid or base during prolonged heating.Ensure neutral or mildly acidic/basic conditions as specified. Minimize reaction time once the starting material is consumed.
Difficult Workup (For SnCl₂) Formation of gelatinous tin hydroxides.Ensure the mixture is sufficiently basic (pH > 8) and stir vigorously before filtration to granulate the tin salts.
Low Yield Product loss during workup; incomplete reaction.Perform multiple extractions of the aqueous layer. Ensure thorough washing of the filter cake. Re-optimize reaction conditions.[13]

References

  • Junge, H., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines. J. Am. Chem. Soc., 133, 12875-12879.
  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. Available at: [Link]

  • Reddy, K. V., et al. (2014). Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst. RSC Advances, 4(81), 43229-43236. Available at: [Link]

  • Pandarus, V., et al. (2011). Selective hydrogenation of functionalized nitroarenes under mild conditions. Catalysis Science & Technology, 1(6), 959-961. Available at: [Link]

  • Ramírez-López, K. P., et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Wang, X., & Li, Y. (2016). Chemoselective hydrogenation of functionalized nitroarenes using MOF-derived co-based catalysts.
  • Blaser, H.-U. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • Karami, B., et al. (2017). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 7(72), 45722-45728. Available at: [Link]

  • Li, Y., et al. (2023). Highly Efficient Iron-Based Catalyst for Light-Driven Selective Hydrogenation of Nitroarenes.
  • Kumar, S., et al. (2023). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega. Available at: [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • Klaus, S., et al. (2023). A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes. ChemistryOpen, 12(8), e202300067. Available at: [Link]

  • Chatterjee, A., et al. (2012). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 9(8), 585-590.
  • Frontana-Uribe, B. A., et al. (2021). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au, 1(1), 22-37.
  • Smith, A. G., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3465-3474. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2015). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 5(118), 97793-97801.
  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(17), 5435-5441. Available at: [Link]

  • Lee, J., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 1381-1389.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • StackExchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

  • YouTube. (2024). NO2 Selective Reduction Trick | Chemoselectivity Nitro Amine Easy. Available at: [Link]

  • Gunturu, K. C., et al. (2019). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers, 6(11), 1776-1780.
  • Kumar, D., et al. (2019). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]

  • Imajima, T., et al. (2019).
  • Khan, K., et al. (2015). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 27(2), 526-530.
  • Mata, E. G. (2002). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Available at: [Link]

  • Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review.
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Beller, M., et al. (2018). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

  • Calcott, W. S., & Perkins, M. (1934). Method for preparation of aromatic amines. U.S.
  • Freie Universität Berlin. (2017). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Available at: [Link]

  • Bakr, R. B., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(3), 1018. Available at: [Link]

  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry A, 8(4), 809-824.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Bentley, C. L., et al. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. International Journal of Molecular Sciences, 24(22), 16089.
  • Google Patents. (2017).
  • Akkurt, M., et al. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o133.

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Troubleshooting & Optimization

Optimizing reaction conditions for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ethyl 2-(3-fluoro-4-nitrophenyl)acetate Synthesis

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of this compound (CAS 441713-85-5)[1]. This ester is a critical building block in medicinal chemistry, derived from 2-(3-fluoro-4-nitrophenyl)acetic acid (CAS 163395-24-2)[2]. Below, we provide an in-depth troubleshooting guide, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible esterification workflows.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is Fischer esterification the preferred method for this synthesis, and how do the aromatic substituents affect the reaction kinetics? A1: Fischer esterification is highly scalable, cost-effective, and atom-economical[3]. The starting material, 2-(3-fluoro-4-nitrophenyl)acetic acid, contains strongly electron-withdrawing fluoro and nitro groups. While these groups heavily deactivate the aromatic ring toward electrophilic attack, they have a minimal steric or electronic dampening effect on the aliphatic carboxylic acid moiety, which is insulated by the methylene bridge. The reaction relies on heating the carboxylic acid with excess absolute ethanol and a strong acid catalyst (e.g., concentrated


)[4]. The excess ethanol is not just a solvent; it actively drives the equilibrium toward the ester product via Le Chatelier's principle[4].

Q2: My esterification yields are consistently below 60%. What is the root cause, and how can I optimize the equilibrium? A2: Low yields in Fischer esterifications are almost exclusively a thermodynamic issue, not a kinetic one. The reaction produces water as a byproduct, which can hydrolyze the newly formed ester back into the starting materials[4]. To mitigate this:

  • Mass Action: Use a massive molar excess of ethanol (10–20 equivalents)[3].

  • Water Scavenging: If a Dean-Stark trap is unavailable or impractical for ethanol (due to its low boiling point and miscibility with water), consider adding activated molecular sieves (3Å) to the reaction flask, or utilizing alternative catalytic systems like the dried Dowex H+/NaI approach. This heterogeneous approach has been shown to achieve >80% yields in similar phenylacetic acid esterifications by minimizing free water[5].

Q3: How do I ensure complete removal of unreacted carboxylic acid during the workup phase without losing my product? A3: Implement a self-validating liquid-liquid extraction protocol. After removing excess ethanol under reduced pressure, dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous sodium bicarbonate (


)[3].
Causality: The mildly basic 

specifically deprotonates the unreacted 2-(3-fluoro-4-nitrophenyl)acetic acid (

), converting it into a highly water-soluble sodium salt, while the neutral ester remains in the organic layer. Self-Validation: To confirm the extraction was successful, collect the aqueous layer and acidify it dropwise with 1M HCl until the pH reaches 2. If a white/yellowish precipitate forms, it confirms the unreacted starting material was successfully partitioned out of your product stream.

Part 2: Quantitative Data & Method Comparison

When optimizing the synthesis of phenylacetic acid derivatives, selecting the right reaction conditions is critical for balancing throughput and yield. The table below summarizes comparative methodologies for esterification.

MethodReagents / CatalystTemperatureTimeTypical Yield (%)Key Advantage
Standard Fischer [3]Excess EtOH / Conc.

(3-5 mol%)
78°C (Reflux)2–6 hours80–95%Highly scalable, low cost.
Microwave-Assisted [3]Excess EtOH / Conc.

120°C30 mins~90%Rapid kinetics, high throughput.
Dowex H+/NaI [5]EtOH / Dried Dowex 50W-X8 & NaI78°C (Reflux)1.5–24 hours82–85%Heterogeneous catalyst, easy filtration.

Part 3: Self-Validating Experimental Protocol

Workflow: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-(3-fluoro-4-nitrophenyl)acetic acid (1.0 eq, 10 mmol, ~1.99 g)[2]

  • Absolute Ethanol (15.0 eq, 150 mmol, ~8.8 mL)

  • Concentrated Sulfuric Acid (

    
    , 0.05 eq, 0.5 mmol)
    
  • Saturated

    
     solution, Brine, Anhydrous 
    
    
    

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.99 g of 2-(3-fluoro-4-nitrophenyl)acetic acid in 8.8 mL of absolute ethanol[3].

  • Catalyst Addition: Place the flask in an ice bath. Carefully add concentrated

    
     dropwise. Mechanistic Note: The ice bath prevents localized overheating and unwanted side reactions (e.g., diethyl ether formation) during the highly exothermic protonation of the alcohol.
    
  • Reflux & In-Process Control (IPC): Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 4 hours[3].

    • Self-Validation (TLC): At 3 hours, pull a 10 µL aliquot, neutralize with a drop of

      
      , extract into ethyl acetate, and spot on a silica TLC plate (Eluent: 80:20 Hexanes:Ethyl Acetate). The reaction is complete when the lower 
      
      
      
      acid spot disappears, replaced by the higher
      
      
      ester spot.
  • Solvent Evaporation: Once complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess ethanol. Crucial: Do not evaporate to absolute dryness to avoid degrading the product with concentrated acid.

  • Liquid-Liquid Extraction: Dissolve the resulting residue in 20 mL of diethyl ether or ethyl acetate. Transfer to a separatory funnel.

  • Neutralization Wash: Wash the organic layer with 15 mL of saturated aqueous

    
    [3]. Caution: Vent the funnel frequently, as 
    
    
    
    gas will evolve as the sulfuric acid and unreacted carboxylic acid are neutralized.
  • Final Wash & Drying: Wash the organic layer with 15 mL of brine to remove residual water. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous

    
    [3].
    
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid or viscous oil[1].

Part 4: Experimental Workflow Visualization

The following diagram illustrates the logical flow and phase separations of the self-validating protocol described above.

EsterificationWorkflow Start Start: 2-(3-fluoro-4-nitrophenyl)acetic acid + Excess EtOH Catalysis Add Conc. H2SO4 (Ice Bath) Exothermic Control Start->Catalysis Reflux Reflux at 78°C (2-6 hours) Shift Equilibrium to Products Catalysis->Reflux IPC In-Process Control (TLC) Check for Acid Disappearance Reflux->IPC IPC->Reflux Incomplete Evaporation Evaporate Excess EtOH (Rotary Evaporator) IPC->Evaporation Reaction Complete Extraction Dissolve in EtOAc/Ether Liquid-Liquid Extraction Evaporation->Extraction Wash Wash with Sat. NaHCO3 (Removes H2SO4 & Unreacted Acid) Extraction->Wash AqueousLayer Aqueous Waste (Contains Sodium Salts) Wash->AqueousLayer Aqueous Phase OrganicLayer Organic Layer (Contains Ester Product) Wash->OrganicLayer Organic Phase Drying Dry over Na2SO4 & Filter OrganicLayer->Drying Product Final Product: This compound Drying->Product

Workflow and phase separation logic for the Fischer esterification of phenylacetic acid derivatives.

References

  • 163395-24-2 | Product Name : 2-(3-Fluoro-4-nitrophenyl)acetic Acid | Pharmaffiliates. Pharmaffiliates.com. Available at:[Link]

  • The equilibrium of Fischer esterification reactions, in general, is slightly towards product... Study.com. Available at:[Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting low yields in Ethyl 2-(3-fluoro-4-nitrophenyl)acetate preparation

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the common yet intricate challenge of low yields in the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. As Senior Application Scientists, we have curated this guide to not only provide solutions but to also illuminate the underlying chemical principles governing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant synthetic strategies for this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a common and often high-yielding approach. It typically involves the reaction of a di-substituted fluoronitrobenzene, such as 2,4-difluoronitrobenzene, with a soft carbon nucleophile like diethyl malonate. The reaction is facilitated by a base, and the resulting malonate intermediate is then hydrolyzed and decarboxylated to yield the final product.[1]

  • Fischer Esterification: This classic method involves the direct esterification of the parent carboxylic acid, (3-fluoro-4-nitrophenyl)acetic acid, with ethanol in the presence of a strong acid catalyst like sulfuric acid or thionyl chloride.[2]

Q2: How do I choose the right base and solvent for the SNAr reaction?

The choice of base and solvent is critical for the success of the SNAr reaction.

  • Base: A moderately strong, non-nucleophilic base is preferred to deprotonate the carbon acid (e.g., diethyl malonate) without promoting side reactions. Sodium hydroxide or potassium tert-butoxide are commonly used.[1][3] The stoichiometry of the base is crucial; an excess can lead to unwanted side reactions.

  • Solvent: A polar aprotic solvent is ideal as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices.[1][3]

Q3: My starting material, (3-fluoro-4-nitrophenyl)acetic acid, appears to be degrading. Is this common?

Yes, nitrophenylacetic acids can be susceptible to degradation, particularly decarboxylation, under certain conditions such as high heat.[4] It is advisable to store the acid in a cool, dry place and to use it in reactions without prolonged heating where possible.[5][6]

Troubleshooting Guide for Low Yields

This section addresses specific issues that can lead to diminished yields and provides actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material (TLC/HPLC analysis) 1. Inactive reagents (e.g., wet solvent, old base).2. Reaction temperature is too low.3. Insufficient reaction time.1. Use freshly dried solvents and new bottles of reagents. Test the activity of the base if possible.[7]2. Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress.3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Formation of multiple unidentified side products 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Incorrect stoichiometry of reagents, especially the base.3. Presence of impurities in starting materials.1. Lower the reaction temperature. For some SNAr reactions, temperatures as low as -45°C have been reported to be effective.[3]2. Carefully check the molar equivalents of all reactants. Perform a small-scale reaction with precise stoichiometry.3. Verify the purity of starting materials by NMR or melting point analysis.
Product loss during aqueous workup 1. The product is partially soluble in the aqueous phase.2. Formation of a stable emulsion during extraction.3. Hydrolysis of the ester product back to the carboxylic acid.1. Perform multiple extractions with smaller volumes of organic solvent (e.g., 3x with 1/3 volume) instead of a single extraction.[3][8]2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.3. Ensure the aqueous phase is not strongly acidic or basic during workup. If necessary, neutralize to a pH of ~4-7 before extraction.[3]
Difficulty in purifying the final product 1. Co-elution of impurities during column chromatography.2. The product is an oil and does not crystallize.3. Thermal decomposition during distillation.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. If the product is an oil, try to form a salt if it has an acidic or basic handle, or use preparative HPLC for purification.[9]3. Purify using column chromatography instead of distillation if the compound is thermally sensitive.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Reaction Setup cluster_workup Workup & Purification A Combine starting materials and solvent under inert atmosphere B Cool reaction mixture A->B C Add base dropwise B->C D Stir at specified temperature C->D E Quench reaction D->E Monitor by TLC/HPLC F Aqueous extraction E->F G Dry organic layer F->G H Concentrate in vacuo G->H I Purify (e.g., column chromatography) H->I

Caption: General experimental workflow for the synthesis.

G A Low Yield Obtained B Analyze crude reaction mixture by TLC/HPLC A->B C Starting material remains? B->C D Yes C->D Incomplete reaction E No C->E F Check reagent quality, temperature, and reaction time D->F G Multiple spots/peaks? E->G H Yes G->H Side products formed I No (clean but low yield) G->I J Optimize temperature and stoichiometry to minimize side products H->J K Review workup procedure for product loss (extraction, hydrolysis) I->K

Caption: Troubleshooting decision tree for low yields.

Validated Experimental Protocol (SNAr Route)

This protocol is a synthesized example based on common laboratory practices for similar reactions.[1][3]

Materials:

  • 2,4-difluoronitrobenzene

  • Diethyl malonate

  • Sodium hydroxide

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for hydrolysis/decarboxylation step, not detailed here)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Add diethyl malonate (1.0 eq) and stir.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add powdered sodium hydroxide (1.0 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 30 minutes at 0°C.

  • Addition of Electrophile: Add 2,4-difluoronitrobenzene (1.0 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).[8]

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude malonate intermediate.

  • Hydrolysis & Decarboxylation: The crude intermediate is then typically subjected to acidic hydrolysis and heated to induce decarboxylation to yield the final product. This step must be carefully optimized to avoid degradation.

  • Purification: Purify the final product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

References

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. EP0032620A1.
  • The Royal Society of Chemistry. Supporting Information. [Link]

  • p-NITROPHENYL ISOCYANATE. Organic Syntheses Procedure. [Link]

  • Khandapu, et al. "A simplified synthetic route and study of cytotoxicity of Ethyl 2- (4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate an." ResearchGate. 2018. [Link]

  • Suggs, J. B., & Melko, J. J. "Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate." Molecules. 2025. [Link]

  • Ali, M. A., et al. "Ethyl 2-(4-nitrophenoxy)acetate." Acta Crystallographica Section E: Structure Reports Online. 2012. [Link]

  • Various Authors. "How to purify and isolate required compound from a reaction mixture?" ResearchGate. 2015. [Link]

  • NSR laboratories Pvt. Ltd. 4-Nitrophenyl acetic Acid (CAS104-03-0). [Link]

  • PubChem. 4-Fluoro-3-nitrophenylacetic acid. [Link]

  • Suggs, J. B., & Melko, J. J. "Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate." MDPI. 2025. [Link]

  • PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. [Link]

  • Reddit. "Low yield LAH reactions." r/Chempros. 2024. [Link]

  • A novel process for preparation of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. WO2016046836A2.
  • ETHYL ACETATE PRODUCTION AND PURIFICATION. TREA. 2025. [Link]

  • Suggs, J. B., & Melko, J. J. "Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate." UNF Scholar Research Profiles. 2025. [Link]

Sources

Technical Support Center: Purification & Troubleshooting for Crude Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling the isolation and purification of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate . Because this molecule contains multiple reactive centers—an electrophilic ester, a highly activated aryl fluoride, and acidic benzylic protons—crude mixtures require highly specific, chemoselective handling to prevent yield-destroying side reactions.

Physicochemical Profile & Reactivity Data

Before initiating any purification workflow, it is critical to understand the structural vulnerabilities of the target molecule. The table below summarizes the quantitative and qualitative parameters that dictate our purification strategy[1].

ParameterValue / Description
Chemical Name This compound
CAS Registry Number 441713-85-5
Molecular Weight 227.19 g/mol
Physical State Viscous oil to low-melting solid (purity dependent)
Key Reactive Sites Ethyl ester (prone to hydrolysis), Aryl fluoride (prone to SNAr)
Common Crude Impurities 3-fluoro-4-nitrophenylacetic acid, Ethyl 2-(3-ethoxy-4-nitrophenyl)acetate

Troubleshooting FAQs

Q1: Why am I observing significant product loss and the appearance of a highly polar baseline spot on TLC during the aqueous workup?

A1: You are likely experiencing base-catalyzed ester hydrolysis. The strongly electron-withdrawing para-nitro group increases the acidity of the benzylic protons and the electrophilicity of the ester carbonyl. This structural feature significantly accelerates the 2 compared to unactivated analogs[2].

  • Causality: Using strong bases like

    
     or 
    
    
    
    to neutralize acid catalysts from the esterification step rapidly cleaves the ethyl ester back to 3-fluoro-4-nitrophenylacetic acid, which partitions into the aqueous waste.
  • Solution: Strictly utilize mild, weak bases such as 5% aqueous

    
     and maintain the biphasic mixture below 20°C during neutralization.
    
Q2: LC-MS analysis of my purified product shows an impurity with a mass of [M+26]⁺ (m/z 253). What is this, and how did it form?

A2: This mass corresponds to Ethyl 2-(3-ethoxy-4-nitrophenyl)acetate , a byproduct of Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The fluorine atom is highly activated toward3 due to the strongly electron-withdrawing ortho-nitro group[3]. If ethanol is present during a basic workup, or if sodium ethoxide was used as a reagent, the alkoxide acts as a nucleophile and irreversibly displaces the fluorine atom.

  • Solution: Never use primary alkoxides or allow prolonged exposure to primary alcohols under basic conditions. If ethanol is your reaction solvent, evaporate it completely under reduced pressure before initiating the aqueous workup.

Q3: My crude mixture contains unreacted 3-fluoro-4-nitrophenylacetic acid. Can I separate this without running a silica column?

A3: Yes, through chemoselective Liquid-Liquid Extraction (LLE). The carboxylic acid has a pKa of ~3.5–4.0, while the target ester is neutral. By partitioning the crude mixture between Ethyl Acetate (EtOAc) and 5% aqueous


 (pH ~8), the acid is selectively deprotonated into its water-soluble sodium salt, leaving the pure ester in the organic phase.

Mechanistic & Workflow Visualizations

Degradation Crude Ethyl 2-(3-fluoro- 4-nitrophenyl)acetate Base Strong Base / H2O (e.g., NaOH) Crude->Base Aqueous Workup Alkoxide Alkoxide / EtOH (e.g., NaOEt) Crude->Alkoxide Nucleophilic Attack Hydrolysis 3-Fluoro-4-nitrophenyl- acetic acid Base->Hydrolysis Ester Cleavage SNAr Ethyl 2-(3-ethoxy- 4-nitrophenyl)acetate Alkoxide->SNAr SNAr at C-F bond

Primary degradation pathways during harsh basic workup or purification.

LLE_Workflow Start Crude Mixture in EtOAc Wash1 Wash with 5% NaHCO3 (aq) (Keep Temp < 20°C) Start->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Phase (Contains unreacted acid) Split1->Aq1 Bottom Layer Org1 Organic Phase (Target Ester + Neutrals) Split1->Org1 Top Layer Brine Wash with Brine Dry over Na2SO4 Org1->Brine Evap Concentrate in vacuo (Ready for Silica Column) Brine->Evap

Workflow for chemoselective liquid-liquid extraction of crude reaction mixtures.

Standardized Purification Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

This protocol removes acidic starting materials and water-soluble catalysts without triggering ester hydrolysis or SNAr.

  • Solvent Exchange: If the reaction was run in ethanol or DMF, concentrate the crude mixture under reduced pressure (rotary evaporator, bath temp < 35°C) to a thick oil.

  • Dilution: Re-dissolve the crude oil in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.

  • Mild Neutralization: Transfer to a separatory funnel. Add an equal volume of cold (10–15°C) 5% aqueous

    
    . Vent frequently, as 
    
    
    
    gas will evolve if residual acid is present.
  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a dedicated flask.

  • Validation Checkpoint (Self-Validating System): Acidify a 1 mL aliquot of the aqueous layer with 1M

    
     to pH 2. If a white precipitate or cloudiness forms, unreacted 3-fluoro-4-nitrophenylacetic acid was successfully extracted.
    
  • Organic Wash & Drying: Wash the upper organic layer with saturated aqueous

    
     (brine) to remove residual water. Dry the organic layer over anhydrous 
    
    
    
    for 15 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the semi-purified ester.

Protocol B: Flash Column Chromatography Optimization

If neutral impurities (e.g., des-fluoro analogs or over-nitrated species) remain after Protocol A, proceed with silica gel chromatography.

  • Stationary Phase Preparation: Use standard 230-400 mesh silica gel. Crucial: Do not use basic alumina, as the highly active benzylic protons can undergo deprotonation, leading to on-column degradation.

  • Column Loading: Dissolve the crude ester in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution Gradient: Begin elution with 100% Hexanes. Gradually increase polarity to 10% EtOAc in Hexanes. The target ester typically elutes between 15% and 20% EtOAc/Hexanes (Rf ~ 0.4 in 20% EtOAc/Hexanes).

  • Validation Checkpoint (Self-Validating System): Co-spot the purified fractions against the crude mixture on a silica TLC plate. Stain the plate with aqueous

    
    . The target ester will rapidly reduce the stain (turning it yellow/brown) due to the easily oxidizable active benzylic position, instantly confirming the presence of the product.
    

References

  • Part III. Hammett a-Constants. The rates of alkaline hydrolysis of ethyl phenylacetate and nine mono-substituted derivatives in aqueous acetone at 25° Source: RSC Publishing (Norman, R. O. C., et al., 1961) URL:[Link]

  • Synthesis of heterocycles via nucleophilic substitution of hydrogen in nitroarenes Source: LOCKSS / Heterocycles (Mąkosza, M., & Wojciechowski, K., 2014) URL:[Link]

Sources

Identification of by-products in Ethyl 2-(3-fluoro-4-nitrophenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. It provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a focus on the identification and mitigation of by-products. Our approach is grounded in established reaction mechanisms and analytical best practices to ensure the integrity and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluoronitrobenzene and the enolate of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS), in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

While this method is generally effective, the formation of by-products can complicate purification and reduce the overall yield and purity of the desired product. This guide will help you identify and address these potential issues.

Reaction Pathway and Potential By-product Formation

The primary reaction and the formation of key by-products are illustrated in the diagram below. Understanding these pathways is crucial for effective troubleshooting.

Byproduct_Formation SM 3,4-Difluoronitrobenzene + Ethyl Acetate Enolate Product This compound (Desired Product) SM->Product Major Pathway (Attack at C4) Isomer Ethyl 2-(4-fluoro-3-nitrophenyl)acetate (Isomeric By-product) SM->Isomer Minor Pathway (Attack at C2) Disubstituted Di-substituted By-product Product->Disubstituted Further Reaction Hydrolysis 2-(3-Fluoro-4-nitrophenyl)acetic acid (Hydrolysis By-product) Product->Hydrolysis H2O / Work-up Data_Interpretation Start Analyze Crude Reaction Mixture by HPLC-MS Check_Mass Check Mass Spectra of Peaks Start->Check_Mass Product_Mass Mass matches Product? Check_Mass->Product_Mass Isomer_Mass Mass matches Product? Product_Mass->Isomer_Mass No Product_Confirm Confirm Product Structure (NMR, Retention Time) Product_Mass->Product_Confirm Yes Higher_Mass Higher Mass? Isomer_Mass->Higher_Mass No Isomer_Confirm Potential Isomer (Confirm by NMR) Isomer_Mass->Isomer_Confirm Yes Lower_Mass Lower Mass? Higher_Mass->Lower_Mass No Disub_Confirm Potential Di-substituted By-product Higher_Mass->Disub_Confirm Yes Hydrolysis_Confirm Potential Hydrolysis By-product Lower_Mass->Hydrolysis_Confirm Yes Other Other Impurity Lower_Mass->Other No

Caption: A logical workflow for the identification of by-products using HPLC-MS data.

References

  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available at: [Link] [1]2. Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link] [2]3. Suggs, J. B., & Melko, J. J. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. Available at: [Link] [3]4. Collman, J. P., et al. (2011). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link] [4]5. Scales, S., et al. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF on ResearchGate. Available at: [Link] [5]6. LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. Available at: [Link] [6]7. Reich, H. J. (2011). Computational Studies of Lithium Diisopropylamide Deaggregation. Accounts of Chemical Research. Available at: [Link] [7]8. Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Available at: [Link] [8]9. Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Prexams. Available at: [Link]

Sources

Technical Support Center: Improving the Regioselectivity of Nitration for Precursors of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the synthesis of key precursors for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the regioselectivity of the critical nitration step of ethyl 2-(3-fluorophenyl)acetate. By understanding the underlying principles and implementing the protocols outlined below, you can significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of ethyl 2-(3-fluorophenyl)acetate?

The primary challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction. The starting material, ethyl 2-(3-fluorophenyl)acetate, has two substituents on the benzene ring: a fluorine atom and an ethyl acetate group. Both groups influence where the incoming nitro group (NO₂⁺) will attach.[1][2]

  • Fluorine (-F): This is an ortho, para-director.[1][3][4] Although it is a deactivating group due to its high electronegativity (inductive effect, -I), it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[3][5] The para-directing effect is generally stronger due to less steric hindrance and a stronger inductive deactivation at the ortho position.[1][3]

  • Ethyl Acetate (-CH₂COOEt): This group is generally considered a weak deactivator and a meta-director.[5] However, its influence is often less pronounced than that of strongly directing groups.

The interplay between these two directing effects can lead to a mixture of isomers, primarily the desired 4-nitro product along with the 6-nitro and potentially other minor isomers, making purification difficult and reducing the overall yield of the target molecule.

Q2: Why is the 4-nitro isomer the desired product?

The 4-nitro isomer, this compound, is a crucial precursor in the synthesis of various pharmaceuticals. The specific substitution pattern is essential for the biological activity of the final drug molecule. Achieving high regioselectivity for this isomer is therefore a key objective for an efficient and cost-effective synthesis.

Q3: What are the expected major and minor products in this nitration reaction?

Based on the directing effects of the substituents, the expected products are:

  • Major Product: this compound (para to the fluorine)

  • Major Byproduct: Ethyl 2-(3-fluoro-6-nitrophenyl)acetate (ortho to the fluorine)

  • Minor Byproducts: Other isomers, such as dinitrated products or products where nitration is directed by the ethyl acetate group, are possible but generally form in smaller quantities under controlled conditions.

The fluorine atom is a strong para-director, meaning substitution at the position para to it is highly favored.[1][6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired 4-Nitro Isomer and a High Percentage of the 6-Nitro Isomer.

This is the most common issue and directly relates to a lack of regioselectivity. Here are several parameters you can adjust to favor the formation of the 4-nitro isomer:

1.1 Choice of Nitrating Agent

The reactivity of the nitrating agent can significantly influence the isomer ratio.

  • Standard Conditions (HNO₃/H₂SO₄): This is the most common and cost-effective nitrating mixture.[7] However, its high reactivity can sometimes lead to reduced selectivity.

  • Milder Nitrating Agents: For improved regioselectivity, consider using alternative, milder nitrating agents. These reagents can offer better control over the reaction.[8][9] Examples include:

    • Acetyl nitrate (CH₃COONO₂): Often generated in situ from nitric acid and acetic anhydride, it can provide higher para-selectivity.[10]

    • N-Nitro compounds: Reagents like N-nitrosaccharin are emerging as efficient and selective nitrating agents under milder conditions.[8][9]

    • Nitronium salts (e.g., NO₂BF₄): These are powerful nitrating agents that may offer different selectivity profiles depending on the solvent.

Table 1: Comparison of Common Nitrating Agents and Their Expected Impact on Regioselectivity

Nitrating AgentTypical ConditionsExpected Regioselectivity (para:ortho)AdvantagesDisadvantages
HNO₃/H₂SO₄0-10 °CModerate to GoodLow cost, readily availableCan be harsh, may lead to byproducts
HNO₃/Acetic Anhydride0-25 °CGood to ExcellentMilder, often higher para-selectivityCostlier than mixed acid
N-NitrosaccharinRoom TemperaturePotentially ExcellentMild conditions, high functional group toleranceHigher reagent cost
NO₂BF₄Low TemperatureVariableHigh reactivityCan be aggressive, requires anhydrous conditions
1.2 Reaction Temperature

Controlling the reaction temperature is critical for selectivity.

  • Lower Temperatures: Running the nitration at lower temperatures (e.g., -10 °C to 0 °C) generally favors the formation of the para-isomer.[11] This is because the activation energy for the formation of the ortho-isomer is often slightly higher due to steric hindrance, and lower temperatures provide less energy to overcome this barrier. Nitration is an exothermic reaction, so careful temperature control is essential to prevent runaway reactions and the formation of byproducts.[11]

1.3 Solvent Effects

The choice of solvent can influence the regioselectivity of the nitration.[12]

  • Polar vs. Nonpolar Solvents: The ortho/para ratio can vary significantly with the polarity of the solvent.[12] While classical nitrations are often performed in the acidic mixture itself, using a co-solvent can alter the solvation of the nitronium ion and the substrate, thereby affecting the regiochemical outcome.[13]

  • Acetic Acid: Often used as a solvent, it can help to moderate the reaction.

  • Trifluoroacetic Acid: In some cases, highly acidic solvents like trifluoroacetic acid can alter the reactivity of the electrophile and direct substitution to less hindered positions.[10]

Issue 2: Formation of Dinitrated or Oxidized Byproducts.

The presence of these byproducts indicates that the reaction conditions are too harsh.

2.1 Stoichiometry of the Nitrating Agent
  • Use a Stoichiometric Amount: Carefully control the amount of the nitrating agent. Using a large excess can lead to dinitration. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant byproduct formation.

2.2 Reaction Time
  • Monitor the Reaction: Follow the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from over-reaction.

Issue 3: Difficulty in Purifying the Desired Isomer.

Even with optimized conditions, some amount of the undesired isomer will likely be formed.

3.1 Crystallization
  • Solvent Screening: The desired this compound and its isomers may have different solubilities in various solvents. A careful screening of solvents for recrystallization can be an effective purification method.

3.2 Chromatography
  • Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is a reliable method for separating the isomers. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate mixtures) will be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Standard Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol serves as a baseline for further optimization.

  • Preparation of the Nitrating Mixture:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Nitration Reaction:

    • In a separate flask, dissolve ethyl 2-(3-fluorophenyl)acetate in a suitable solvent (e.g., concentrated sulfuric acid or a co-solvent).

    • Cool this solution to 0 °C.

    • Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC.

    • Once the reaction is complete, carefully pour the mixture over crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[14]

    • Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product to determine the isomer ratio.

Protocol 2: Milder Nitration with Acetic Anhydride

This protocol aims to improve para-selectivity.

  • Preparation of Acetyl Nitrate (in situ):

    • In a flask, cool acetic anhydride to 0 °C.

    • Slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C. Stir for 15-20 minutes at this temperature.

  • Nitration Reaction:

    • Dissolve ethyl 2-(3-fluorophenyl)acetate in acetic acid or acetic anhydride.

    • Cool the solution to 0 °C.

    • Slowly add the prepared acetyl nitrate solution dropwise, keeping the temperature below 5 °C.

  • Reaction Monitoring and Work-up:

    • Follow the same monitoring and work-up procedure as described in Protocol 1.

Visualizing the Reaction Pathway

Nitration_Workflow cluster_start Starting Material cluster_reagents Nitrating Agent cluster_reaction Reaction Conditions cluster_products Products cluster_optimization Optimization Parameters Start Ethyl 2-(3-fluorophenyl)acetate Nitration Nitration Start->Nitration Reagent1 HNO₃ / H₂SO₄ Reagent1->Nitration Reagent2 HNO₃ / Acetic Anhydride Reagent2->Nitration Reagent3 Other Milder Reagents Reagent3->Nitration Product_Desired This compound (Desired Para-Isomer) Nitration->Product_Desired Favored Pathway Product_Byproduct Ethyl 2-(3-fluoro-6-nitrophenyl)acetate (Ortho-Isomer) Nitration->Product_Byproduct Side Reaction Temp Temperature Control (0-5°C) Temp->Nitration Solvent Solvent Choice Solvent->Nitration Time Reaction Time Time->Nitration

Caption: Workflow for optimizing the nitration of ethyl 2-(3-fluorophenyl)acetate.

Understanding Directing Effects

The regioselectivity is ultimately governed by the stability of the Wheland intermediate (also known as the sigma complex) formed during the electrophilic attack.

Directing_Effects cluster_substrate Ethyl 2-(3-fluorophenyl)acetate cluster_directors Directing Groups cluster_positions Potential Nitration Sites cluster_outcome Regiochemical Outcome Substrate Benzene Ring with -F and -CH₂COOEt Fluorine -F (ortho, para-director) +M > -I for directing EthylAcetate -CH₂COOEt (meta-director) Weakly deactivating Para Position 4 (para to F) Electronically favored Fluorine->Para Strongly directs Ortho Position 6 (ortho to F) Sterically hindered Fluorine->Ortho Directs Meta Other Positions Less favored EthylAcetate->Meta Weakly directs MajorProduct Major Product: 4-Nitro Isomer Para->MajorProduct

Caption: Influence of substituents on the regioselectivity of nitration.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]

  • CSBSJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]

  • ACS Publications. (2025, November 17). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, July 30). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene? Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

Sources

Technical Support Center: Handling & Workup of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate . This compound is a highly functionalized and versatile building block, but its unique electronic properties create a "perfect storm" of reactivity. The combination of an ethyl ester, a strongly electron-withdrawing nitro group, and an ortho-fluorine atom makes this molecule exceptionally sensitive to standard aqueous workup conditions.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying mechanistic causality, and implement self-validating protocols to ensure high-yield isolation.

Part 1: Molecular Vulnerability Profile (The Causality)

To prevent decomposition, you must first understand the three primary modes of failure inherent to this molecule's structure:

  • Nucleophilic Aromatic Substitution (SNAr) at C3: The fluorine atom is situated ortho to a powerfully electron-withdrawing nitro group. This arrangement heavily stabilizes the intermediate Meisenheimer complex, making the C–F bond highly susceptible to irreversible displacement by aqueous bases (forming phenols) or amine solvents (forming anilines)[1],[2].

  • Benzylic Deprotonation: The methylene (-CH2-) protons are flanked by an ester and an electron-deficient aromatic ring. This dramatically lowers their pKa. Exposure to even mild bases can generate a stabilized enolate, leading to deep coloration, air oxidation, or Claisen-type self-condensation[3],[4].

  • Accelerated Ester Hydrolysis: The electron-withdrawing nature of the 3-fluoro-4-nitrophenyl moiety increases the electrophilicity of the ester carbonyl. Consequently, base-catalyzed saponification occurs much faster than in unactivated phenylacetates[5].

Part 2: Diagnostic Troubleshooting FAQs

Q: My organic phase turns deep red or purple as soon as I wash with saturated sodium bicarbonate. What is happening? A: The deep coloration is the visual signature of benzylic deprotonation[4]. The bicarbonate anion is basic enough to deprotonate the highly acidic benzylic position of the nitrophenylacetate, forming an extended conjugated enolate. To prevent this, replace NaHCO3 with a milder buffer (e.g., 0.5 M NaH2PO4) or strictly limit contact time to < 2 minutes at 0–5 °C.

Q: After a basic aqueous workup, my product mass is low, and TLC shows a heavy baseline spot. How do I recover it? A: You have likely hydrolyzed the ethyl ester to 2-(3-fluoro-4-nitrophenyl)acetic acid, or displaced the fluorine via SNAr to form the 3-hydroxy derivative[1],[5]. The baseline spot is the resulting water-soluble carboxylate or phenolate salt. You can attempt to recover the hydrolyzed acid by acidifying the aqueous layer to pH 2 with 1M HCl and extracting with EtOAc, but SNAr byproducts are structurally altered and irreversible.

Q: Can I use ammonium hydroxide or primary/secondary amines to quench residual acid in my reaction? A: Absolutely not. Amines and ammonia are excellent nucleophiles for SNAr reactions. Using them will rapidly displace the labile 3-fluorine atom, converting your starting material into a 3-amino-4-nitrophenylacetate derivative[1].

Part 3: Quantitative Workup Conditions & Decomposition Risk

The following table summarizes the quantitative parameters of common workup reagents and their direct impact on the structural integrity of this compound.

Workup ReagentpH RangeTemp (°C)Decomposition RiskPrimary PathwayRecommendation
1M NaOH / KOH 13–1420–25Critical (>90%)Hydrolysis / SNArNEVER USE
10% NH4OH 11–1220–25Critical (>80%)SNAr (Amination)NEVER USE
Sat. Na2CO3 10–1120–25High (40–60%)DeprotonationAvoid if possible
Sat. NaHCO3 8–90–5Moderate (10–20%)DeprotonationLimit contact < 5 min
Sat. NH4Cl 5.5–6.50–20Minimal (<5%)NoneOPTIMAL
0.5 M NaH2PO4 4.5–5.50–20Minimal (<2%)NoneOPTIMAL

Part 4: Standard Operating Procedure (SOP) for Optimized Mild Workup

Objective: Isolate this compound from a crude reaction mixture while completely suppressing hydrolysis, SNAr, and enolization. Self-Validating Principle: This protocol relies on visual colorimetric feedback (absence of deep red/purple enolates) and rigid pH boundaries (verified via indicator paper) to guarantee structural integrity.

Step 1: Reaction Quenching & pH Control
  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Slowly add 3 volumes of cold 0.5 M Sodium Dihydrogen Phosphate (NaH2PO4) buffer.

  • Causality: The buffer maintains the aqueous phase at pH 4.5–5.5. This is acidic enough to prevent benzylic deprotonation and saponification, but mild enough to avoid acid-catalyzed ester cleavage[3].

  • Validation Check: Spot the aqueous phase on pH paper. It must read between 4.5 and 6.0. If the solution turns deep red or purple, the pH is too high (indicating enolate formation); immediately add 1M citric acid dropwise until the yellow/pale orange color returns.

Step 2: Extraction
  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE) (3 × 2 volumes).

  • Causality: EtOAc and MTBE provide excellent partitioning for the moderately polar ester while rejecting highly polar inorganic salts and preventing nucleophilic solvent participation.

Step 3: Mild Washing
  • Action: If the organic phase contains residual acidic impurities, wash with cold (0 °C) 5% NaHCO3 for no longer than 2 minutes, followed immediately by a saturated NaCl (brine) wash.

  • Causality: Prolonged exposure to bicarbonate will initiate benzylic deprotonation[4]. The rapid brine wash instantly removes residual base and physically separates the phases, halting any incipient degradation.

Step 4: Drying and Concentration
  • Action: Dry the organic phase over anhydrous Na2SO4 (strictly avoid K2CO3). Filter and concentrate under reduced pressure with a rotary evaporator water bath temperature strictly

    
     35 °C.
    
  • Causality: K2CO3 is basic and will cause solid-state degradation during drying. Elevated temperatures during concentration accelerate the thermal decomposition and condensation of any trace enolates[5].

Part 5: Mechanistic Decomposition Pathways

G cluster_pathways SM This compound (Target Molecule) Hydrolysis Ester Hydrolysis (Saponification) SM->Hydrolysis Strong Base / H2O (pH > 9) SNAr SNAr at C3 (F- Displacement) SM->SNAr Nucleophiles (OH-, NH3, Amines) Deprotonation Benzylic Deprotonation (Enolate Formation) SM->Deprotonation Mild/Strong Base (Carbonates) Prod1 2-(3-fluoro-4-nitrophenyl)acetic acid (Baseline impurity) Hydrolysis->Prod1 Prod2 3-Substituted-4-nitrophenyl derivative (Irreversible byproduct) SNAr->Prod2 Prod3 Colored Enolates & Condensation Products Deprotonation->Prod3

Chemical decomposition pathways of this compound during workup.

References

  • Title: Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors | Source: MDPI | URL: [Link]

  • Title: Building Enzymes through Design and Evolution | Source: ACS Catalysis | URL: [Link]

  • Title: Structural and Ion-pairing effects on the nucleophilic reactivity of carbanions | Source: LMU Munich | URL: [Link]

Sources

Managing exothermic reactions in the synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

A Guide to Managing Exothermic Reactions for Research & Development Scientists

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. Our focus is to provide in-depth, practical guidance on identifying, managing, and controlling the exothermic risks associated with this synthesis. The information herein combines established chemical principles with field-proven insights to ensure both the safety and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Hazard

Q1: Why is the synthesis of this compound considered a high-risk exothermic reaction?

A1: The primary risk stems from the core chemical transformation: a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this synthesis, an enolate (or similar nucleophile) attacks the electron-deficient aromatic ring of a 3-fluoro-4-nitrophenyl precursor. The reaction is highly exothermic for two key reasons:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro (-NO₂) group makes the aromatic ring highly susceptible to nucleophilic attack. This activation significantly lowers the energy barrier for the reaction, leading to a rapid, heat-releasing process.[1] The rate-determining step is typically the initial addition of the nucleophile, which disrupts the ring's aromaticity.[1][3]

  • Inherent Instability of Nitroaromatics: Nitroaromatic compounds themselves are energetic materials. They possess a significant amount of stored chemical energy and can undergo rapid, and sometimes explosive, decomposition at elevated temperatures.[4][5][6] This inherent thermal instability is a critical secondary hazard that can be triggered by a primary thermal runaway.

A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system. This creates a dangerous positive feedback loop: the temperature rises, the reaction rate accelerates, more heat is generated, and so on, potentially leading to boiling, over-pressurization, and violent decomposition.[7]

Q2: What are the primary risks of a thermal runaway event during this synthesis?

A2: The consequences of a thermal runaway can be severe and include:

  • Rapid Pressure Buildup: The solvent and low-boiling point reagents can rapidly vaporize, leading to a pressure increase that can exceed the limits of standard laboratory glassware, causing an explosion.

  • Violent Decomposition: At elevated temperatures, the nitrophenylacetate product and any unreacted starting material can decompose. This decomposition is often highly exothermic and can release large volumes of gas (e.g., CO₂, NOx), further contributing to pressure buildup and creating a toxic atmosphere.[4][5]

  • Fire Hazard: If the reactor breaches, flammable organic solvents can be ejected and ignite, especially if static electricity has built up.[8][9]

  • Product Loss and Impurity Formation: Even minor temperature excursions can lead to side reactions, significantly reducing the yield and purity of the desired product.

Section 2: Proactive Risk Mitigation & Experimental Design

Q3: How can I assess the thermal risk of my specific reaction protocol before starting?

A3: A proactive safety assessment is non-negotiable. While it may not be feasible for every lab to perform all levels of analysis, a combination of literature review and, ideally, calorimetric studies is the best practice.

  • Literature Review: Search for data on the thermal stability of your specific reactants and products. While data for this compound may be sparse, look for analogous compounds.

  • Calorimetry Studies: Techniques like Reaction Calorimetry (RC) and Differential Scanning Calorimetry (DSC) are the gold standard for process safety.[10][11][12]

    • Reaction Calorimetry (RC) measures the heat evolved during the actual reaction, providing critical data on the rate of heat release.[10][13] This helps in designing an adequate cooling system.[14]

    • Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for your starting materials, intermediates, and final product, which is crucial for defining a maximum safe operating temperature.

Q4: What are the most critical parameters to control when setting up the experiment?

A4: The key to managing this exotherm is to control the reaction rate. This is achieved by carefully managing reagent addition, temperature, and mixing.

ParameterBest Practice & Rationale
Reagent Addition Use a syringe pump or addition funnel for slow, controlled, dropwise addition of one reactant. Never add all reagents at once.[15] Rationale: This makes the added reagent the limiting factor at any given moment, preventing a "bulk" reaction and allowing the cooling system to keep up with the heat being generated.
Temperature Pre-cool the reaction vessel before starting the addition. Use an efficient and stable cooling bath (see table below). Monitor the internal reaction temperature, not just the bath temperature. Set a strict upper temperature limit and have a plan to stop the reaction if it is exceeded.[15]
Concentration Use sufficient solvent. A more dilute reaction mixture has a higher heat capacity, meaning it can absorb more heat for a given temperature rise. This provides a valuable safety buffer.
Mixing Use efficient overhead mechanical stirring. Magnetic stir bars are often inadequate for ensuring homogenous temperature distribution, especially at scale.[16] Poor mixing can create localized "hot spots" where the reaction can accelerate and initiate a runaway.[14]

Workflow for Proactive Exotherm Management

The following diagram illustrates a logical workflow for designing a safe experimental procedure.

ExothermManagement cluster_planning Phase 1: Planning & Assessment cluster_execution Phase 2: Execution & Monitoring A Literature Review & Hazard Analysis B Perform Calorimetry? (DSC/RC) A->B C Determine Key Safety Parameters (Max Temp, Heat of Reaction) B->C Yes D Select Appropriate Scale & Equipment B->D No (Use Caution) C->D E Setup with Controlled Addition & Cooling D->E F Continuous Internal Temperature Monitoring E->F G Is Temp < Max Limit? F->G H Continue Slow Addition G->H Yes I EMERGENCY STOP (See Troubleshooting) G->I No H->F

Caption: Proactive workflow for managing exothermic reactions.

Section 3: In-Depth Protocols & Troubleshooting

Q5: Can you provide a detailed, best-practice protocol for performing the reaction at a lab scale (e.g., 50 mmol)?

A5: The following is an illustrative protocol that must be adapted based on your specific reagents and a thorough risk assessment.

Experimental Protocol: Controlled Synthesis of this compound

1. Equipment Setup: a. Assemble a dry, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet. b. Place the flask in a secondary containment vessel (e.g., a larger basin). c. Prepare a cooling bath capable of maintaining the desired temperature (see table below).

2. Reagent Preparation: a. In the reaction flask, dissolve the 3-fluoro-4-nitrophenyl precursor in an appropriate anhydrous solvent (e.g., DMF, THF). b. In a separate, dry vessel, prepare the solution of your nucleophile (e.g., ethyl acetate and a strong base like sodium hydride or potassium tert-butoxide). c. Load the nucleophile solution into a syringe pump or a pressure-equalizing dropping funnel.

3. Reaction Execution: a. Begin stirring and cool the reactor contents to the target starting temperature (e.g., -45°C to 0°C, depending on reactivity).[17] b. Once the internal temperature is stable, begin the slow, dropwise addition of the nucleophile solution. A typical starting addition rate is 1 equivalent over 1-2 hours. c. CRITICAL: Monitor the internal temperature continuously. If the temperature rises more than 5°C above the setpoint, immediately stop the addition .[15] d. Do not resume addition until the temperature has stabilized back at the setpoint. You may need to slow the addition rate. e. After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 30-60 minutes) to ensure completion.

4. Reaction Quenching (Controlled Workup): a. Never quench by adding water directly to the cold, basic reaction mixture. This can be highly exothermic. b. The preferred method is a "reverse quench": slowly transfer the reaction mixture into a separate, stirred beaker containing a cold, dilute acidic solution (e.g., aqueous NH₄Cl or dilute HCl) or a large volume of crushed ice.[7] This ensures the quenching medium is always in excess, safely dissipating heat.

Q6 (Troubleshooting): My reaction temperature is spiking and not responding to the cooling bath! What is the emergency procedure?

A6: This is a thermal runaway scenario. Act immediately and decisively.

RunawayTroubleshooting Start Temperature Spike! (>5-10°C above setpoint) Step1 IMMEDIATELY STOP ALL REAGENT ADDITION Start->Step1 Step2 Maximize Cooling (Add dry ice to bath) Step1->Step2 Decision1 Is Temperature Decreasing? Step2->Decision1 Action1 Continue to Monitor Until Stable Decision1->Action1 Yes Action2 PREPARE TO QUENCH Decision1->Action2 No Action3 Execute Emergency Quench (Pour into large volume of ice) Action2->Action3 Alert Alert Colleagues & Prepare for Evacuation Action3->Alert

Caption: Emergency troubleshooting flowchart for a thermal runaway event.

Emergency Quenching Protocol:

  • Stop Addition: This is the most critical first step.[7]

  • Maximize Cooling: Add dry ice or another colder medium to your cooling bath.

  • Prepare Quench Station: Have a large, open container with a very large volume of crushed ice ready.[7][18]

  • Execute Quench: If the temperature continues to rise, and if it is safe to do so, carefully but quickly pour the reactor contents into the ice. Be prepared for vigorous gas evolution and splashing. Perform this in a fume hood with the sash down.[7]

Q7: I'm observing poor yield and significant byproducts. Could this be related to temperature control?

A7: Absolutely. Poor temperature control is a leading cause of impurity formation. Even small, localized hot spots can lead to side reactions, such as:

  • Reaction with the solvent.

  • Double addition or other undesired reactions with the nucleophile.

  • Decomposition of the starting material or product.

If you suspect this is the case, review your procedure with a focus on improving mixing efficiency and slowing the addition rate further to maintain a more consistent internal temperature.

Data Tables for Reference

Table 1: Common Laboratory Cooling Baths

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0Simple, but may not be cold enough.
Ice / NaCl-10 to -20Effective and inexpensive.
Dry Ice / Acetone-78Very effective, but use with caution due to flammability of acetone. Ensure good ventilation.
Dry Ice / Isopropanol-77A slightly safer alternative to acetone.

Table 2: Key Process Safety Parameters

ParameterDefinitionImportance
Heat of Reaction (ΔHrx) Total heat released or absorbed by the reaction.Determines the total cooling demand.
Max Temp for Synthesis (MTS) The highest temperature at which the reaction can be safely controlled.Defines the upper limit of your process window.
Onset of Decomposition (T onset) The temperature at which the material begins to self-decompose exothermically.Your MTS must be significantly lower than the T onset of any component in the mixture.
Adiabatic Temp Rise (ΔTad) The theoretical temperature increase if all heat from the reaction were contained within the system (no cooling).A high ΔTad indicates a severe hazard potential.

References

  • Reaction Calorimetry - Prime Process Safety Center.
  • Best Practices for Working with Chemical Reactions in the Lab.
  • Reaction Calorimetry (RC) Testing - Sigma-HSE.
  • Technical Support Center: Managing Thermal Runaway in Nitr
  • Reaction Calorimetry Process Safety Guide - Mettler Toledo.
  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment.
  • Managing Pyrophoric and Water Reactive Chemicals in the Labor
  • Safety Precautions for Handling Exothermic Reactions - Google Docs.
  • 3-Nitrophenol - Santa Cruz Biotechnology.
  • Process Safety Decisions using RC1e™, RTCal™, iC Safety™ and Criticality Classes - Mettler Toledo.
  • Common Standard Oper
  • ETHYL 2-(3-FLUORO-4-NITROPHENYL)
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up - Fauske.
  • Safety Services Guidance Guidance on risk assessments for chemical reactions.
  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google P
  • Thermal Hazard Analysis of Nitroarom
  • Quenching Reactive Substances - KGROUP.
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Public
  • Nucleophilic arom
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC.

Sources

Technical Support Center: Chromatography Troubleshooting for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with the purification of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate (CAS: 441713-85-5) [1].

Because this compound features both an electron-withdrawing, lipophilic fluorine atom and a highly polar, UV-active nitro group, it exhibits moderate polarity. Synthesizing this ester—often via the esterification of 3-fluoro-4-nitrophenylacetic acid or the nitration of ethyl 3-fluorophenylacetate—frequently results in complex crude mixtures. Below, we address the most common purification bottlenecks, explain the underlying chromatographic mechanisms, and provide a self-validating protocol to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My target ester is co-eluting with unreacted 3-fluoro-4-nitrophenylacetic acid, causing severe streaking on the column. How do I resolve this? A1: Causality: Carboxylic acids strongly hydrogen-bond with the free silanol groups (-SiOH) on the normal-phase silica gel. This continuous adsorption/desorption cycle leads to severe band broadening and streaking, which easily eclipses the closely eluting ester. Solution: Implement a chemical separation before chromatography. Dissolve your crude mixture in ethyl acetate and wash it with saturated aqueous sodium bicarbonate (


). The base deprotonates the acid into its water-soluble sodium salt, driving it into the aqueous layer while the neutral ester remains in the organic layer.
Self-Validation Check: Spot the post-workup organic layer on a TLC plate alongside a pure standard of the starting acid. The baseline spot must be entirely absent before you proceed to column loading.

Q2: I am observing two closely eluting UV-active spots (


). What is the second spot, and how can I separate them? 
A2: Causality: If your synthetic route involved nitration, the secondary spot is likely a regioisomer (e.g., the 2-nitro isomer). Positional isomers have nearly identical dipole moments in standard aliphatic/ester solvent systems (like Hexane/Ethyl Acetate), resulting in poor resolution.
Solution: Exploit 

interactions by changing your bulk solvent. Switch your mobile phase from Hexane/Ethyl Acetate to Toluene/Ethyl Acetate or Dichloromethane/Hexane . The aromatic ring in toluene interacts differently with the distinct electronic distributions of the ortho- versus para- nitro isomers, altering their partition coefficients and separating the bands.

Q3: What is the optimal sample loading capacity to prevent overlapping fractions? A3: Causality: Overloading exceeds the binding capacity of the silica gel, causing the sample band to widen immediately upon loading. Solution: Adhere to [2]. For a moderate separation (


), the optimal sample-to-silica ratio is 1:100 by weight . For 1 gram of crude this compound, use a column packed with 100 grams of 230–400 mesh silica gel.

Part 2: Experimental Protocol (Step-by-Step Methodology)

This self-validating protocol utilizes dry-loading to prevent the initial band broadening common with viscous nitroaromatic oils[3].

Step 1: Column Preparation

  • Select a glass column appropriate for a 1:100 crude-to-silica ratio.

  • Plug the stopcock with cotton and add a 1 cm layer of sand.

  • Slurry pack 230–400 mesh Silica Gel 60 using 100% Hexanes. Use compressed air to pack the bed tightly. Ensure the top of the silica bed is perfectly level.

Step 2: Dry Loading the Crude Sample

  • Dissolve the crude this compound in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the flask (approximately 3 times the mass of your crude sample).

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is achieved.

  • Carefully pour this powder evenly onto the flat top of the packed column bed. Top with a 1 cm protective layer of sand.

Step 3: Gradient Elution

  • Begin elution with 100% Hexanes (1 Column Volume, CV) to flush out non-polar aliphatic impurities.

  • Gradually step the gradient to 5% EtOAc / 95% Hexanes (2 CV).

  • Increase to 10% EtOAc / 90% Hexanes (3 CV). The target ester will elute in this window.

  • Maintain a flow rate of ~2 inches/minute using positive air pressure.

Step 4: Fraction Collection & Validation

  • Collect 15–20 mL fractions.

  • Spot each fraction on a Silica Gel 60 F254 TLC plate.

  • Visualize under UV light (254 nm). The nitroaromatic ring will appear as a dark, distinct quenching spot.

  • Combine fractions containing only the pure single spot (

    
     in 20% EtOAc/Hex).
    
  • Concentrate under reduced pressure at

    
     to yield the pure ester, avoiding excessive heat which can degrade nitro compounds.
    

Part 3: Quantitative Data & Separation Metrics

Table 1: TLC


 Values for Reaction Components (Silica Gel 60 F254) 
Compound10% EtOAc / Hexanes20% EtOAc / Hexanes100% Dichloromethane
This compound 0.150.35 0.60
3-Fluoro-4-nitrophenylacetic acid (Impurity)0.00 (Streaks)0.05 (Streaks)0.10
2-Nitro regioisomer (Impurity)0.130.320.55

Table 2: Recommended Gradient Elution Profile

StepSolvent System (v/v)Column Volumes (CV)Target Action
1100% Hexanes1.0Condition column; elute highly non-polar organics.
25% EtOAc / 95% Hexanes2.0Elute trace lipophilic byproducts.
310% EtOAc / 90% Hexanes3.0Elute target ester compound.
420% EtOAc / 80% Hexanes2.0Flush column of remaining polar impurities.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude Mixture (Ester + Acid + Isomers) Workup Aqueous Workup (Sat. NaHCO3 Wash) Start->Workup Dissolve in EtOAc AcidRemoved Aqueous Layer (Acid Impurity) Workup->AcidRemoved Removes unreacted acid Organic Organic Layer (Crude Ester) Workup->Organic Retains neutral organics DryLoad Dry Loading onto Silica Gel (1:3 ratio) Organic->DryLoad Evaporate with silica Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash Load onto column Fractions Fraction Collection & TLC Analysis Flash->Fractions Elute at 2 inches/min Pure Pure Ethyl 2-(3-fluoro- 4-nitrophenyl)acetate Fractions->Pure Combine & Evaporate

Fig 1. Step-by-step purification workflow for this compound.

References

  • Rapid chromatographic technique for preparative separations with moderate resolution. Still, W. C.; Kahn, M.; Mitra, A. Journal of Organic Chemistry, 1978, 43 (14), 2923-2925.[Link]

  • How To: Run a Flash Column. Not Voodoo X, Department of Chemistry, University of Rochester.[Link]

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 2-(3-fluoro-4-nitrophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed spectral assignment, a comparative analysis with a structurally related compound, and the underlying scientific principles governing the observed chemical shifts and coupling constants.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the determination of the connectivity of atoms and their chemical environment. This information is crucial for confirming the identity and purity of newly synthesized molecules, such as this compound, a substituted phenylacetate derivative with potential applications in medicinal chemistry and materials science.[2]

The presence of electron-withdrawing groups like the nitro (-NO₂) and fluoro (-F) substituents on the phenyl ring of the target molecule significantly influences the electron density distribution, leading to characteristic chemical shifts in both ¹H and ¹³C NMR spectra. Understanding these substituent effects is key to the accurate assignment of the NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

In the absence of readily available experimental spectra in the public domain, a high-quality prediction of the ¹H and ¹³C NMR spectra for this compound was generated using advanced computational algorithms. These prediction tools leverage large databases of experimental data to provide reliable estimations of chemical shifts and coupling constants.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit signals corresponding to the ethyl group protons and the aromatic protons. The methylene protons of the acetate moiety are diastereotopic due to the chiral center created by the substitution pattern on the phenyl ring, but for simplicity in this prediction, they are treated as a singlet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the fluoro and nitro substituents.

Spectral Assignment and Rationale

The assignment of the predicted ¹H and ¹³C NMR signals is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the known effects of substituents on aromatic systems.

¹H NMR Spectral Assignment

The protons of the ethyl group are expected to show a characteristic triplet-quartet pattern. The methylene protons adjacent to the phenyl ring will appear as a singlet, and the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectral Assignment

The carbonyl carbon of the ester group is expected to have the largest chemical shift. The aromatic carbons will have shifts influenced by the strong electron-withdrawing nature of the nitro group and the inductive and mesomeric effects of the fluorine atom.

Comparative Analysis: this compound vs. Ethyl Phenylacetate

To illustrate the impact of the fluoro and nitro substituents, a comparison with the experimental NMR data of the parent compound, Ethyl phenylacetate, is presented.

¹H NMR Comparison

The aromatic protons in Ethyl phenylacetate appear as a multiplet in a relatively upfield region compared to those in this compound. The electron-withdrawing substituents in the target molecule deshield the aromatic protons, causing their signals to shift downfield.

¹³C NMR Comparison

Similarly, the aromatic carbon signals in this compound are shifted downfield compared to Ethyl phenylacetate. The carbon directly attached to the nitro group (C-4) and the carbon bearing the fluoro group (C-3) will show the most significant changes in their chemical shifts.

Tabulated Spectral Data

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
11.25t3H-OCH₂CH
23.70s2H-CH ₂-Ph
34.18q2H-OCH ₂CH₃
47.30dd1HAr-H (H-6)
57.50d1HAr-H (H-2)
68.10t1HAr-H (H-5)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

SignalChemical Shift (ppm)Assignment
114.1-OCH₂C H₃
240.5-C H₂-Ph
361.5-OC H₂CH₃
4116.0 (d)C -2
5125.0C -6
6129.0 (d)C -5
7140.0C -1
8148.0C -4
9155.0 (d)C -3
10170.0C =O

Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl Phenylacetate (in CDCl₃) [3]

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H1.24t-OCH₂CH
¹H3.59s-CH ₂-Ph
¹H4.14q-OCH ₂CH₃
¹H7.25-7.35mAr-H
¹³C14.2-OCH₂C H₃
¹³C41.5-C H₂-Ph
¹³C60.7-OC H₂CH₃
¹³C127.0Ar-C (para)
¹³C128.5Ar-C (ortho/meta)
¹³C129.3Ar-C (ortho/meta)
¹³C134.5Ar-C (ipso)
¹³C171.7C =O

Experimental Protocol: NMR Sample Preparation

The following is a generalized, best-practice protocol for the preparation of an NMR sample for analysis.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample, this compound, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., Tetramethylsilane, TMS) can be added. For routine analysis, the residual solvent peak can be used as a reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for analysis.

Visualization of Molecular Structure

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate and its Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate, a compound of interest in synthetic chemistry and drug discovery. In the absence of publicly available experimental mass spectral data for this specific molecule, this document constructs a theoretical fragmentation pathway. This pathway is based on well-established fragmentation principles of its constituent functional groups: ethyl esters, nitroaromatics, and fluoroaromatics.

This comparative guide will also explore alternative analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, to provide a holistic view of the structural elucidation process for this and similar molecules. The information herein is designed to be a valuable resource for researchers in identifying and characterizing this compound and its analogs.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1] This "fingerprint" pattern is invaluable for structural elucidation. The molecular weight of this compound (C₁₀H₁₀FNO₄) is 227.19 g/mol .[2] The fragmentation of this molecule is anticipated to be a composite of the characteristic behaviors of its functional moieties.

Aromatic compounds, particularly those with nitro groups, tend to produce stable molecular ions.[3] However, the aliphatic ester chain provides several pathways for facile fragmentation. The primary fragmentation events are expected to involve the nitro group and the ethyl acetate side chain.

Proposed Fragmentation Data Summary

m/z (Proposed) Proposed Ion Structure/Formula Proposed Neutral Loss Fragmentation Pathway and Rationale
227[C₁₀H₁₀FNO₄]⁺•-Molecular Ion (M⁺•) . The parent ion, resulting from the loss of a single electron.
197[C₁₀H₁₀FO₃]⁺•NO (30 Da)Loss of a nitric oxide radical, a common fragmentation pathway for nitroaromatic compounds.[4]
181[C₁₀H₁₀FO₂]⁺NO₂ (46 Da)Expulsion of a nitro radical is a primary and highly characteristic fragmentation for nitroaromatic compounds.[4] The resulting ion is often prominent.
182[C₈H₅FNO₄]⁺•C₂H₅• (29 Da)Loss of an ethyl radical from the ester group.
153[C₈H₆FO₂]⁺CO (28 Da)Loss of carbon monoxide from the fragment at m/z 181, following the loss of the nitro group.
136[C₇H₅FO]⁺C₂H₅O• (45 Da)α-cleavage with loss of the ethoxy radical from the ester side chain.
125[C₇H₄FO]⁺CHO (29 Da)Loss of a formyl radical from a rearranged intermediate.
95[C₆H₄F]⁺CO (28 Da)Loss of carbon monoxide from the fluorophenyl fragment. The spectrum for 1-fluoro-4-nitrobenzene shows a peak at m/z 95 corresponding to the [C₆H₄F]⁺ fragment.[5]
43[C₂H₃O]⁺-Acylium ion [CH₃CO]⁺, a very common fragment in esters, although less likely here than cleavage at the benzylic position.
Visualizing the Proposed Fragmentation Pathway

The following diagram illustrates the major predicted fragmentation routes for this compound under electron ionization.

Fragmentation_Pathway M m/z 227 [M]⁺• F1 m/z 181 [M - NO₂]⁺ M->F1 - NO₂ (46) F2 m/z 197 [M - NO]⁺• M->F2 - NO (30) F3 m/z 136 [M - OC₂H₅]⁺ M->F3 - •OC₂H₅ (45) F4 m/z 153 [m/z 181 - CO]⁺ F1->F4 - CO (28) F6 m/z 95 [C₆H₄F]⁺ F3->F6 - COCH₂ (42) F5 m/z 125 [m/z 153 - CO]⁺ F4->F5 - CO (28)

Caption: Proposed EI-MS fragmentation of this compound.

Causality Behind Fragmentation Choices:

  • Nitro Group Loss: The C-N bond is relatively weak and its cleavage leads to the loss of •NO₂ (46 Da) or •NO (30 Da). The loss of •NO₂ is typically a very favorable pathway for aromatic nitro compounds, as seen in the mass spectrum of Ethyl 2-nitrophenylacetate, which shows a prominent peak for the loss of the nitro group.[4]

  • Ester Group Cleavage: The ethyl ester side chain offers several fragmentation points.

    • Loss of Ethoxy Radical (•OC₂H₅, 45 Da): This is a classic α-cleavage for esters, resulting in a stable acylium ion. This would lead to a fragment at m/z 182.

    • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the carbonyl group is highly favored due to the formation of a resonance-stabilized benzylic cation. The primary fragment would be the substituted benzyl cation [F(NO₂)C₆H₃CH₂]⁺ at m/z 168.

    • McLafferty Rearrangement: This rearrangement is possible for esters with a γ-hydrogen. In this molecule, a McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the alkyl chain attached to the ring.

  • Fluorine's Influence: The fluorine atom is a halogen and its presence can be confirmed by looking for losses of F• (19 Da) or HF (20 Da), although these are not always the most dominant pathways.[6] The strong C-F bond makes its cleavage less favorable than the fragmentation of the nitro or ester groups. Its primary influence is electronic, affecting the stability of adjacent ions.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural confirmation relies on orthogonal analytical methods.

Analytical Technique Information Provided Comparison with MS
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR shows the number and types of carbon atoms.[7]NMR is superior for determining the precise isomeric structure (e.g., the 3-fluoro-4-nitro substitution pattern on the phenyl ring), which is difficult to ascertain from EI-MS alone. MS provides the molecular formula, while NMR provides the atomic connectivity.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]IR would confirm the presence of the key functional groups predicted to fragment in MS. Expected signals include strong absorptions for the C=O of the ester (~1735 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹), and C-F bond vibrations (~1250 cm⁻¹).[9]
Gas Chromatography (GC) Separates the compound from a mixture based on its volatility and interaction with a stationary phase. When coupled with MS (GC-MS), it provides retention time for identification and a clean mass spectrum.[10]GC is a separation technique, not a structural elucidation technique on its own. It is the ideal partner for EI-MS for volatile compounds like this ester, ensuring that the spectrum obtained is from a pure compound.

Experimental Protocols

To obtain the mass spectrum of this compound, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization would be employed.

Protocol: GC-MS with Electron Ionization
  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography (GC) Parameters:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[11]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Speed: ~1000 amu/s.

  • Data Analysis:

    • Analyze the acquired total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

    • Compare the observed fragments with the predicted fragmentation pathways and search against mass spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[12]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Separation in Column Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Extract Mass Spectrum Detect->Spectrum Interpret Interpret Fragments Spectrum->Interpret

Caption: Standard workflow for GC-EI-MS analysis.

References

  • Yao, Z., et al. (2019). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography.
  • The Royal Society of Chemistry. (2019).
  • The Royal Society of Chemistry.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubMed. (2020).
  • Kertesz, V. (2019).
  • PubChem. Ethyl 2-nitrophenylacetate. National Institutes of Health. Available at: [Link]

  • NIST. Ethyl Acetate. NIST WebBook. Available at: [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. NIST WebBook. Available at: [Link]

  • University of Arizona.
  • PubChemLite. 3-fluoro-4-nitrophenol (C6H4FNO3).
  • PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. National Institutes of Health. Available at: [Link]

  • PMC.
  • ResearchGate. Mass spectra of ortho (black line), meta (red line) and para (green line) fluorotoluene (FT) using a transform-limited laser pulse.
  • ASTM International. Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead.
  • Barnes, S., & Prasain, J. (2007).
  • ResearchGate. Separation of phenyl acetic acid and 6-aminopenicillanic acid applying aqueous two-phase systems based on copolymers and salts.
  • ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine.
  • Max-Planck-Gesellschaft.
  • Knowbee. (2015).
  • Leah4sci. (2024). IR Spectroscopy (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
  • MDPI. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
  • Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Sigma-Aldrich. Ethyl 2-(3-nitrophenyl)
  • NIST. Ethyl-4-nitrophenylacetate. NIST WebBook. Available at: [Link]

  • NIST. 2-Nitrophenyl acetate. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motifs, including the fluoro and nitro-substituted phenyl ring, are crucial for the biological activity of several targeted therapeutics. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. This guide provides an in-depth comparative analysis of two distinct synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Route 1: A Multi-step Synthesis from 3-Fluoro-4-nitrotoluene

This classical approach utilizes the commercially available starting material, 3-fluoro-4-nitrotoluene, and proceeds through a three-step sequence involving benzylic bromination, nucleophilic substitution with cyanide, and subsequent hydrolysis and esterification.

Reaction Scheme

Route_1 A 3-Fluoro-4-nitrotoluene B 1-(Bromomethyl)-3-fluoro-4-nitrobenzene A->B NBS, Radical Initiator C 2-(3-Fluoro-4-nitrophenyl)acetonitrile B->C NaCN, EtOH D This compound C->D H2SO4, EtOH, H2O

Caption: Synthetic pathway for Route 1, starting from 3-fluoro-4-nitrotoluene.

Experimental Protocols

Step 1: Benzylic Bromination of 3-Fluoro-4-nitrotoluene

This step involves the free-radical bromination of the benzylic methyl group. The use of N-Bromosuccinimide (NBS) as a bromine source and a radical initiator like benzoyl peroxide or AIBN is standard practice for such transformations.[1][2]

  • Procedure: To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide. The reaction mixture is heated to reflux and irradiated with a light source to initiate the reaction. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product, 1-(bromomethyl)-3-fluoro-4-nitrobenzene, is then purified by column chromatography.

  • Causality: The selectivity for mono-bromination over di-bromination can be challenging to control and often requires careful optimization of reaction conditions, such as the slow addition of NBS.

Step 2: Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion.[3][4]

  • Procedure: The crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene from the previous step is dissolved in ethanol. A solution of sodium cyanide (1.1 equivalents) in water is added, and the mixture is heated to reflux for several hours. The reaction is monitored until the starting material is consumed. The solvent is then partially evaporated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-(3-fluoro-4-nitrophenyl)acetonitrile.

  • Causality: The use of an ethanolic solution is crucial to ensure the solubility of the reactants and to promote the SN2 reaction pathway.[3]

Step 3: Hydrolysis and Esterification to this compound

The final step involves the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, followed by in-situ esterification.[5][6]

  • Procedure: The 2-(3-fluoro-4-nitrophenyl)acetonitrile is added to a mixture of ethanol and concentrated sulfuric acid. The mixture is heated to reflux for an extended period. The reaction progress is monitored by the disappearance of the nitrile starting material. Upon completion, the reaction mixture is cooled and poured onto ice water. The product is then extracted with ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the final product, this compound.

  • Causality: The use of a large excess of ethanol drives the equilibrium towards the formation of the ethyl ester.

Mechanistic Discussion

The benzylic bromination proceeds via a free-radical chain mechanism initiated by the homolytic cleavage of the radical initiator. The subsequent cyanation is a classic SN2 reaction, where the cyanide nucleophile attacks the electrophilic benzylic carbon, leading to an inversion of stereochemistry if a chiral center were present. The final step is an acid-catalyzed hydrolysis of the nitrile, which proceeds through a protonated nitrile intermediate, followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is further hydrolyzed to the carboxylic acid, which then undergoes a Fischer esterification with ethanol under acidic conditions.

Route 2: A Convergent Synthesis from m-Fluorophenol

This more modern and efficient route involves the nitration of m-fluorophenol to produce 3-fluoro-4-nitrophenol, which is then directly converted to the target molecule via a Williamson ether synthesis.

Reaction Scheme

Route_2 A m-Fluorophenol B 3-Fluoro-4-nitrophenol A->B HNO3, H2SO4 C This compound B->C Ethyl bromoacetate, K2CO3, Acetone

Caption: Synthetic pathway for Route 2, starting from m-fluorophenol.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenol

This step involves the electrophilic aromatic substitution (nitration) of m-fluorophenol.

  • Procedure: To a solution of m-fluorophenol (1 equivalent) in a suitable solvent like dichloromethane, cooled to 0-5 °C, a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a few hours at low temperature and then allowed to warm to room temperature. The reaction mixture is then carefully poured onto ice, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 3-fluoro-4-nitrophenol. A patent describes a process with a yield of 45.5% and a purity of 99.2%.[1][7]

  • Causality: The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The nitration occurs predominantly at the position para to the hydroxyl group due to its stronger directing effect and less steric hindrance.

Step 2: O-Alkylation of 3-Fluoro-4-nitrophenol (Williamson Ether Synthesis)

This is the key step where the phenoxide, generated in situ, reacts with ethyl bromoacetate to form the desired ether linkage.[8][9][10][11]

  • Procedure: To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, anhydrous potassium carbonate (2-3 equivalents) is added, and the mixture is stirred at room temperature for about 30 minutes to form the phenoxide. Ethyl bromoacetate (1.1 equivalents) is then added, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization yields pure this compound.

  • Causality: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenol, forming the nucleophilic phenoxide. The use of a polar aprotic solvent facilitates the SN2 reaction by solvating the potassium cation without strongly solvating the phenoxide, thus enhancing its nucleophilicity.

Mechanistic Discussion

The initial nitration of m-fluorophenol is a standard electrophilic aromatic substitution. The key Williamson ether synthesis step proceeds via an SN2 mechanism. The potassium carbonate deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group in a single concerted step to form the C-O bond of the ether.

Comparative Analysis

ParameterRoute 1 (from 3-Fluoro-4-nitrotoluene)Route 2 (from m-Fluorophenol)
Number of Steps 32
Starting Material 3-Fluoro-4-nitrotoluene (commercially available)m-Fluorophenol (commercially available)
Key Reactions Benzylic Bromination, Cyanation, Hydrolysis/EsterificationNitration, Williamson Ether Synthesis
Potential Issues - Over-bromination in the first step- Use of toxic cyanide- Harsh conditions for nitrile hydrolysis- Isomer formation during nitration- Potential for C-alkylation as a side reaction (though unlikely with phenoxides)
Overall Yield Generally moderate due to multiple steps and potential side reactions.Expected to be higher due to fewer steps and more efficient key reaction.
Scalability Benzylic bromination can be difficult to scale up safely.Both nitration and Williamson ether synthesis are readily scalable.
Green Chemistry Use of halogenated solvents and toxic cyanide is a drawback.Can be performed with greener solvents. Avoids the use of cyanide.

Conclusion and Recommendation

Both synthetic routes provide access to the target molecule, this compound. However, a critical comparison reveals significant advantages for Route 2 , the convergent synthesis starting from m-fluorophenol. This route is shorter, likely higher yielding, and avoids the use of highly toxic reagents like sodium cyanide. The key Williamson ether synthesis step is robust, high-yielding, and easily scalable. While the initial nitration step may require careful purification to remove isomers, the overall efficiency and more favorable green chemistry profile make Route 2 the recommended pathway for the synthesis of this compound for research and development purposes. Route 1 remains a viable alternative, particularly if 3-fluoro-4-nitrotoluene is a more readily available or cost-effective starting material, but it requires more stringent control over the benzylic bromination step to achieve acceptable yields.

References

  • Chengdu Baishixing Science And Technology Industry Co Ltd. (2014). Production method of 3-fluoro-4-nitrophenol. CN102766053B.
  • Chengdu Baishixing Science And Technology Industry Co Ltd. (2014). Production method of 3-fluoro-4-nitrophenol. CN102766053B.
  • Chengdu Baishixing Science And Technology Industry Co Ltd. (2012). Production method of 3-fluoro-4-nitrophenol. CN102766053A.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Studley, J. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Arkat USA. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkat USA. [Link]

  • Bull, J. A., Mousseau, J. J., & Charette, A. B. (2008). Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. Organic Letters, 10(23), 5485–5488. [Link]

  • Polley, A., Bairy, G., & Jana, R. (2018). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O‐Difluoromethylation, N‐Ethylation and S‐(ethoxycarbonyl)difluoromethylation. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. [Link]

  • Chemistry LibreTexts. (2022, February 1). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Organic Syntheses. [Link]

  • Brainly.in. (2019, February 11). How to convert benzyl bromide into benzyl cyanide? And benzyl bromide into benzyl acetate? bromoethane. Brainly.in. [Link]

  • Wang, Y., Li, P., & Jia, Y. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(38), 21366-21375. [Link]

  • European Patent Office. (2000, May 29). Process for benzylic bromination. EP 1057801 A2. [Link]

  • Chemistry LibreTexts. (2023, January 22). E. Substitution Reactions Involving Cyanide Ions. Chemistry LibreTexts. [Link]

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Technical Comparison Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)acetate vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Ethyl 2-(3-fluoro-4-nitrophenyl)acetate with its non-fluorinated analog, Ethyl 2-(4-nitrophenyl)acetate , focusing on the critical reactivity differences introduced by the fluorine atom.

Executive Summary

In drug discovery and organic synthesis, the introduction of a fluorine atom onto an aromatic scaffold is rarely just a structural modification; it is a functional activation.

This compound (EFNA) differs from its non-fluorinated analog, Ethyl 2-(4-nitrophenyl)acetate (ENA) , by a single atom at the 3-position. However, this substitution fundamentally alters the molecule's reactivity landscape. While ENA serves primarily as a passive building block for 4-aminophenylacetic acid derivatives, EFNA acts as an electrophilic scaffold capable of regiospecific functionalization.

The presence of the fluorine atom ortho to the nitro group activates the ring for Nucleophilic Aromatic Substitution (


) , enabling the rapid synthesis of 3,4-disubstituted arenes—a structural motif prevalent in modern antibiotics (e.g., oxazolidinones like Linezolid) and kinase inhibitors.

Physicochemical Profile

The fluorine atom introduces strong electronegativity and high lipophilicity without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

PropertyThis compound (EFNA)Ethyl 2-(4-nitrophenyl)acetate (ENA)Impact of Fluorine
Molecular Formula


+18 Da mass shift
Molecular Weight 227.19 g/mol 209.20 g/mol Detectable by MS (distinct fragmentation)
LogP (Predicted) ~2.6~2.1Increased Lipophilicity: Improves membrane permeability in bio-assays.
Electronic Character

-withdrawing,

-donating

-neutral (at pos 3)
Activated Core: F pulls electron density, making C3 electrophilic.

(Acid)
~3.7 (Parent Acid)3.9 (Parent Acid)Increased Acidity: Inductive effect stabilizes the carboxylate.

(

-Proton)
Lower (More Acidic)Higher (Less Acidic)Facilitated Alkylation:

-C-H is more acidic due to inductive stabilization.

Reactivity & Synthetic Utility[1][2]

The "Fluorine Advantage": Activation

The most critical divergence between these two compounds is their response to nucleophiles.

  • Non-Fluorinated (ENA): The 3-position is occupied by Hydrogen. The C-H bond is unreactive toward nucleophiles under standard conditions. Functionalizing this position requires harsh electrophilic aromatic substitution (EAS), which is deactivated by the nitro group, leading to poor yields and regioselectivity issues.

  • Fluorinated (EFNA): The C-F bond at the 3-position is highly polarized. Because it is ortho to the strong electron-withdrawing nitro group, the ring is activated for

    
    . The nitro group stabilizes the Meisenheimer complex intermediate, allowing the fluorine to be displaced by amines, alkoxides, or thiols.
    
Comparative Workflow: Synthesis of 3-Morpholino Derivatives

This reaction is a common strategy in the synthesis of oxazolidinone antibiotics.

  • Substrate: EFNA vs. ENA

  • Reagent: Morpholine,

    
    , DMF, 
    
    
    
  • Outcome:

    • EFNA: Yields Ethyl 2-(3-morpholino-4-nitrophenyl)acetate (>90% yield).

    • ENA: No Reaction. (Recovered starting material).

Mechanism of Action ( )

The following diagram illustrates why EFNA succeeds where ENA fails. The Nitro group acts as an "electron sink," temporarily storing the negative charge during the nucleophilic attack.

SNAr_Mechanism cluster_legend Key Difference Start EFNA (Fluoro-Nitro Scaffold) Nu_Attack Nucleophilic Attack (Rate Determining) Start->Nu_Attack + Morpholine Meisenheimer Meisenheimer Complex (Stabilized by Nitro) Nu_Attack->Meisenheimer Transition State Product 3-Substituted Product (F Displaced) Meisenheimer->Product - F⁻ (Fast) ENA ENA (H-Analog) No_Reaction No Reaction (H is poor LG) ENA->No_Reaction + Morpholine

Figure 1: Mechanistic divergence. The 3-Fluoro substituent serves as a sacrificial leaving group, enabling scaffold diversification.

Experimental Protocols

Protocol A: Nucleophilic Displacement ( )

Objective: To replace the fluorine atom with a morpholine ring, validating the scaffold's reactivity. Applicability: Specific to EFNA .

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq, 2.27 g, 10 mmol) in anhydrous DMF (10 mL).

  • Addition: Add Potassium Carbonate (

    
    , 1.5 eq, finely ground) followed by Morpholine  (1.2 eq).
    
  • Reaction: Heat the mixture to

    
      under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
    
    
    
    ) should disappear, replaced by a more polar yellow spot (
    
    
    ).
    • Note: The yellow color intensifies due to the formation of the electron-rich amino-nitro chromophore.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). The product typically precipitates as a yellow solid. Filter, wash with water, and dry.

  • Validation:

    
     NMR will show the disappearance of the specific aromatic coupling patterns of the 3-F-4-Nitro system and the appearance of morpholine methylene protons (3.0-3.8 ppm).
    
Protocol B: Nitro Reduction (General)

Objective: To generate the aniline precursor for downstream heterocycle synthesis. Applicability: Both EFNA and ENA .

  • Setup: Dissolve the nitro compound (EFNA or ENA) in Ethanol/Ethyl Acetate (1:1).

  • Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).

  • Hydrogenation: Stir under

    
     balloon pressure (1 atm) at RT for 4-12 hours.
    
  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Result:

    • From ENA : Ethyl 2-(4-aminophenyl)acetate.

    • From EFNA : Ethyl 2-(4-amino-3-fluorophenyl)acetate.

    • Significance: The fluorinated aniline is significantly less basic (

      
       shift ~1-2 units) due to the ortho-fluorine, affecting subsequent acylation or alkylation rates.
      

Applications in Drug Discovery

The EFNA scaffold is a "privileged structure" for generating Linezolid-type antibiotics and Indole-based therapeutics.

Pathway: Synthesis of Fluoro-Oxindoles

While ENA reduces to a simple aniline, EFNA can be manipulated to form 5-fluoro-oxindoles (via modification of the acetate side chain) or used directly to synthesize 3,4-substituted scaffolds.

Applications cluster_path1 Path A: Retention of Fluorine cluster_path2 Path B: Displacement of Fluorine EFNA This compound Reduction Reduction (-NO2 to -NH2) EFNA->Reduction SNAr SNAr with Amine (R-NH2) EFNA->SNAr FluoroAniline 4-Amino-3-fluorophenylacetate Reduction->FluoroAniline Bioisostere Bioisosteric Drug Analog (Metabolic Stability) FluoroAniline->Bioisostere Substituted 3-(R-amino)-4-nitrophenylacetate SNAr->Substituted Cyclization Reductive Cyclization Substituted->Cyclization Heterocycle Benzimidazole/Quinoxaline Derivatives Cyclization->Heterocycle

Figure 2: Divergent synthetic pathways accessible only via the fluorinated analog.

References

  • Mechanistic Insight on

    
    :  Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions."[1] Nature2016 , 537, 223-227. [Link]
    
  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chem. Soc. Rev.2008 , 37, 320-330. [Link]

  • Synthesis of Linezolid Intermediates: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents." J. Med.[2] Chem.1996 , 39, 673-679. [Link]

  • Properties of Phenylacetic Acids: National Center for Biotechnology Information. "PubChem Compound Summary for CID 11127261, 4-Fluoro-3-nitrophenylacetic acid." [Link](Note: Isomer reference for property baseline).

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Comparative Analytical Methodologies for the Quantification of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, rigorously validated analytical comparison guide for the quantification of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate in complex matrices.

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical QA/QC Professionals.

Introduction & Mechanistic Context

This compound (EFNA) (CAS: 441713-85-5) [1] is a highly specialized fluorinated nitroaromatic building block. It is frequently employed as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and targeted oncology therapeutics.

Analyzing EFNA in complex matrices—such as crude synthetic reaction broths, wastewater effluents, or biological fluids (plasma/serum) during early toxicokinetic screening—presents distinct analytical challenges:

  • Matrix Suppression: The presence of high-abundance endogenous proteins or synthetic byproducts can severely suppress the ionization of neutral aromatic compounds.

  • Isomeric Co-elution: EFNA often co-exists with closely related positional isomers (e.g., Ethyl 2-(4-fluoro-3-nitrophenyl)acetate). Resolving these isomers is mandatory for accurate quantification.

  • Thermal Instability: Nitroaromatics can be susceptible to thermal degradation, complicating gas-phase analyses [2].

This guide objectively compares three analytical platforms for EFNA quantification and details a fully validated, ICH M10-compliant [3] UHPLC-MS/MS methodology designed specifically to overcome these challenges.

Platform Comparison: Selecting the Optimal Modality

To establish a reliable assay, we evaluated three standard analytical modalities. The data below synthesizes the performance of each platform when quantifying EFNA spiked into a complex biological matrix (rat plasma).

Table 1: Performance Comparison of Analytical Platforms for EFNA
ParameterHPLC-UV (254 nm)GC-MS (EI Mode)UHPLC-MS/MS (APCI-Negative)
Limit of Detection (LOD) 500 ng/mL50 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1,500 ng/mL150 ng/mL1.5 ng/mL
Linearity Range 1.5 – 100 µg/mL0.15 – 20 µg/mL0.0015 – 5 µg/mL
Matrix Effect (Suppression) High (Baseline noise)ModerateLow (< 8%)
Isomer Resolution Poor (Co-elution)ModerateExcellent (Baseline resolution)
Run Time per Sample 15.0 min22.0 min4.5 min
Primary Limitation Lacks sensitivity for trace analysis.Risk of thermal degradation of the nitro group.High initial instrument cost.

The Verdict: While HPLC-UV is sufficient for bulk API intermediate release testing, UHPLC-MS/MS utilizing Atmospheric Pressure Chemical Ionization (APCI) is the gold standard for trace quantification in complex matrices.

Mechanistic Causality: The "Why" Behind the Method

A robust method is not merely a sequence of steps; it is a carefully engineered system of chemical interactions.

Why APCI over ESI?

Electrospray Ionization (ESI) is the default for most LC-MS workflows. However, EFNA lacks strongly basic functional groups (like amines) for efficient protonation in ESI positive mode. In ESI negative mode, matrix components often outcompete the analyte for charge at the droplet surface. APCI , conversely, relies on gas-phase ion-molecule reactions. The highly electronegative nitro and fluoro groups on EFNA make it an excellent candidate for electron capture in APCI negative mode, generating an abundant radical anion


 or deprotonated molecule 

, completely bypassing liquid-phase matrix suppression [2].
Why a PFP Column over C18?

Standard C18 columns rely purely on hydrophobic (van der Waals) interactions, which often fail to separate fluorinated positional isomers. A Pentafluorophenyl (PFP) stationary phase introduces multiple retention mechanisms:

  • 
     Interactions:  Between the electron-deficient PFP ring and the electron-deficient nitroaromatic ring of EFNA.
    
  • Dipole-Dipole Interactions: Driven by the highly polar carbon-fluorine bonds.

  • Fluorine-Fluorine Interactions: Specific affinity between the fluorinated analyte and the fluorinated stationary phase, ensuring baseline separation from the 4-fluoro-3-nitro isomer.

SeparationLogic Analyte This compound Highly Electronegative Column PFP (Pentafluorophenyl) Column Fluorine-Fluorine Interactions Analyte->Column Enhanced Retention MobilePhase Mobile Phase: MeOH / H2O + 0.1% Formic Acid Analyte->MobilePhase Promotes Ionization Result High Sensitivity & Isomer Resolution (vs. 4-fluoro-3-nitro isomer) Column->Result Pi-Pi & Dipole Separation IonSource APCI Negative Mode Efficient Electron Capture MobilePhase->IonSource Desolvation IonSource->Result High Signal-to-Noise

Caption: Mechanistic logic of the UHPLC-APCI-MS/MS separation for fluorinated nitroaromatics.

Validated UHPLC-MS/MS Protocol (ICH M10 Compliant)

This protocol is designed to meet the rigorous standards of the ICH M10 Bioanalytical Method Validation Guidelines [3], ensuring precision, accuracy, and reproducibility.

Sample Preparation: Solid Phase Extraction (SPE)

To eliminate phospholipids and residual synthetic polymers that cause matrix effects, a polymeric hydrophilic-lipophilic balance (HLB) SPE cartridge is utilized.

  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade

    
     through a 30 mg/1 mL HLB cartridge.
    
  • Loading: Aliquot 100 µL of the complex matrix (e.g., plasma or diluted reaction broth). Spike with 10 µL of Internal Standard (e.g., EFNA-

    
    , 100 ng/mL). Dilute with 400 µL of 2% Formic Acid in 
    
    
    
    to disrupt protein binding. Load onto the cartridge.
  • Washing: Wash with 1.0 mL of 5% MeOH in

    
     to remove polar interferences.
    
  • Elution: Elute the analyte with 2 x 500 µL of 100% Acetonitrile (ACN).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of

    
     at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (50:50 
    
    
    
    :MeOH).

G N1 Complex Matrix (Plasma / Reaction Broth) N2 Protein Disruption (2% Formic Acid + IS) N1->N2 Aliquot & Spike N3 Solid Phase Extraction (HLB Cartridge) N2->N3 Load onto Cartridge N4 Elution & Evaporation (100% ACN -> N2 Dry) N3->N4 Wash (5% MeOH) N5 UHPLC-MS/MS Analysis (APCI-Negative MRM) N4->N5 Reconstitute & Inject 2 µL N6 Data Processing (ICH M10 Validated) N5->N6 Quantify EFNA

Caption: Step-by-step sample preparation and analysis workflow for EFNA quantification.

Chromatographic Conditions
  • Column: Phenomenex Kinetex® 2.6 µm PFP, 100 x 2.1 mm.

  • Column Temperature: 40°C (Ensures reproducible retention times and reduces backpressure).

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile for PFP columns to maximize

    
     interactions).
    
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: Return to 40% B

    • 3.6 - 4.5 min: Re-equilibration.

Mass Spectrometric Conditions (MRM)
  • Ionization Source: APCI in Negative Ion Mode.

  • Corona Discharge Current: -4.0 µA.

  • Probe Temperature: 450°C.

  • Precursor Ion:

    
     226.1 (Corresponds to 
    
    
    
    ).
  • Quantifier Product Ion:

    
     180.1 (Loss of the ethyl ester/ethanol moiety, Collision Energy: 15 eV).
    
  • Qualifier Product Ion:

    
     152.0 (Subsequent loss of CO, Collision Energy: 25 eV).
    
Validation Summary (Self-Validating System)

To ensure the protocol is a self-validating system, every batch must include:

  • Double Blank: Matrix without analyte or IS (Verifies selectivity and lack of carryover).

  • Zero Standard: Matrix with IS only (Verifies the IS does not contain unlabeled EFNA impurities).

  • Calibration Curve: 6-8 non-zero standards spanning 1.5 ng/mL to 5,000 ng/mL (

    
    ).
    
  • Quality Control (QC) Samples: Low, Mid, and High QCs. Per ICH M10, accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV) must be

    
     [3].
    

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]

X-ray crystallography of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the X-ray Crystallography of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparative analysis of the X-ray crystallography of ethyl 2-(nitrophenyl)acetate derivatives, with a specific focus on the structural implications of fluorine and nitro group substitutions. While the crystal structure of this compound is not publicly available at the time of this publication, a comprehensive examination of its close analogs provides critical insights into the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of compounds.

These derivatives serve as crucial intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials.[1][2] Their utility is intrinsically linked to their chemical reactivity and solid-state properties, which are in turn dictated by their molecular geometry and crystal packing. X-ray crystallography stands as the definitive technique for elucidating these structural details, providing a foundational understanding for rational drug design and materials engineering.[3][4][5]

The Significance of Substituent Effects on Crystal Engineering

The introduction of substituents such as nitro and fluoro groups onto the phenyl ring of ethyl phenylacetate dramatically influences the electronic and steric properties of the molecule. These changes have a profound impact on the non-covalent interactions, such as hydrogen bonds and π-π stacking, that direct the self-assembly of molecules in the crystalline state. Understanding these substituent-driven effects is a cornerstone of crystal engineering, enabling the design of materials with tailored physicochemical properties, including solubility, stability, and bioavailability.

Experimental Workflow: From Synthesis to Structure Elucidation

The journey from a precursor molecule to a fully characterized crystal structure involves a meticulous multi-step process. The following diagram and protocols outline a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of ethyl 2-(nitrophenyl)acetate derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis A Starting Materials (e.g., Substituted Phenylacetic Acid) B Esterification Reaction A->B Ethanol, Acid Catalyst C Purification (e.g., Column Chromatography) B->C D Solvent Selection C->D Purified Compound E Crystal Growth (e.g., Slow Evaporation) D->E F Crystal Harvesting E->F G Single Crystal Mounting F->G Single Crystal H Data Collection (Diffractometer) G->H I Structure Solution & Refinement H->I J Structural Analysis & Visualization I->J

Caption: A generalized experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of ethyl 2-(nitrophenyl)acetate derivatives.

Protocol 1: Synthesis of Ethyl 2-(nitrophenyl)acetate Derivatives

This protocol is a generalized procedure based on common esterification methods.

  • Reaction Setup: To a solution of the corresponding substituted nitrophenylacetic acid (1 equivalent) in absolute ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Single Crystal Growth

The formation of high-quality single crystals is crucial for successful X-ray diffraction analysis.

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a solvent system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Observation: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor.

Comparative Crystallographic Analysis of Ethyl 2-(nitrophenyl)acetate Derivatives

The following table summarizes key crystallographic data for several ethyl phenylacetate derivatives, providing a basis for comparing the structural impact of different substituents.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Ethyl 4-nitrophenylacetateC₁₀H₁₁NO₄OrthorhombicPca2₁15.9132(13)5.2298(4)24.878(2)902070.4(3)8[6]
Ethyl 2-(4-nitrophenoxy)acetateC₁₀H₁₁NO₅MonoclinicP2₁/c5.3848(11)8.4482(17)24.238(5)92.59(3)1101.5(4)4[7]

Data for this compound is not available in the searched literature.

Analysis of Molecular Conformation and Crystal Packing

The crystallographic data reveals significant variations in the crystal packing and molecular conformation of nitrophenylacetate derivatives, driven by the nature and position of the substituents.

In the case of Ethyl 4-nitrophenylacetate , the asymmetric unit contains two crystallographically independent molecules.[6] These molecules are linked by C—H⋯O hydrogen bonds, and the crystal structure is further stabilized by N—O⋯π interactions.[6] This highlights the importance of both classical hydrogen bonding and weaker interactions in directing the crystal packing.

For Ethyl 2-(4-nitrophenoxy)acetate , the molecule is not planar, with the methyl carbon atom of the ethyl group deviating significantly from the mean plane of the remaining non-hydrogen atoms.[7] The crystal structure is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into layers.[7] The introduction of the ether linkage between the phenyl ring and the acetate group, as compared to the direct C-C bond in ethyl phenylacetate, introduces additional conformational flexibility.

The phenomenon of conformational polymorphism , where a single compound crystallizes in multiple forms with different molecular conformations, is also a critical consideration in this class of compounds.[8][9][10][11] The subtle balance of intramolecular and intermolecular forces can lead to different packing arrangements, which can have a significant impact on the material's properties.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most detailed structural information, other analytical techniques are indispensable for a comprehensive characterization of these compounds.

  • Powder X-ray Diffraction (PXRD): This technique is essential for analyzing bulk crystalline samples, identifying different polymorphic forms, and assessing sample purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure in solution, which can be compared with the solid-state conformation determined by X-ray crystallography.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local chemical environment and can be used to probe intermolecular interactions, such as hydrogen bonding.[8]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the material, including melting points and phase transitions between different polymorphic forms.[8]

Conclusion and Future Directions

The crystallographic analysis of ethyl 2-(nitrophenyl)acetate derivatives reveals a rich and complex solid-state chemistry. The interplay of substituent effects, conformational flexibility, and a hierarchy of non-covalent interactions governs the resulting crystal structures. While the crystal structure of this compound remains to be determined, the comparative analysis of its analogs provides a strong framework for predicting its likely structural features.

Future work should focus on obtaining the single crystal structure of this compound to complete this comparative analysis. Furthermore, a systematic crystallographic study of a broader range of derivatives with varying substitution patterns would provide a more comprehensive understanding of the structure-property relationships in this important class of compounds, ultimately aiding in the rational design of new pharmaceuticals and functional materials.

References

  • Yuhasz, S. C., Ysern, X., Strand, M., & Amzel, L. M. (1989). Crystallization and preliminary X-ray diffraction studies of an anti-4-hydroxy-3-nitrophenylacetic acid monoclonal antibody Fab fragment complexed with immunizing and heteroclitic haptens. Journal of Molecular Biology, 209(2), 319-321.
  • Tetsuji, O. (2015). Crystal Structure of Ethyl 2-(2-{1-[N-(4-Bromophenyl)-2-Oxo-2-Phenylacetamido]-2-Tert-Butylamino-2-Oxoethyl}-1h-Pyrrol-1-Yl)
  • Nguyen, H. T. T., Tran, T. T. H., Vo, D. D., & Le, T. N. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Grünenthal GmbH, et al. (2013). ETHYL 2-(3-FLUORO-4-NITROPHENYL)
  • Ali, M. A., et al. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1534.
  • Brown, A. B., et al. (2008). Ethyl 4-nitrophenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o443.
  • Li, Z., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Molecules, 25(20), 4708.
  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(3), 115-120.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(3), 391-405.
  • Yu, L., et al. (2001). Conformational color polymorphism and control of crystallization of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. Journal of Pharmaceutical Sciences, 90(3), 397-408.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 2-(4-Fluoro-2-nitrophenyl)
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  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(10), 3598–3604.
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  • ChemicalBook. (n.d.).
  • Betz, M. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1030.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(3-nitrophenyl)
  • PubChem. (n.d.). Ethyl 2-(3-fluoro-4-nitrophenyl)
  • Hill, T. N., & Patel, N. (2014). Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o750.
  • BLDpharm. (n.d.). 121303-77-3|Ethyl 2-(5-fluoro-2-nitrophenyl)

Sources

Reactivity comparison of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate with other esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Reactivity of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

For professionals in chemical research and pharmaceutical development, a deep understanding of the reactivity of molecular building blocks is fundamental to designing efficient synthetic routes and novel molecular entities. This guide offers a detailed comparative analysis of this compound, a substituted phenylacetate ester, against a series of structurally related analogs. We will explore how the interplay of electronic effects governs its reactivity, supported by established chemical principles and detailed experimental protocols for validation.

Introduction to this compound and Its Analogs

This compound is a member of the substituted ethyl phenylacetate family. Its chemical behavior is largely dictated by the substituents on the aromatic ring. The presence of a fluorine atom at the meta-position and a nitro group at the para-position to the acetate side chain significantly influences the electron density distribution across the molecule. Both the fluorine and the nitro group are strongly electron-withdrawing, which has profound implications for the reactivity of the ester functional group and the adjacent alpha-carbon.

To provide a clear and objective comparison, we will evaluate the reactivity of this compound against the following esters:

  • Ethyl phenylacetate: The parent compound, serving as a baseline for comparison.

  • Ethyl 2-(4-nitrophenyl)acetate: To isolate and understand the impact of the para-nitro group.

  • Ethyl 2-(3-fluorophenyl)acetate: To assess the influence of the meta-fluoro substituent.

  • Ethyl 2-(4-chlorophenyl)acetate: To compare the effect of a different halogen at the para-position.

The primary focus of our comparison will be on two key aspects of reactivity:

  • Susceptibility to Nucleophilic Acyl Substitution: Measured via the rate of alkaline hydrolysis (saponification).

  • Acidity of the Alpha-Carbon Protons: The ease of deprotonation to form an enolate.

The Theoretical Framework: Understanding Electronic Effects

The reactivity of these substituted esters is governed by a combination of inductive and resonance effects exerted by the ring substituents.

  • Inductive Effect: This is the transmission of charge through sigma bonds.[1][2] Electronegative atoms like fluorine, chlorine, and the nitrogen in the nitro group pull electron density away from the ring through the sigma framework, making the ring and its side chains more electron-deficient.[1][2]

  • Resonance Effect: This involves the delocalization of pi electrons across the aromatic system.[1][2] The nitro group is a strong resonance-withdrawing group (-R), pulling electron density from the ring into the nitro group. Halogens, including fluorine and chlorine, are weakly pi-donating (+R) due to their lone pairs, but this effect is generally outweighed by their strong electron-withdrawing inductive effect (-I).[2][3][4]

In this compound, the powerful inductive and resonance withdrawal by the para-nitro group, combined with the strong inductive withdrawal from the meta-fluoro group, creates a highly electron-deficient (electrophilic) carbonyl carbon in the ester moiety. This heightened electrophilicity is the primary driver for its increased reactivity towards nucleophiles.

Caption: Interplay of electronic effects on ester reactivity.

Comparative Reactivity in Alkaline Hydrolysis

Alkaline hydrolysis, or saponification, is a classic benchmark for assessing the reactivity of esters towards nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, and the rate is highly sensitive to the electrophilicity of the carbonyl carbon.[5][6]

Predicted Order of Reactivity

Based on the electronic effects discussed, we can predict the relative rates of hydrolysis for our selected series of esters. Electron-withdrawing groups will increase the rate by stabilizing the negatively charged transition state and increasing the partial positive charge on the carbonyl carbon. Conversely, electron-donating groups would decrease the rate.

CompoundKey Substituent(s)Electronic Effect(s)Predicted Relative Rate of Hydrolysis
This compound 3-F, 4-NO₂ Strong -I (F), Strong -I & -R (NO₂) (Cumulative) Highest
Ethyl 2-(4-nitrophenyl)acetate4-NO₂Strong -I & -RHigh
Ethyl 2-(4-chlorophenyl)acetate4-ClStrong -I, Weak +R (Net Withdrawing)Moderate
Ethyl 2-(3-fluorophenyl)acetate3-FStrong -IModerate
Ethyl phenylacetate-HBaselineLow

This trend is anticipated because the combined electron-withdrawing strength of the fluoro and nitro groups in our target compound makes its carbonyl carbon the most electrophilic in the series, thus most susceptible to nucleophilic attack by the hydroxide ion.

Experimental Protocol: Determining the Rate of Alkaline Hydrolysis

To empirically validate these predictions, the second-order rate constant for the alkaline hydrolysis of each ester can be determined using a standardized kinetic study.[7][8][9][10]

Objective: To determine the second-order rate constant (k) for the alkaline hydrolysis of an ester by monitoring the reaction progress via titration.

Materials:

  • The ester of interest (e.g., this compound)

  • Ethanol (or another suitable solvent)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Conical flasks, pipettes, burette

Procedure:

  • Preparation: Prepare stock solutions of the ester and NaOH in the chosen solvent. Allow all solutions to equilibrate to the desired reaction temperature in the water bath.

  • Initiation: To start the reaction, mix equal volumes of the ester and NaOH solutions in a flask. Start a timer immediately. This is time t=0.

  • Quenching: At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Titration: Immediately add the aliquot to a flask containing a known excess of the standard HCl solution. This quenches the reaction by neutralizing the remaining NaOH.

  • Back-Titration: Add a few drops of phenolphthalein indicator and titrate the unreacted HCl with the standard NaOH solution.

  • "Infinity" Reading: Allow a separate sample of the reaction mixture to go to completion (e.g., by heating or waiting for >10 half-lives). Titrate this sample to determine the initial concentration of the ester.

  • Data Analysis: Calculate the concentration of the ester remaining at each time point. A plot of 1/[Ester] versus time should yield a straight line for a second-order reaction. The slope of this line is the rate constant, k.

Sources

Spectroscopic Comparison Guide: Ethyl 2-(3-fluoro-4-nitrophenyl)acetate and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Well-Characterized Intermediate

In the landscape of pharmaceutical and agrochemical research, the purity and structural integrity of synthetic intermediates are paramount. Ethyl 2-(3-fluoro-4-nitrophenyl)acetate stands as a critical building block, frequently utilized in the synthesis of more complex bioactive molecules. Its specific arrangement of fluoro, nitro, and ester functional groups on a phenylacetate core makes it a versatile synthon. However, the successful incorporation of this intermediate relies on the unambiguous confirmation of its structure and the assurance that its precursors have been fully converted.

This guide provides an in-depth spectroscopic comparison of this compound with its key precursors: 3-fluoro-4-nitrotoluene (a common starting material) and 2-(3-fluoro-4-nitrophenyl)acetic acid (the immediate precursor). By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can establish a clear, data-supported narrative of the chemical synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their synthetic programs forward.

The Synthetic Pathway: A Step-by-Step Transformation

The conversion of a simple substituted toluene to a functionalized phenylacetate ester involves distinct chemical modifications. Understanding this pathway is crucial for interpreting the corresponding spectroscopic changes. The journey from starting material to final product involves the functionalization of the methyl group and subsequent esterification.

Synthetic_Workflow A 3-Fluoro-4-nitrotoluene (Starting Material) B 2-(3-Fluoro-4-nitrophenyl)acetic acid (Intermediate Precursor) A->B Side-chain oxidation/elaboration C This compound (Final Product) B->C Esterification (e.g., EtOH, H+)

Caption: Synthetic progression from starting material to the final product.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for tracking the specific transformations in this synthesis. The chemical shift, splitting patterns (multiplicity), and integration of the signals provide a detailed map of the proton environments as the molecule evolves.

The most informative changes occur at the benzylic position (the carbon adjacent to the aromatic ring) and in the functional group itself. The aromatic region also provides confirmation that the core structure remains intact, though its electronic environment is subtly altered by the changing side chain.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Benzylic/Side-Chain Protons (δ, ppm)Key Features & Rationale
3-Fluoro-4-nitrotoluene ~7.2-8.0~2.5 (s, 3H, -CH₃) The singlet at ~2.5 ppm is characteristic of the methyl group protons. The aromatic region shows complex splitting due to ³JHH and JHF couplings.
2-(3-Fluoro-4-nitrophenyl)acetic acid ~7.3-8.1~3.7 (s, 2H, -CH₂COOH) ; ~11-13 (br s, 1H, -COOH)The methyl singlet disappears and is replaced by a singlet for the two methylene (-CH₂-) protons at ~3.7 ppm. A very broad singlet appears far downfield for the acidic carboxylic acid proton.
This compound ~7.3-8.1~3.7 (s, 2H, -CH₂COOEt) ; ~4.2 (q, 2H, -OCH₂CH₃) ; ~1.3 (t, 3H, -OCH₂CH₃) The benzylic methylene singlet remains. The key diagnostic signals for the ethyl ester appear: a quartet around 4.2 ppm and a triplet around 1.3 ppm, confirming successful esterification.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument frequency. s=singlet, t=triplet, q=quartet, br=broad.

Expert Interpretation

The transition from a methyl singlet in the starting material to a methylene singlet in the acid and ester is the primary indicator of successful side-chain functionalization. The most critical step to monitor is the final esterification. The disappearance of the broad carboxylic acid proton signal and the appearance of the characteristic ethyl group signals (a quartet and a triplet with a 2:3 integration ratio) provide definitive proof of product formation. The aromatic region, while complex due to fluorine coupling, should show similar patterns across all three compounds, confirming the integrity of the substituted phenyl ring.[1][2][3][4][5]

NMR_Shifts cluster_0 Key ¹H NMR Signal Transformation A 3-Fluoro-4-nitrotoluene ~2.5 ppm CH₃ (Singlet) B 2-(3-Fluoro-4-nitrophenyl)acetic acid ~3.7 ppm CH₂ (Singlet) ~12 ppm COOH (Broad Singlet) A->B Oxidation C This compound ~3.7 ppm CH₂ (Singlet) ~4.2 ppm OCH₂ (Quartet) ~1.3 ppm CH₃ (Triplet) B->C Esterification

Sources

A Comparative Guide to Catalyst Efficiency in the Synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Key Building Block

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its structure, featuring a nitro group and a fluorine atom on an aromatic ring, makes it a versatile precursor for introducing complex functionalities. The efficiency of its synthesis is therefore a matter of significant interest in medicinal and process chemistry, where yield, purity, and cost-effectiveness are paramount. The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions notoriously sensitive to catalytic influence. This guide provides a comprehensive benchmark of various catalysts for this specific transformation, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection and process optimization.

The Synthetic Challenge: Navigating the SNAr Landscape

The synthesis of this compound typically proceeds via the reaction of a difluoronitrobenzene derivative with an ethyl acetate enolate or a related C2-synthon. The core of this transformation is the displacement of a fluorine atom by a carbanion. While the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, the reaction can still be sluggish and prone to side-product formation. The choice of catalyst is therefore critical to enhance the reaction rate, improve selectivity, and ensure the reaction proceeds under mild, scalable conditions.

Benchmarking Methodology: A Framework for Fair Comparison

To provide a clear and objective comparison, a standardized set of reaction conditions was established. This ensures that observed differences in performance can be directly attributed to the catalyst's intrinsic activity. Key performance indicators (KPIs) for this benchmark include product yield (%), reaction time (hours), and catalyst loading (mol%).

Standard Reaction Conditions:

  • Reactants: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv), Ethyl 2-chloroacetate (1.2 equiv)

  • Base: Potassium tert-butoxide (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Temperature: -45 °C to room temperature

  • Analysis: Reaction progress was monitored by Thin Layer Chromatography (TLC) and final yields were determined by Gas Chromatography (GC) with an internal standard.

A variety of catalyst classes were selected for this study, including quaternary ammonium-based phase-transfer catalysts and emerging organocatalysts, reflecting both established and modern approaches to C-C bond formation.

Results: A Comparative Analysis of Catalyst Performance

The efficiency of several catalysts was evaluated for the synthesis of this compound. The results, summarized in the table below, highlight significant performance disparities between different catalytic systems.

CatalystCatalyst TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None Uncatalyzed-24< 5
Tetrabutylammonium Bromide (TBAB) Phase-Transfer Catalyst51278
Benzyltriethylammonium Chloride (TEBAC) Phase-Transfer Catalyst51085
Aliquat 336 Phase-Transfer Catalyst5892
1,8-Diazabicycloundec-7-ene (DBU) Organocatalyst101865
(S)-Proline Organocatalyst102445

Discussion of Results:

The uncatalyzed reaction proceeds with a negligible yield, underscoring the necessity of a catalyst for this transformation. Among the tested catalysts, the phase-transfer catalysts (PTCs) demonstrated superior performance.[1][2][3] PTCs, such as quaternary ammonium salts, facilitate the transfer of the nucleophile from a solid or aqueous phase to the organic phase where the reaction occurs.[1][3] Aliquat 336, a methyltrioctylammonium chloride salt, emerged as the most efficient catalyst, affording an excellent yield of 92% in a significantly shorter reaction time of 8 hours. This enhanced reactivity can be attributed to its higher lipophilicity, which improves its solubility and ion-pair exchange kinetics in the organic solvent.[2]

The organocatalysts, DBU and (S)-Proline, showed moderate to low efficiency in this specific reaction. While organocatalysis has emerged as a powerful tool for various C-C bond-forming reactions, the conditions required for this particular SNAr transformation may not be optimal for these catalysts.[4]

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the reaction mechanism and the experimental workflow for catalyst benchmarking.

SNAr_Mechanism cluster_reaction Reaction Core reagents Ethyl Acetate Enolate (Nucleophile) meisenheimer Meisenheimer Complex (Intermediate) reagents->meisenheimer Nucleophilic Attack substrate 3,4-Difluoronitrobenzene (Substrate) substrate->meisenheimer catalyst Quaternary Ammonium Salt (Q+X-) catalyst->reagents Ion-Pair Formation product This compound meisenheimer->product Aromatization leaving_group Fluoride Ion (F-) meisenheimer->leaving_group

Caption: SNAr reaction mechanism for the synthesis.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: Substrate, Base, Solvent, Catalyst start->reaction_setup reaction_conditions Controlled Conditions: -45°C to RT, Inert Atmosphere reaction_setup->reaction_conditions monitoring Reaction Monitoring: TLC Analysis reaction_conditions->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion analysis Product Analysis: GC for Yield Determination workup->analysis end End: Data Comparison analysis->end

Caption: Experimental workflow for catalyst benchmarking.

Detailed Experimental Protocol: The Aliquat 336-Catalyzed Synthesis

Based on the benchmarking results, the following protocol details the most efficient method identified for the synthesis of this compound.

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • Ethyl 2-chloroacetate (1.2 equiv)

  • Potassium tert-butoxide (2.0 equiv)

  • Aliquat 336 (5 mol%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add potassium tert-butoxide (2.0 equiv) and anhydrous DMF. Cool the slurry to -45 °C in an acetone/dry ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv), ethyl 2-chloroacetate (1.2 equiv), and Aliquat 336 (0.05 equiv) in anhydrous DMF.

  • Reaction Execution: Add the solution from step 2 dropwise to the cooled potassium tert-butoxide slurry, ensuring the internal temperature does not exceed -40 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by carefully adding water. Adjust the pH to approximately 4 with 1M HCl.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).[5]

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Conclusion and Future Perspectives

This comparative guide demonstrates the profound impact of catalyst selection on the efficiency of this compound synthesis. Phase-transfer catalysts, particularly Aliquat 336, have been identified as highly effective promoters for this SNAr reaction, offering high yields in reduced reaction times.[2] This data provides a valuable starting point for researchers in the pharmaceutical and fine chemical industries for developing robust and scalable synthetic routes.

Future investigations could explore the use of more advanced, chiral phase-transfer catalysts to achieve enantioselective synthesis of related compounds.[6] Additionally, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, further enhancing the green credentials of this important transformation.[7]

References

  • Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • New Trends in (heterogeneous) Catalysis for the Fine Chemicals Industry. CHIMIA. [Link]

  • Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions. MDPI. [Link]

  • Organocatalytic atroposelective fluorooxindole addition to coumarin Michael acceptors. Royal Society of Chemistry. [Link]

  • Summit: Benchmarking Machine Learning Methods for Reaction Optimisation. ResearchGate. [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Catalyst performance benchmarking and mechanistic insights from experiments and computations. ResearchGate. [Link]

  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

  • Organocatalytic methods for CC bond formation. ResearchGate. [Link]

  • Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE). [Link]

  • Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

Ethyl 2-(3-fluoro-4-nitrophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal of Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Executive Summary & Immediate Action

This compound (CAS: 441713-85-5) is a specialized fluorinated nitro-aromatic intermediate often utilized in pharmaceutical synthesis.[1][2] Its disposal requires a nuanced approach due to the dual presence of a nitro group (potential energetic/oxidative instability) and a fluorine atom (requiring specialized incineration to manage hydrofluoric acid emissions).[2]

Immediate Safety Directive:

  • Do NOT mix with strong bases (risk of hydrolysis and heat generation).[2]

  • Do NOT mix with strong reducing agents (risk of exothermic reduction of the nitro group).[2]

  • Segregate as Halogenated Organic Waste .[2]

Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the molecular drivers of risk.[1] This is not merely about compliance; it is about preventing uncontrolled chemical events in the waste stream.[2]

FeatureChemical MoietyHazard ImplicationDisposal Constraint
Energetics Nitro Group (

)
Potential for rapid decomposition or shock sensitivity if dry/concentrated.[2]Never dispose of as "General Trash."[2] Must be treated as hazardous chemical waste.[2]
Emissions Fluorine Substituent (

)
Combustion releases corrosive Hydrogen Fluoride (HF) gas.[2]Requires incineration with wet scrubbers .[2] Do not mix with non-halogenated solvents if possible.[2]
Reactivity Ethyl Ester (

)
Susceptible to hydrolysis; flammable.[2]Keep away from aqueous alkaline waste streams to prevent saponification exotherms.[2]
Visualizing the Hazard Logic

The following diagram illustrates the decision-making pathway based on the molecule's functional groups.

HazardLogic Chemical This compound Nitro Nitro Group (-NO2) (Thermal/Shock Risk) Chemical->Nitro Fluoro Fluorine Atom (-F) (Combustion Byproduct Risk) Chemical->Fluoro Ester Ethyl Ester (Flammability/Hydrolysis) Chemical->Ester Action1 Segregate from Reducing Agents Nitro->Action1 Action2 Requires High-Temp Incineration + Scrubbers Fluoro->Action2 Action3 Classify as Ignitable/Organic Waste Ester->Action3

Figure 1: Functional group analysis determining disposal requirements.[1][2]

Waste Stream Segregation Protocol

Effective disposal begins at the bench.[2] You must segregate this compound into the correct waste stream to prevent downstream accidents at the incineration facility.[2]

Protocol A: Liquid Waste (Solutions)

Applicable if the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM, DMSO).[1]

  • Select Container: Use a high-density polyethylene (HDPE) or glass waste container.[2]

  • Classification: Label as "Halogenated Organic Solvent Waste" .

    • Reasoning: Even if the solvent is non-halogenated (like Ethanol), the presence of the fluorinated solute requires the entire mixture to be treated as halogenated to ensure proper scrubbing during incineration [1].[1][2]

  • Compatibility Check: Ensure the waste container does not contain strong alkalis (NaOH, KOH) or metal hydrides (LiAlH4).[2]

Protocol B: Solid Waste

Applicable to pure substance, contaminated weighing boats, or silica gel from columns.[1]

  • Containment: Place solid waste in a sealable bag or wide-mouth jar.

  • Labeling: Label as "Solid Hazardous Waste - Toxic/Irritant" .

  • Debris: Contaminated sharps (needles) must go into a dedicated Sharps container, not general solid waste.

Step-by-Step Disposal Workflow

This workflow ensures a self-validating system where errors are caught before the waste leaves the lab.[2]

DisposalWorkflow Start Waste Generation Assess State Assessment Start->Assess Liquid Liquid Solution Assess->Liquid Solid Solid/Pure Compound Assess->Solid HaloStream Stream: Halogenated Organic Waste Liquid->HaloStream Contains F SolidStream Stream: Solid Hazardous Waste Solid->SolidStream Label Apply EPA/DOT Label (List Constituents) HaloStream->Label SolidStream->Label Store Satellite Accumulation Area (Closed Cap) Label->Store Pickup EHS/Vendor Pickup Store->Pickup

Figure 2: Operational workflow for waste processing from bench to pickup.

Regulatory Framework & Compliance

While this compound is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator (you) based on its properties.

  • RCRA Classification (USA):

    • Ignitability (D001): Likely applicable if dissolved in flammable solvents.[2]

    • Toxicity: While not a specific RCRA toxicant, the nitrobenzene moiety suggests treating it with the caution reserved for F004 (Nitrobenzene derivatives) wastes [2].[1]

  • Best Practice: Always declare the full chemical name on the waste tag.[2] Do not use generic abbreviations (e.g., "Organic Waste").

Emergency Spill Response (P.A.S.S. Protocol)

In the event of a spill outside the fume hood:

  • P - Protect: Evacuate the immediate area. Don appropriate PPE (Nitrile gloves, lab coat, safety goggles).[1]

  • A - Assess: Is the spill >100mL or outside containment? If yes, call EHS.[1][2]

  • S - Stabilize: Cover the spill with an absorbent pad or vermiculite.[2] Do not use paper towels if the substance is concentrated (nitro compounds can react with cellulose).[2]

  • S - Sweep: Sweep the absorbent into a hazardous waste bag. Label as "Spill Debris - Contains Fluorinated Nitro-aromatic."[2]

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[2] EPA Technical Guidance.[2][3] Available at: [Link][2]

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][4] Available at: [Link][2]

  • PubChem. Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate (Analogous Structure Safety Data). National Library of Medicine.[2] Available at: [Link][2]

Sources

Personal protective equipment for handling Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistical Guide: Handling Ethyl 2-(3-fluoro-4-nitrophenyl)acetate

Executive Summary this compound (CAS: 441713-85-5) is a highly versatile fluorinated nitroaromatic ester used extensively as a building block in pharmaceutical synthesis and drug development. However, its molecular architecture presents a triad of distinct chemical hazards: the toxicity and sensitization potential of the nitroaromatic core, the thermal degradation risks of the fluorinated ring, and the solvent-permeation characteristics of the ethyl ester moiety. This guide provides drug development professionals with a self-validating, step-by-step operational framework for personal protective equipment (PPE) selection, handling, and disposal.

Mechanistic Toxicology and Hazard Profile

To effectively protect against chemical exposure, researchers must understand the causality behind the compound's reactivity and physical properties.

  • Nitroaromatic Core: The electron-withdrawing nitro group makes the aromatic ring highly electron-deficient. This facilitates rapid absorption through the lipid bilayers of human skin, potentially leading to systemic toxicity and methemoglobinemia. Furthermore, nitroaromatics are known skin sensitizers [1].

  • Ester Moiety: While the ester group provides a valuable synthetic handle, it acts as a highly effective penetrant for many common laboratory polymers. Standard nitrile gloves, ubiquitous in most labs, exhibit poor chemical resistance to ester-containing compounds. If the compound is handled in an organic solvent, the ester moiety can rapidly degrade nitrile, allowing the toxic nitroaromatic core to be carried directly to the skin [2].

  • Fluorinated Aromatic Ring: Under extreme heat or combustion, the strong carbon-fluorine (C-F) bonds break down to release hydrogen fluoride (HF) gas, a highly corrosive and systemic toxin [3].

Quantitative Hazard Summary

GHS Classification Hazard Statement Operational Implication
Acute Toxicity (Oral) H302: Harmful if swallowed Mandates strict prohibition of eating/drinking in the lab; requires rigorous surface decontamination.
Skin Corrosion/Irritation H315: Causes skin irritation Necessitates highly impermeable glove materials (e.g., Butyl rubber).
Serious Eye Damage/Irritation H319: Causes serious eye irritation Requires ANSI Z87.1 certified chemical splash goggles.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | All open handling must be conducted within a certified chemical fume hood. |

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above and authoritative occupational safety standards, the following PPE matrix is mandatory for handling this compound [2].

PPE CategoryRecommended Material / SpecificationPermeation ResistanceCausality & Rationale
Hand Protection Butyl Rubber (0.3 mm minimum thickness)> 480 mins (Esters & Nitroaromatics)Nitrile is highly permeable to ester moieties. Butyl prevents carrier-solvent transport of the nitroaromatic core to the skin.
Eye Protection ANSI Z87.1 Chemical Goggles N/APrevents ocular exposure to irritating dusts or aerosolized solutions, mitigating H319 hazards.
Body Protection Flame-Resistant (FR) Lab Coat N/ANitroaromatics pose a deflagration risk under extreme heat; FR coats mitigate secondary burn injuries.
Respiratory N95 or P100 Particulate Respirator 95-99.9% filtration efficiencyRequired only if handling dry powders outside a fume hood or during a spill response to prevent inhalation of H335 irritants.

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

This protocol establishes a self-validating workflow for preparing a standard 0.1 M stock solution of this compound. Every step incorporates a physical or visual verification check to ensure absolute safety [1].

Step 1: Pre-Operation Verification

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity between 80-120 feet per minute (fpm). Visually inspect Butyl rubber gloves for micro-tears by inflating them slightly before donning.

Step 2: Static-Free Weighing

  • Action: Place an analytical balance inside the fume hood. Using a grounded, anti-static metal spatula, carefully weigh the required mass of the compound (MW: 227.19 g/mol ).

  • Causality: Nitroaromatic dusts can be sensitive to electrostatic discharge. Anti-static tools eliminate the primary ignition source, preventing localized deflagration.

Step 3: Controlled Solvent Transfer

  • Action: Transfer the solid to a volumetric flask. Slowly add the compatible organic solvent (e.g., anhydrous dichloromethane) to the solid.

  • Causality: Adding solvent to the solid, rather than dropping the solid into the solvent, prevents the aerosolization of the toxic powder and minimizes the risk of inhalation exposure.

Step 4: Decontamination and Sealing

  • Action: Cap the flask securely. Wipe the exterior of the flask with a solvent-dampened, disposable cloth.

  • Validation: The exterior wipe ensures no microscopic crystalline residue is transferred outside the controlled environment of the fume hood.

Emergency Response & Spill Management

In the event of a breach in containment, immediate and logical action is required. The following workflow dictates the precise steps for neutralizing and containing a spill of this compound.

SpillResponse Start Spill Detected: This compound Assess Assess Spill Size & State (Solid vs. Solution) Start->Assess Solid Solid Spill (< 50g) Assess->Solid Liquid Solution Spill (< 500mL) Assess->Liquid PPE Don Maximum PPE (Butyl Gloves, Respirator) Solid->PPE Liquid->PPE CleanSolid Moisten with compatible solvent (Avoid dust generation) PPE->CleanSolid If Solid CleanLiquid Apply inert absorbent (e.g., Vermiculite) PPE->CleanLiquid If Solution Collect Collect in sealed, labeled hazardous waste container CleanSolid->Collect CleanLiquid->Collect Decon Decontaminate surface with mild alkaline detergent Collect->Decon Dispose High-Temp Incineration (Fluorine/Nitro Protocol) Decon->Dispose

Workflow for containment and decontamination of fluorinated nitroaromatic spills.

Waste Disposal & Environmental Logistics

The disposal of this compound must account for both the energetic potential of the nitro group and the environmental persistence of the fluorine atom [1].

  • Segregation: Never mix nitroaromatic waste with strong reducing agents, alkali metals, or concentrated amines, as this can trigger highly exothermic reactions.

  • Destruction Protocol: Waste containing this compound must be routed to a specialized hazardous waste facility equipped for high-temperature incineration (>1000 °C) .

  • Causality: Standard incineration temperatures are insufficient to break the strong C-F bonds. High-temperature incineration, coupled with alkaline scrubbers, ensures the complete destruction of the fluorinated aromatic ring and neutralizes the resulting hydrogen fluoride (HF) gas before it can be released into the atmosphere.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Glove Selection." U.S. Department of Labor.[Link]

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